molecular formula C4H12Cl2N2 B3024083 Cyclobutane-1,3-diamine dihydrochloride CAS No. 1314772-13-8

Cyclobutane-1,3-diamine dihydrochloride

Cat. No.: B3024083
CAS No.: 1314772-13-8
M. Wt: 159.05
InChI Key: RYDYWFYSNPVRKI-UHFFFAOYSA-N
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Description

Cyclobutane-1,3-diamine dihydrochloride is a useful research compound. Its molecular formula is C4H12Cl2N2 and its molecular weight is 159.05. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclobutane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-3-1-4(6)2-3;;/h3-4H,1-2,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDYWFYSNPVRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314772-13-8, 1523571-90-5
Record name cyclobutane-1,3-diamine dihydrochloride
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Record name rac-(1s,3s)-cyclobutane-1,3-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Cyclobutane-1,3-diamine dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of Cyclobutane-1,3-diamine dihydrochloride, a pivotal building block for researchers, medicinal chemists, and drug development professionals. The unique structural properties of the cyclobutane ring, characterized by significant ring strain and a puckered, three-dimensional conformation, offer a compelling scaffold for the design of novel therapeutics.[1][2] This document elucidates the core physical and chemical properties of the dihydrochloride salt, discusses its stereochemical nuances, and provides a comprehensive overview of its spectroscopic characterization. Furthermore, we present a generalized synthetic protocol, explore its chemical reactivity, and highlight its applications in modern drug discovery, particularly in the development of kinase inhibitors. Safety, handling, and storage considerations are also detailed to ensure its effective and safe utilization in a laboratory setting.

The Strategic Importance of the Cyclobutane Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. The cyclobutane moiety has emerged as a valuable "3D isostere" for traditional structures like aromatic rings or alkenes.[2][3] Its inherent properties, including a puckered structure, longer C-C bond lengths, and relative chemical inertness despite high ring strain, provide distinct advantages.[2]

The 1,3-disubstituted cyclobutane core, as found in Cyclobutane-1,3-diamine, serves several strategic roles in drug design:

  • Conformational Restriction: The rigid cyclobutane ring locks pendant functional groups into specific spatial orientations, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1][2]

  • Vectorial Projection of Pharmacophores: The defined cis and trans geometries allow for precise positioning of key interacting groups (in this case, the two primary amines) to optimize interactions within a target's binding pocket.[2]

  • Improved Physicochemical Properties: Replacing planar aromatic rings with a saturated, three-dimensional cyclobutane scaffold can decrease planarity, often leading to improved solubility and metabolic stability.[2]

  • Novelty and Patentability: The incorporation of this underutilized scaffold provides access to novel chemical space, a critical aspect of intellectual property development in the pharmaceutical industry.

This guide focuses on the dihydrochloride salt form, which enhances the stability and aqueous solubility of the parent diamine, making it a more convenient and versatile reagent for synthetic applications.[1]

Molecular Identity and Physicochemical Properties

This compound is a stable, solid material valued as a synthetic intermediate.[1] Its properties are summarized below. It is critical to distinguish between the different isomers (cis and trans) as their distinct geometries lead to different biological activities and applications.

PropertyValueSource(s)
Molecular Formula C₄H₁₂Cl₂N₂[1][4]
Molecular Weight 159.06 g/mol [1][4]
IUPAC Name cyclobutane-1,3-diamine;dihydrochloride[1]
CAS Numbers 1314772-13-8 / 1523571-90-5 (Isomer unspecified)[1]
1523571-17-6 (trans-isomer)[4]
Not specified (cis-isomer dihydrochloride)[5][6]
91301-66-5 (Free base, isomer unspecified)[7][8]
Appearance White solid (typical)[9]
Solubility Enhanced solubility in aqueous media due to the salt form.[1]
Topological Polar Surface Area (TPSA) 52.04 Ų[4]
Hydrogen Bond Donors 2[4][7]
Hydrogen Bond Acceptors 2[4][7]

Stereochemistry and Conformational Analysis

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate some of its torsional strain. This puckering is a defining feature that influences the orientation of substituents. For 1,3-disubstituted cyclobutanes, two key diastereomers exist: cis and trans.

G cluster_isomers Stereoisomers of Cyclobutane-1,3-diamine cluster_conformation Key Structural Feature cis cis-Isomer (Substituents on same face) puckering Puckered Ring Conformation (Non-planar structure) cis->puckering Influences substituent orientation trans trans-Isomer (Substituents on opposite faces) trans->puckering Influences substituent orientation

Caption: Relationship between stereoisomers and the core puckered conformation.

  • cis-Isomer: Both amine groups are on the same face of the ring. This can lead to intramolecular interactions or present a bidentate binding motif to a biological target.

  • trans-Isomer: The amine groups are on opposite faces of the ring, projecting into different regions of space. This is often exploited to span larger distances within a binding site.

The choice between the cis and trans isomer is a critical design element in drug discovery, as it dictates the three-dimensional arrangement of the pharmacophoric amine groups.[1][2] The conformational preferences of these diamine derivatives have been evaluated using techniques like X-ray diffraction.[10][11]

Spectroscopic and Analytical Characterization

Confirming the structure and purity of this compound is essential. While specific spectra for this exact compound are not widely published, a competent chemist can rely on foundational principles of spectroscopy to verify its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the puckered, non-planar ring system.

    • Ring Protons: The protons on the cyclobutane ring will appear as multiplets, typically in the range of 1.5-3.0 ppm. The exact chemical shifts and coupling patterns will differ significantly between the cis and trans isomers due to their different symmetries and dihedral angles.[12]

    • Methine Protons (CH-N): The protons attached to the carbons bearing the amino groups will be shifted downfield, likely appearing as multiplets.

    • Amine Protons (-NH₃⁺): In the dihydrochloride form, the amine protons will be present as a broad signal, often exchanging with residual water in the solvent. Its integration would correspond to six protons.

  • ¹³C NMR:

    • Ring Carbons: The carbon signals for the cyclobutane ring are expected in the aliphatic region. For the trans isomer (with higher symmetry), two signals would be expected: one for the two equivalent methine carbons (C-N) and one for the two equivalent methylene carbons. The cis isomer may show more complex or distinct signals depending on its conformational dynamics.

    • DEPT-135 Experiment: This experiment is invaluable for confirmation. It would show positive signals for CH carbons and negative signals for CH₂ carbons, allowing for unambiguous assignment of the ring carbons.[13]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

  • N-H Stretching: A broad and strong absorption band in the region of 3200-2800 cm⁻¹, characteristic of an amine salt (R-NH₃⁺).

  • N-H Bending: A notable peak around 1600-1500 cm⁻¹.

  • C-H Stretching: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry will show the mass of the free base cation [C₄H₁₀N₂ + H]⁺ at m/z ≈ 87. The fragmentation pattern would likely involve the loss of ammonia (NH₃) or cleavage of the cyclobutane ring.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by two key features: the reactivity of the primary amine groups and the inherent strain of the cyclobutane ring.

  • Amine Group Reactivity: The primary amine groups are nucleophilic (once liberated from the salt form by a base) and readily undergo standard amine reactions:

    • Acylation/Amide Formation: Reaction with acyl chlorides or carboxylic acids (with coupling agents) to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines. This versatility makes it a powerful building block for elaborating molecular complexity.[1]

  • Ring Strain and Stability: Cyclobutane derivatives possess significant ring strain (~26 kcal/mol) compared to larger rings like cyclohexane.[1] While this strain enhances reactivity in certain ring-opening reactions, the C-C bonds are generally stable under typical synthetic conditions (e.g., non-extreme pH and temperature). The dihydrochloride salt form further contributes to the compound's overall stability, making it easy to store and handle.[1]

Synthesis and Purification Protocol

The synthesis of cyclobutane diamines often involves the construction of the four-membered ring through cyclization reactions, followed by functional group manipulations. One established approach relies on malonate chemistry.[10][11]

Principle: This protocol outlines a generalized, multi-step synthesis to produce a Boc-protected cyclobutane diamine intermediate, which can then be deprotected under acidic conditions to yield the target dihydrochloride salt. The Boc-protection strategy allows for controlled functionalization if only one of the two amine groups is to be modified.

Caption: Generalized synthetic workflow for this compound.

Step-by-Step Methodology
  • Ring Construction:

    • Rationale: Classical malonate alkylation using a suitable di-electrophile (e.g., 1,3-dihalopropane derivative) with diethyl malonate is a robust method for forming substituted cyclobutane rings.

    • Procedure: To a solution of sodium ethoxide in ethanol, add diethyl malonate. After stirring, add the di-electrophile dropwise and heat the reaction to reflux. Monitor by TLC or GC-MS until starting material is consumed.

  • Conversion to Diamine:

    • Rationale: The diester from the previous step is typically converted to a di-acid via saponification, then to a diamine via a Curtius or Hofmann rearrangement.

    • Procedure (Curtius Rearrangement): Convert the di-acid to the corresponding di-acyl chloride using thionyl chloride. React the di-acyl chloride with sodium azide to form the di-acyl azide. Carefully heat the azide in an inert solvent (e.g., toluene) to induce rearrangement to the di-isocyanate, which is then hydrolyzed with aqueous acid to yield the diamine.

  • Purification and Isolation of the Dihydrochloride Salt:

    • Rationale: Formation of the dihydrochloride salt is both a purification step and the means of creating a stable, easy-to-handle final product.

    • Procedure: After acidic hydrolysis, concentrate the aqueous solution under reduced pressure. The resulting crude solid is the dihydrochloride salt. Recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol/ether) is performed to achieve high purity.

  • Self-Validating Quality Control:

    • Confirmation: The identity and purity of the final product must be confirmed.

    • Analysis:

      • Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

      • Use HPLC to assess purity (>97% is typical for research applications).[4]

      • Confirm the exact mass via HRMS.

      • Melting point analysis can be used as a further indicator of purity.

Applications in Research and Drug Development

This compound is a highly valued building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The rigid scaffold allows chemists to project the amine functionalities into specific regions of a kinase hinge-binding domain or other protein pockets.

Notable examples include:

  • Kinase Inhibitors: The diamine can be functionalized to create potent and selective inhibitors of various kinases, which are implicated in cancers and inflammatory diseases.[1]

  • Histamine H₃ Receptor Antagonists: 1,3-disubstituted cyclobutanes have been successfully incorporated into drug candidates targeting GPCRs like the histamine H₃ receptor.[3]

  • Constrained Peptide Mimetics: The diamine can serve as a scaffold to mimic peptide turns or loops, a strategy used to develop protease inhibitors or other agents that modulate protein-protein interactions.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount. This compound and related compounds require careful management.

  • Hazard Identification: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[1] The trans-isomer is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the solid or its solutions.[9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][15] The dihydrochloride salt is generally stable under normal storage conditions.

Conclusion

This compound is more than just a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique combination of a rigid, three-dimensional scaffold and two versatile primary amine functional groups provides a robust platform for constructing complex and biologically active molecules. By understanding its physical properties, stereochemistry, reactivity, and proper handling, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

  • This compound | CAS 1523571-90-5. Benchchem.
  • trans-Cyclobutane-1,3-diamine dihydrochloride | CAS 1523571-17-6. ChemScene.
  • Cyclobutane-Derived Diamines: Synthesis and Molecular Structure.
  • Cyclobutane-1,3-diamine | C4H10N2. PubChem - NIH.
  • CYCLOBUTANE-1,3-DIAMINE 91301-66-5 wiki. Guidechem.
  • Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. Enamine.
  • Safety Data Sheet for (1R,4R)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride**. KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET for Cyclobutane-1,1-dicarboxylic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET for Diethyl 1,1-cyclobutanedicarboxyl
  • Cyclobutanes in Small‐Molecule Drug Candid
  • SAFETY DATA SHEET for 1,3-Cyclohexanediamine. Fisher Scientific.
  • H-1 proton nmr spectrum of cyclobutane. Doc Brown's Advanced Organic Chemistry.
  • NMR Spectroscopy of Cyclobutanes.
  • cis-1,3-cyclobutanediamine 97% | CAS: 1363382-21-1. AChemBlock.
  • cis-Cyclobutane-1,3-diamine dihydrochloride, 95% Purity. Stancal.
  • Drug candidates bearing 1,3-disubstituted cyclobutane moieties.
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  • Uses of 13C NMR Spectroscopy. NC State University Libraries - Organic Chemistry.

Sources

Synthesis and Characterization of cis/trans Isomers of Cyclobutane-1,3-diamine: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Conformational Constraint

In the landscape of modern drug discovery and materials science, the principle of conformational constraint has emerged as a powerful tool for enhancing molecular recognition and optimizing physicochemical properties. By reducing the entropic penalty upon binding to a biological target, rigid molecular scaffolds can significantly improve potency and selectivity.[1] Among these scaffolds, cyclobutane-1,3-diamine and its derivatives are of particular interest, offering a sterically defined three-dimensional arrangement of functional groups that is not readily accessible with more flexible aliphatic chains.[1][2][3][4]

The seemingly subtle difference between the cis and trans isomers of cyclobutane-1,3-diamine can lead to profound differences in biological activity and material properties. The cis isomer presents its amino groups on the same face of the cyclobutane ring, creating a "U-shaped" vector, whereas the trans isomer projects them in opposite directions, resulting in a linear, extended conformation. Harnessing the potential of these distinct spatial arrangements requires robust and reliable methods for their stereocontrolled synthesis, separation, and unambiguous characterization.

This guide provides a field-proven, in-depth perspective on the synthesis and analysis of these valuable building blocks. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in fundamental chemical principles.

Part 1: Stereocontrolled Synthesis from a Common Precursor

The most reliable and scalable pathway to the individual cis and trans isomers of cyclobutane-1,3-diamine begins with the corresponding isomers of cyclobutane-1,3-dicarboxylic acid. This precursor provides a stable and easily separable platform from which the diamines can be accessed with complete retention of stereochemistry. The historical challenges in correctly identifying and synthesizing these diacids underscore the importance of rigorous characterization at every stage.[5]

Foundational Precursor: Cyclobutane-1,3-dicarboxylic Acid

The synthesis of the diacid precursor is well-established, often starting from diethyl malonate. The key is the subsequent separation of the resulting cis and trans diacid isomers, which possess distinct physical properties amenable to classical separation techniques like fractional crystallization.[5]

The Amine-Forming Transformation: Hofmann vs. Curtius Rearrangement

With the pure diacid isomers in hand, the core transformation involves the conversion of the two carboxylic acid functionalities into primary amines, with the loss of one carbon atom each. Both the Hofmann and Curtius rearrangements are exceptionally well-suited for this purpose, as they are known to proceed with complete retention of the migrating group's configuration.[6][7][8] This is the critical principle that allows us to translate the stereochemistry of the precursor directly to the final product.

Workflow: From Dicarboxylic Acid to Diamine

G cluster_0 Isomer Separation cluster_1 Hofmann Route cluster_2 Curtius Route Diacid_Mix Mixture of cis/trans Cyclobutane-1,3-dicarboxylic Acid Separation Fractional Crystallization Diacid_Mix->Separation cis_Diacid cis-Diacid Separation->cis_Diacid trans_Diacid trans-Diacid Separation->trans_Diacid cis_Diamide cis-Diamide cis_Diacid->cis_Diamide 1. SOCl₂ 2. NH₄OH cis_Azide cis-Diacyl Azide cis_Diacid->cis_Azide DPPA or SOCl₂ then NaN₃ trans_Diamide trans-Diamide trans_Diacid->trans_Diamide 1. SOCl₂ 2. NH₄OH trans_Azide trans-Diacyl Azide trans_Diacid->trans_Azide DPPA or SOCl₂ then NaN₃ Hofmann_cis Hofmann Rearrangement (Br₂, NaOH) cis_Diamide->Hofmann_cis Hofmann_trans Hofmann Rearrangement (Br₂, NaOH) trans_Diamide->Hofmann_trans cis_Diamine_H cis-Diamine Hofmann_cis->cis_Diamine_H trans_Diamine_H trans-Diamine Hofmann_trans->trans_Diamine_H Curtius_cis Curtius Rearrangement (Heat, then H₂O) cis_Azide->Curtius_cis Curtius_trans Curtius Rearrangement (Heat, then H₂O) trans_Azide->Curtius_trans cis_Diamine_C cis-Diamine Curtius_cis->cis_Diamine_C trans_Diamine_C trans-Diamine Curtius_trans->trans_Diamine_C

Caption: Synthetic pathways to cis/trans cyclobutane-1,3-diamine.

Experimental Protocol: The Hofmann Rearrangement Route

The Hofmann rearrangement offers a direct conversion of primary amides to amines using common lab reagents.[9][10]

Step 1: Synthesis of cis-Cyclobutane-1,3-dicarboxamide

  • To a stirred suspension of pure cis-cyclobutane-1,3-dicarboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (2.2 eq) and a catalytic amount of DMF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours or until gas evolution ceases. The clarity of the solution indicates the formation of the diacyl chloride.

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM.

  • Dissolve the crude diacyl chloride in THF and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess).

  • Stir vigorously for 2 hours, allowing the mixture to warm to room temperature.

  • Filter the resulting precipitate, wash with cold water and diethyl ether, and dry under vacuum to yield the pure cis-diamide.

    • Scientist's Insight: The conversion to the diacyl chloride is a crucial activation step. Using oxalyl chloride is advantageous as the byproducts (CO, CO₂, HCl) are gaseous and easily removed. The subsequent amidation is highly exothermic; a slow, controlled addition to cooled ammonium hydroxide is essential to prevent side reactions and ensure high yield.

Step 2: Hofmann Rearrangement to cis-Cyclobutane-1,3-diamine

  • Prepare a fresh solution of sodium hypobromite by slowly adding bromine (2.2 eq) to a stirred, ice-cold solution of sodium hydroxide (8.8 eq) in water.

  • Add the cis-diamide (1.0 eq) to the cold sodium hypobromite solution.

  • Slowly warm the reaction mixture to approximately 70-80 °C and maintain this temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the solid amide.

  • Cool the reaction mixture and extract the aqueous solution with a suitable organic solvent (e.g., chloroform or ethyl acetate) to isolate the product diamine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude cis-diamine, which can be further purified by distillation or crystallization of its salt (e.g., dihydrochloride).

    • Scientist's Insight: The stoichiometry is critical. Sufficient base is required to deprotonate the amide, form the N-bromoamide, and facilitate the rearrangement. The rearrangement itself involves the formation of a diisocyanate intermediate, which is hydrolyzed in situ under the basic aqueous conditions to the diamine.[6] The same two-step protocol is applied to trans-cyclobutane-1,3-dicarboxylic acid to yield the trans-diamine.

Part 2: Unambiguous Characterization of Stereoisomers

Distinguishing between the cis and trans isomers is non-trivial and requires a multi-faceted analytical approach. While both have the same mass, their different spatial arrangements give rise to unique spectroscopic signatures.

Analytical Workflow for Isomer Identification

G cluster_NMR Primary Analysis: NMR Spectroscopy cluster_Confirm Confirmatory & Bulk Analysis Input Synthesized Diamine (Unknown Isomer) H_NMR ¹H NMR Input->H_NMR C_NMR ¹³C NMR Input->C_NMR FTIR FT-IR Input->FTIR MS Mass Spec (GC-MS/LC-MS) Input->MS COSY 2D COSY H_NMR->COSY Correlates Coupled Protons NOESY 2D NOESY/ROESY H_NMR->NOESY Correlates Spatially Close Protons Conclusion Unambiguous Isomer Identification (cis or trans) Xray X-ray Crystallography (Derivative) NOESY->Xray Provides Definitive Structural Proof NOESY->Conclusion Xray->Conclusion

Caption: A multi-technique workflow for isomer characterization.

The Power of NMR Spectroscopy

NMR is the most powerful tool for differentiating the isomers in solution. The puckered, non-planar nature of the cyclobutane ring means the analysis is more complex than for a flat ring.[11] The key differences arise from symmetry and through-space interactions.

Parameter cis-Cyclobutane-1,3-diamine trans-Cyclobutane-1,3-diamine Rationale
Symmetry Element C₂ᵥ (plane of symmetry)C₂ₕ (center of inversion)The differing symmetry elements dictate the magnetic equivalence of protons and carbons.
¹H NMR Signals Typically shows three distinct multiplets: one for the two equivalent methine protons (H1, H3) and two for the axial/equatorial methylene protons (H2, H4).Can show simpler spectra due to higher symmetry. One signal for the two equivalent methine protons and one for the four equivalent methylene protons.In the trans isomer, the two methine protons are equivalent, and all four methylene protons are chemically equivalent due to the center of inversion. In the cis isomer, the methylene protons are diastereotopic (axial vs. equatorial).
¹³C NMR Signals Two signals expected: C1/C3 (methine) and C2/C4 (methylene).Two signals expected: C1/C3 (methine) and C2/C4 (methylene).While both may show two signals, their chemical shifts will differ due to the different steric environments.
Key Differentiator Nuclear Overhauser Effect (NOE): A strong NOE correlation is expected between the methine proton (H1) and the cis-methylene protons (H2/H4) on the same face of the ring.NOE: No significant NOE is expected between a methine proton (H1) and the trans-methylene protons (H2/H4).NOE detects through-space proximity. This is the most definitive NMR experiment for assigning relative stereochemistry in cyclobutane systems.[12]
Confirmatory Techniques
  • FT-IR Spectroscopy: Both isomers will display characteristic N-H stretching bands (~3300-3400 cm⁻¹) and C-H stretching bands (~2850-2950 cm⁻¹). While the overall spectra will be similar, subtle differences in the fingerprint region (< 1500 cm⁻¹) can arise from the different vibrational modes allowed by their respective symmetries.

  • Mass Spectrometry: Electron impact (EI) or chemical ionization (CI) mass spectrometry will confirm the molecular weight (MW = 86.14 g/mol ).[13] The molecular ion peak (M⁺) will be identical for both isomers. Fragmentation patterns may show minor, often unreliable, differences in the relative abundance of fragment ions.

  • X-ray Crystallography: This is the "gold standard" for absolute structural determination.[14] Growing a suitable single crystal of the diamine or, more practically, a solid derivative (e.g., the dihydrochloride or a bis-amide) provides irrefutable proof of the cis or trans configuration in the solid state.[1][4][15] The analysis will reveal precise bond lengths, bond angles, and the puckered conformation of the cyclobutane ring.

Conclusion

The stereocontrolled synthesis of cis- and trans-cyclobutane-1,3-diamine is a readily achievable process when approached with a clear strategy. The key lies in leveraging the separability of the dicarboxylic acid precursors and employing a stereoretentive rearrangement reaction like the Hofmann or Curtius. Subsequent, rigorous characterization, spearheaded by advanced NMR techniques and confirmed where necessary by X-ray crystallography, provides the absolute certainty required for their application in high-stakes fields like drug development. By understanding the chemical principles behind each step, researchers can confidently produce and validate these valuable, conformationally constrained building blocks for their specific applications.

References

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  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.MDPI. (2025-10-16).
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • Hofmann Rearrangement.Alfa Chemistry.
  • Hofmann Rearrangement Reaction.TCI EUROPE N.V..
  • Enantioselective Synthesis of Cyclobutanes.ChemistryViews. (2023-10-03).
  • Cyclobutane-Derived Diamines: Synthesis and Molecular Structure.American Chemical Society. (2010-08-09).
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An In-Depth Spectroscopic Guide to Cyclobutane-1,3-diamine Dihydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Cyclobutane-1,3-diamine and its derivatives are of significant interest in medicinal chemistry and materials science due to the rigid, three-dimensional structure imparted by the cyclobutane core. The dihydrochloride salt form enhances the compound's stability and solubility, making it a practical precursor for various synthetic applications. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives. This guide offers a detailed examination of the key spectroscopic data for both the cis- and trans- isomers of cyclobutane-1,3-diamine dihydrochloride.

Molecular Structure and Stereoisomerism

This compound (C₄H₁₂Cl₂N₂) possesses a puckered four-membered ring, which leads to the existence of two geometric isomers: cis and trans. In the cis-isomer, the two ammonium groups are on the same face of the ring, while in the trans-isomer, they are on opposite faces. This stereochemical difference has a profound impact on the molecule's symmetry and, consequently, its spectroscopic signatures.

G NMR Sample Preparation and Data Acquisition Workflow A Dissolve Sample B Transfer to NMR Tube A->B ~5-10 mg in 0.6-0.75 mL of D₂O C Place in Spectrometer B->C D Lock and Shim C->D Optimize magnetic field homogeneity E Acquire Spectra D->E ¹H, ¹³C, DEPT, COSY, HSQC F Process Data E->F Fourier transform, phase and baseline correction

Caption: A typical workflow for NMR analysis of diamine dihydrochloride salts.

Causality in Experimental Choices:

  • Solvent: Deuterated water (D₂O) is the solvent of choice due to the high solubility of the dihydrochloride salt and to avoid a large interfering solvent proton signal.

  • Locking and Shimming: These steps are critical for achieving high resolution and sharp spectral lines by ensuring a stable and homogeneous magnetic field.

  • 2D NMR (COSY, HSQC): These experiments are invaluable for definitively assigning proton and carbon signals by revealing their connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectra of the cis- and trans-isomers are expected to show distinct patterns due to their different symmetries. In the dihydrochloride form, the protons on the carbons adjacent to the ammonium groups (C-H) will be deshielded (shifted to a higher ppm value) compared to the methylene protons (CH₂).

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound in D₂O

Protoncis-Isomer (Predicted)trans-Isomer (Predicted)Multiplicity
CH-NH₃⁺~3.5 - 3.8~3.5 - 3.8Multiplet
CH₂ (axial)~2.2 - 2.5~2.2 - 2.5Multiplet
CH₂ (equatorial)~2.6 - 2.9~2.6 - 2.9Multiplet

Expert Interpretation:

  • Symmetry: The trans-isomer possesses a higher degree of symmetry (C₂h point group) than the cis-isomer (C₂v point group). This can lead to a simpler spectrum for the trans isomer, although the complexity of the puckered ring can still result in complex multiplets for both.

  • Chemical Shift Rationale: The electron-withdrawing effect of the positively charged ammonium group causes the adjacent methine protons (CH-NH₃⁺) to resonate at a lower field (higher ppm) compared to the methylene protons of the cyclobutane ring. The puckered nature of the ring results in non-equivalent axial and equatorial protons on the methylene carbons, leading to distinct signals and complex coupling patterns.

¹³C NMR Spectroscopy

The number of unique carbon signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound in D₂O

Carboncis-Isomer (Predicted)trans-Isomer (Predicted)
C-NH₃⁺~45 - 50~45 - 50
CH₂~30 - 35~30 - 35

Expert Interpretation:

  • Symmetry Impact: For the trans-isomer, due to its higher symmetry, we expect to see two distinct carbon signals: one for the two equivalent methine carbons (C-NH₃⁺) and one for the two equivalent methylene carbons (CH₂). The cis-isomer, having lower symmetry, could potentially show more than two signals depending on the ring conformation, but two signals are most likely to be observed due to rapid conformational averaging.

  • Chemical Shift Justification: Similar to the ¹H NMR, the carbons bonded to the electron-withdrawing ammonium groups are significantly deshielded and appear at a lower field compared to the methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the key vibrational bands will be those associated with the ammonium (NH₃⁺) and alkyl (C-H) groups.

Experimental Protocol for IR Data Acquisition

G FTIR Sample Preparation and Data Acquisition A Prepare KBr Pellet B Place in Spectrometer A->B Mix ~1 mg of sample with ~100 mg of dry KBr and press C Acquire Spectrum B->C Collect background and sample interferograms D Process Data C->D Fourier transform and plot transmittance vs. wavenumber

Caption: Standard workflow for obtaining an IR spectrum of a solid sample.

Self-Validating Protocol: The use of a potassium bromide (KBr) pellet is a standard and reliable method for obtaining high-quality IR spectra of solid samples. The KBr is transparent in the mid-IR region, ensuring that the observed absorption bands are solely from the analyte.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Ammonium)3200 - 2800Strong, BroadStretching
N-H (Ammonium)~1600 - 1500MediumBending
C-H (Alkyl)2980 - 2850MediumStretching
C-H (Alkyl)~1470 - 1430MediumBending

Authoritative Grounding & Interpretation:

  • The broad and strong absorption in the 3200-2800 cm⁻¹ region is highly characteristic of the N-H stretching vibrations in an ammonium salt. This broadness is due to hydrogen bonding.

  • The bending vibrations for the ammonium group typically appear in the 1600-1500 cm⁻¹ range.

  • The C-H stretching and bending vibrations of the cyclobutane ring are expected in their usual regions for saturated hydrocarbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and confirming the elemental composition. For this compound, electrospray ionization (ESI) is a suitable technique.

Expected Fragmentation Pattern

Under ESI-MS conditions, the molecule is expected to be observed as the dication [M]²⁺ or, more commonly, as the monocation after the loss of a chloride and a proton, [M-H-Cl]⁺, or the protonated free diamine [M-2Cl-H]⁺.

Caption: A plausible fragmentation pathway for this compound in ESI-MS.

Table 4: Predicted Key Ions in the ESI-Mass Spectrum of this compound

IonFormulaCalculated m/zInterpretation
[M-H-Cl]⁺[C₄H₁₁N₂Cl]⁺122.06Loss of a proton and a chloride ion
[M-2Cl-H]⁺[C₄H₁₁N₂]⁺87.10Protonated free diamine
[M-2Cl]²⁺[C₄H₁₂N₂]²⁺43.55Dication of the free diamine

Trustworthiness of the Protocol: Electrospray ionization is a soft ionization technique, which often allows for the observation of the intact molecular ion or quasi-molecular ion, providing reliable molecular weight information. The predicted fragments are based on common fragmentation pathways for similar compounds.

Conclusion

The spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a detailed overview of the expected NMR, IR, and MS data for both the cis- and trans-isomers. The distinct spectroscopic features arising from their stereochemical differences allow for their unambiguous identification. The provided protocols and interpretations, grounded in established scientific principles and authoritative literature, serve as a valuable resource for scientists working with this important chemical intermediate.

References

  • Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(17), 5941-5952. [Link]

  • PubChem Compound Summary for CID 22022636, Cyclobutane-1,3-diamine. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Introduction: The Rising Prominence of a Strained Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of 1,3-Disubstituted Cyclobutane Rings

In the landscape of medicinal chemistry, the cyclobutane ring has emerged from a structural curiosity to a highly valued scaffold.[1] Its utility lies in its ability to act as a conformationally restricted isostere, replacing more flexible alkyl chains or planar aromatic rings to lock pharmacophoric elements into a well-defined three-dimensional arrangement.[1][2][3] This conformational rigidity can lead to significant improvements in binding affinity, selectivity, and metabolic stability.

Among the various substitution patterns, the 1,3-disubstituted motif is particularly prevalent in drug design.[3] However, harnessing its full potential requires a deep and nuanced understanding of its stereochemical behavior. The seemingly simple choice between a cis and trans arrangement of substituents is governed by the unique conformational dynamics of the four-membered ring—a interplay of angle and torsional strain that dictates stability and spatial orientation.

This guide provides a comprehensive exploration of the stereochemistry of 1,3-disubstituted cyclobutanes, designed for researchers, scientists, and drug development professionals. We will dissect the foundational principles of cyclobutane conformation, analyze the energetic factors that determine isomeric preference, and detail the authoritative analytical techniques required for unambiguous stereochemical assignment.

Part 1: The Conformational Landscape of the Cyclobutane Ring

To understand the stereochemistry of substituted cyclobutanes, one must first appreciate the structure of the parent ring. Unlike the flat polygon often depicted in 2D drawings, cyclobutane is not planar. A hypothetical planar structure would suffer from two major energetic penalties:

  • Angle Strain: The internal C-C-C bond angles would be 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.

  • Torsional Strain: All eight C-H bonds on adjacent carbons would be fully eclipsed, leading to substantial van der Waals repulsion.[4]

To alleviate the severe torsional strain, the cyclobutane ring adopts a non-planar, "puckered" or "folded" conformation.[1][4][5] This puckering reduces the eclipsing interactions between adjacent C-H bonds. The energetic cost of this distortion is a slight increase in angle strain, as the C-C-C bond angles decrease further to approximately 88°.[1][4] The equilibrium geometry is a fine balance between these opposing forces, with the relief of torsional strain being the dominant factor. The total strain energy of cyclobutane is approximately 26.3 kcal/mol.[1]

This puckering creates two distinct types of substituent positions, analogous to the chair conformation of cyclohexane: pseudo-axial (pointing more perpendicular to the ring's average plane) and pseudo-equatorial (pointing more outwards from the ring's perimeter). The energy barrier for ring inversion between the two equivalent puckered conformers is very low, making the ring highly flexible at room temperature.[6]

G cluster_planar Planar Cyclobutane (Hypothetical) cluster_puckered Puckered Cyclobutane (Actual) p1 p2 p1->p2 Severe Torsional Strain p3 p2->p3 Severe Torsional Strain p4 p3->p4 Severe Torsional Strain p4->p1 Severe Torsional Strain k1 k2 k1->k2 ax_label Axial (a) k1->ax_label k3 k2->k3 eq_label Equatorial (e) k2->eq_label k4 k3->k4 k4->k1 arr Adopts Puckered Conformation

Figure 1: Planar vs. Puckered Conformation of Cyclobutane.

Part 2: Unraveling Cis/Trans Isomerism in 1,3-Disubstituted Systems

When two substituents are placed at the 1 and 3 positions of a cyclobutane ring, two diastereomers are possible: cis, where the substituents are on the same face of the ring, and trans, where they are on opposite faces.[7]

The General Rule of Stability: Cis is Favored

For the vast majority of 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically more stable than the trans isomer .[8][9] This counterintuitive preference, opposite to that seen in 1,2- and 1,4-disubstituted cyclohexanes, is a direct consequence of the ring's puckered nature.

  • Cis Isomer: In the puckered conformation, the two substituents on the same face of the ring can both adopt pseudo-equatorial (e,e) positions. This arrangement minimizes steric hindrance, as the bulky groups are directed away from the rest of the ring.

  • Trans Isomer: For the substituents to be on opposite faces, one must occupy a pseudo-equatorial (e) position while the other is forced into a pseudo-axial (a) position. The axial substituent experiences unfavorable steric interactions with the axial hydrogen at the 3-position (a 1,3-diaxial-like interaction), destabilizing the molecule.[9]

An Authoritative Exception to the Rule

Scientific principles are often defined as much by their exceptions as by the rules themselves. A notable exception is 1,3-diphenylsulfonylcyclobutane . In this case, equilibration studies and ab initio calculations have shown that the trans isomer is more stable than the cis isomer by approximately 2.1-2.6 kcal/mol.[8][10] The prevailing explanation is that the bulky, electron-withdrawing sulfonyl groups force the cyclobutane ring to adopt a nearly planar geometry. In a planar ring, the severe steric clash between the two large substituents in the cis arrangement outweighs the 1,3-diaxial interactions that would normally destabilize the trans isomer in a puckered ring. This serves as a critical reminder that substituent electronics and sterics can override the general conformational preferences of the scaffold.

A Note on Chirality

It is important to recognize that for 1,3-disubstituted cyclobutanes where the two substituents are identical (e.g., 1,3-dimethylcyclobutane), both the cis and trans isomers possess a plane of symmetry and are therefore achiral (meso compounds).[3][11] Chirality only arises if the two substituents are different.

G cluster_cis cis-1,3-Disubstituted Cyclobutane cluster_trans trans-1,3-Disubstituted Cyclobutane cis Both Substituents 'Up' cis_conf Diequatorial (e,e) Conformation (More Stable) cis->cis_conf adopts puckered form trans One 'Up', One 'Down' trans_conf Axial/Equatorial (a,e) Conformation (Less Stable) trans->trans_conf adopts puckered form trans_clash Steric Clash (1,3-Diaxial Interaction) trans_conf->trans_clash leads to

Figure 2: Conformational Preference in 1,3-Disubstituted Cyclobutanes.
Quantitative Stability Data

The following table summarizes the relative thermodynamic stability of cis and trans isomers for select 1,3-disubstituted cyclobutanes.

CompoundMore Stable IsomerApproximate Energy Difference (ΔG)Reference(s)
1,3-Cyclobutanedicarboxylic acidcisData suggests cis is preferred[12]
1,3-Diphenylsulfonylcyclobutanetrans2.1 kcal/mol[8][10]

Part 3: Authoritative Methodologies for Stereochemical Determination

The correct assignment of stereochemistry is non-negotiable in drug development. A mix-up between a potent cis isomer and an inactive trans isomer can have profound consequences. A multi-pronged approach combining spectroscopic, crystallographic, and computational methods provides the most trustworthy and self-validating system for determination.

G cluster_workflow Stereochemical Determination Workflow cluster_methods Analytical Techniques start Synthesized 1,3-Disubstituted Cyclobutane Mixture nmr NMR Spectroscopy (NOESY, J-Coupling) start->nmr Primary Analysis xray X-Ray Crystallography (Requires Crystal) start->xray Definitive Proof comp Computational Chemistry (DFT Energy Calculation) nmr->comp Supports Findings result Unambiguous Stereochemical Assignment (cis or trans) nmr->result Solution-State Structure xray->result Gold Standard comp->result Theoretical Validation

Figure 3: A Self-Validating Workflow for Stereochemical Assignment.
Method 1: NMR Spectroscopy - Probing Spatial Relationships

NMR is the most powerful tool for determining stereochemistry in solution. The key lies in exploiting through-space and through-bond correlations.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: The NOE is the gold standard for this task. It relies on the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), irrespective of bonding.[13] A 2D NOESY experiment will reveal cross-peaks between spatially proximal protons.

    • Causality in Interpretation: For a cis-1,3-disubstituted cyclobutane in its preferred diequatorial conformation, a clear NOE signal will be observed between the protons (or substituent groups) at the C1 and C3 positions. For the trans isomer, no such NOE will be seen between these two groups due to the larger distance in the axial/equatorial arrangement.[14][15] This provides a direct and unambiguous diagnostic handle.

  • J-Coupling Constants: While vicinal coupling (³J) is highly informative in six-membered rings, long-range coupling (⁴J) across four bonds can be particularly useful in cyclobutanes. The magnitude of ⁴J(HH) couplings shows a strong dependence on the stereochemical relationship, with ⁴J(eq-eq) being significantly larger (ca. 5 Hz) than ⁴J(ax-ax) (ca. 0 Hz).[16] Careful analysis of these coupling patterns can corroborate assignments made via NOE.

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~10-20 mM. Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition: Acquire a standard 2D ¹H-¹H NOESY spectrum on a high-field NMR spectrometer (≥400 MHz).

  • Key Parameter - Mixing Time (τₘ): The choice of mixing time is critical. Start with a mixing time of 500-800 ms. This duration is typically sufficient for NOEs between protons separated by 3-4 Å to evolve without being dominated by spin diffusion.

  • Data Processing: Process the 2D data using appropriate window functions (e.g., squared sine-bell) in both dimensions and perform a Fourier transform.

  • Analysis:

    • Reference the diagonal of the spectrum, which corresponds to the 1D proton spectrum.

    • Look for off-diagonal cross-peaks. A cross-peak at the chemical shifts (δ₁, δ₂) indicates an NOE between proton 1 and proton 2.

    • Crucial Diagnostic: For the protons at C1 and C3, the presence of a cross-peak is a strong indicator of a cis relationship. The absence of this cross-peak strongly suggests a trans relationship.

    • Correlate with other expected NOEs (e.g., between geminal or vicinal protons) to validate the overall structure.

Method 2: Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of stereochemistry and conformation in the solid state.[17][18][19] It generates a precise 3D map of electron density, allowing for the direct visualization of the relative orientation of all atoms and substituents.

  • Trustworthiness: As a direct imaging technique, it is considered the "gold standard" and is often required for regulatory filings.

  • Caveat: The primary challenge is obtaining diffraction-quality crystals. Furthermore, the solid-state conformation may not exclusively represent the conformational ensemble present in solution, where biological activity occurs. Therefore, it is best used in conjunction with solution-state NMR data.

Method 3: Computational Chemistry

In silico modeling serves as a powerful predictive and corroborative tool. By using quantum mechanics methods like Density Functional Theory (DFT), one can calculate the ground-state energies of both the cis and trans isomers.[6][8]

  • Causality in Application: The isomer calculated to have the lower potential energy is predicted to be the more stable thermodynamic product. If this prediction aligns with the experimental findings from NMR and/or equilibration studies, it significantly strengthens the stereochemical assignment.[10]

  • Structure Generation: Build 3D models of both the cis and trans isomers of the target molecule using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization for each isomer using a reliable DFT functional and basis set (e.g., B3LYP/6-31G*). This step locates the lowest energy conformation for each isomer.

  • Energy Calculation: Calculate the single-point electronic energy of each optimized structure at a higher level of theory if necessary.

  • Comparison: Compare the final energies. The difference in energy (ΔE) provides a quantitative prediction of the relative stability of the two isomers.

Conclusion: A Framework for Rational Design

The stereochemistry of 1,3-disubstituted cyclobutanes is a fascinating case study in the balance of steric and electronic forces within a strained ring system. While the general preference for the cis isomer provides a useful guiding principle, a thorough understanding must also account for exceptions driven by the specific nature of the substituents. For the drug development professional, this knowledge is not merely academic; it is fundamental to the rational design of potent and selective therapeutics. By employing a robust, multi-faceted analytical workflow centered on NMR spectroscopy and supported by X-ray crystallography and computational chemistry, researchers can confidently navigate the stereochemical complexities of this valuable scaffold and unlock its full potential in the creation of next-generation medicines.

References

  • Identification of Stereochemistry in Substituted Cycloalkanes. Chemistry School. Available at: [Link]

  • Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. PubMed. Available at: [Link]

  • Examples of 1,3‐disubsituted and 1,1,3‐trisubsituted cyclobutanes in clinical trials. ResearchGate. Available at: [Link]

  • 1,3-Diphenylsulphonylcyclobutane: an unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Canadian Science Publishing. Available at: [Link]

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  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]

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  • Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. YouTube. Available at: [Link]

  • Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Indian Academy of Sciences. Available at: [Link]

  • Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. NIH National Library of Medicine. Available at: [Link]

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  • Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? Chemistry Stack Exchange. Available at: [Link]

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  • X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). ResearchGate. Available at: [Link]

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Navigating the Purity Landscape of Cyclobutane-1,3-diamine dihydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of a Constrained Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule inhibitors increasingly leverages rigid and sterically defined scaffolds to achieve high potency and selectivity. Among these, cyclobutane-1,3-diamine has emerged as a critical building block, particularly for a new generation of kinase inhibitors. Its constrained four-membered ring offers a unique three-dimensional geometry that can precisely orient pharmacophoric elements within a target's binding site. This guide provides an in-depth technical overview of the commercial availability, purity profiles, and analytical considerations for Cyclobutane-1,3-diamine dihydrochloride, a key intermediate for researchers and professionals in pharmaceutical development. The dihydrochloride salt form enhances the stability and handling of this versatile diamine.

A significant application driving the demand for high-purity this compound is its role in the synthesis of Janus kinase (JAK) inhibitors.[1][2][3][4] The JAK family of enzymes is central to cytokine signaling pathways that are implicated in a range of inflammatory and autoimmune disorders.[2][3] The stereochemistry of the cyclobutane core, specifically the cis-isomer, is often crucial for optimal binding and inhibitory activity against JAK isoforms.[5] Therefore, a thorough understanding of the commercial sources and the purity, including isomeric content, of this intermediate is paramount for successful drug development campaigns.

Commercial Availability and Purity Specifications

This compound is available from a range of specialized chemical suppliers. The purity levels offered are generally suitable for research and development purposes, with most suppliers providing material with a purity of ≥97%.

Supplier Reported Purity Notes
Fluorochem97%[6]Offers various pack sizes.
ChemScene≥97%Provides both trans and unspecified isomer mixtures.
Aladdin Scientific≥97%Specifically lists the cis-isomer of a methylated analog.[7]
BLD PharmData available upon requestLists various CAS numbers for different isomers and salt forms.[8]
Amadis Chemical97%Provides access to NMR, HPLC, and LC-MS data.[9]

It is crucial for researchers to note that the commercially available product may be a mixture of cis and trans isomers unless specified otherwise. Given the stereochemical importance in many applications, particularly in kinase inhibitor synthesis, sourcing the specific isomer is often necessary.[5]

Decoding the Certificate of Analysis (CoA): A Representative Example

While a specific Certificate of Analysis for every batch from all suppliers is not publicly available, a typical CoA for a high-purity pharmaceutical intermediate like this compound would contain the following key information, in line with GMP requirements for intermediates.[10][11][12][13][14]

Certificate of Analysis

Product Name: This compound
CAS Number: 1314772-13-8 (isomer mixture)
Batch Number: CHM-2025-00123
Molecular Formula: C₄H₁₂Cl₂N₂
Molecular Weight: 159.06 g/mol
Date of Manufacture: Jan-2026
Retest Date: Jan-2028
Test Specification Result Method
Appearance White to off-white solidConformsVisual
Identification by ¹H NMR Conforms to structureConformsNMR-001
Purity by HPLC ≥ 97.0%98.5%HPLC-001
Isomeric Purity (cis isomer) Report Value99.1%HPLC-001
Water Content (Karl Fischer) ≤ 1.0%0.2%KF-001
Residual Solvents Meets USP <467> limitsConformsGC-HS-001
Sulphated Ash ≤ 0.1%0.05%USP <281>

Approved by: Dr. Jane Doe, Quality Control Manager

Synthesis, Purification, and Impurity Profile

A robust understanding of the synthetic and purification methodologies is essential for anticipating potential impurities that could impact downstream applications.

Synthetic Routes: A Focus on Stereoselectivity

The synthesis of cyclobutane diamines can be approached through several routes, with a significant focus on controlling the stereochemistry to yield the desired cis or trans isomer.

A common strategy involves the use of malonate alkylation to construct the cyclobutane ring.[15][16] More advanced, stereoselective syntheses are often employed to produce the medicinally important cis-isomer.[5] Other innovative approaches include the contraction of pyrrolidines to stereoselectively form cyclobutanes.[17][18]

G cluster_synthesis General Synthetic Pathway Starting Materials Starting Materials Cyclobutane Ring Formation Cyclobutane Ring Formation Starting Materials->Cyclobutane Ring Formation e.g., Malonate Alkylation Functional Group Interconversion Functional Group Interconversion Cyclobutane Ring Formation->Functional Group Interconversion e.g., to diamine Purification Purification Functional Group Interconversion->Purification Isomer separation Final Product Final Product Purification->Final Product

Caption: A generalized workflow for the synthesis of this compound.

Purification Strategies for Isomer Separation

The separation of cis and trans isomers of cyclobutane derivatives can be challenging due to their similar physical properties. Common laboratory and industrial purification techniques include:

  • Fractional Crystallization: This classical method can be effective if there is a significant difference in the solubility of the isomeric salts.

  • Chromatography: High-performance liquid chromatography (HPLC) and flash chromatography are powerful techniques for separating diastereomers.[19] For chiral separations of enantiomers, a chiral stationary phase (CSP) is necessary.[19] The choice between normal-phase and reversed-phase chromatography depends on the polarity of the specific diamine derivative being purified.[19]

Common Impurities to Consider

Researchers should be aware of potential impurities that may be present in commercially available this compound:

  • The undesired isomer: For applications requiring the pure cis- or trans-isomer, the other isomer is a critical impurity to monitor.

  • Residual Starting Materials and Reagents: Incomplete reactions can lead to the presence of starting materials or reagents in the final product.

  • By-products of the reaction: Side reactions can generate structurally related impurities.

  • Residual Solvents: Solvents used in the synthesis and purification may be present in trace amounts.

  • Inorganic Salts: By-products from the salt formation or other steps may be present.

Analytical Methodologies for Quality Control

Rigorous analytical testing is crucial to ensure the purity and isomeric integrity of this compound. The validation of these analytical methods should follow established guidelines to ensure their accuracy, precision, and reliability.[20][21][22][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation and purity assessment of this compound.

  • ¹H NMR: Provides information on the proton environment. The chemical shifts and coupling constants of the cyclobutane ring protons can be used to distinguish between cis and trans isomers. In the trans isomer of some 1,3-disubstituted cyclobutanes, the ring protons can be equivalent, leading to simpler spectra, whereas the cis isomer often displays more complex splitting patterns due to the different chemical environments of the protons.

  • ¹³C NMR: Confirms the carbon framework of the molecule. The number of signals can indicate the symmetry of the isomer.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

  • Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative ratios of different protons. Analyze the chemical shifts and coupling patterns to confirm the structure and assess for the presence of impurities.

G cluster_nmr NMR Analysis Workflow Sample Prep Sample Prep Data Acquisition Data Acquisition Sample Prep->Data Acquisition Dissolve in D-solvent Data Processing Data Processing Data Acquisition->Data Processing FT, Phasing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation Chemical shifts, J-coupling Purity & Isomer Ratio Purity & Isomer Ratio Spectral Interpretation->Purity & Isomer Ratio

Caption: A standard workflow for the NMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity and isomeric ratio of this compound with high accuracy and precision.

Experimental Protocol: HPLC Purity and Isomer Analysis

  • Column Selection: A reversed-phase C18 column is often suitable for the analysis of polar compounds like diamine hydrochlorides. For challenging separations of isomers, specialized columns or ion-pair chromatography may be necessary.

  • Mobile Phase Preparation: A typical mobile phase could consist of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase can be critical for achieving good peak shape and resolution.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., water or mobile phase) at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: Typically 10 µL.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

    • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is often used for compounds lacking a strong chromophore. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be employed.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. The isomeric ratio is calculated from the relative areas of the isomer peaks.

Conclusion: Ensuring Quality for Advanced Drug Discovery

This compound is a valuable and increasingly utilized building block in medicinal chemistry, particularly for the development of targeted therapies like JAK inhibitors. The commercial availability of this intermediate at high purity is crucial for the success of these research and development endeavors. A comprehensive understanding of the supplier landscape, typical purity specifications, underlying synthesis and purification methods, and robust analytical techniques for quality control is essential for any scientist working with this compound. By carefully considering the factors outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of their starting materials, ultimately contributing to the successful advancement of new therapeutic agents.

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Safety, handling, and storage guidelines for Cyclobutane-1,3-diamine dihydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling, and Storage of Cyclobutane-1,3-diamine dihydrochloride

This guide provides comprehensive safety, handling, and storage protocols for this compound (CAS No. 1523571-90-5 / 1314772-13-8), a critical building block in medicinal chemistry and materials science.[1] As a diamine salt, its unique structural properties necessitate rigorous adherence to safety procedures to mitigate risks for researchers and ensure experimental integrity.[1] This document is intended for laboratory personnel, including researchers, chemists, and drug development professionals, who work with this compound.

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary risks associated with this compound are related to ingestion and irritation of the skin, eyes, and respiratory tract.[2][3]

GHS Pictogram:

Signal Word: Warning [2][3]

Key Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

The dihydrochloride salt form enhances stability and solubility for handling, but the amine functional groups are the basis for its potential biological and chemical reactivity.[1] It is imperative to treat this compound with the appropriate precautions to avoid direct contact and inhalation.

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls and appropriate PPE, is essential to minimize exposure.

Engineering Controls
  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust.[4][5] The workspace should have an available exhaust/ventilator system.[6]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound:

  • Eye and Face Protection: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[4][5] If there is a significant splash risk, a face shield should be worn in addition to goggles.[8][9]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., disposable nitrile gloves) must be worn.[5][10] Gloves should be inspected for integrity before each use and changed immediately if contamination occurs.[5]

    • Lab Coat/Protective Clothing: A flame-retardant lab coat or protective clothing is required to prevent skin contact.[4][6]

  • Respiratory Protection: If work must be performed outside of a fume hood where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4][10]

The causality for this level of protection is clear: the compound's known irritant properties (H315, H319, H335) necessitate full isolation from the eyes, skin, and respiratory system.[3]

Safe Handling and Experimental Workflow

Handling this compound requires a methodical approach to prevent accidental release and exposure.

General Hygiene and Handling Practices
  • Avoid all direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[4]

  • Do not breathe in dust.[4][6]

  • Wash hands thoroughly after handling, and before eating, drinking, or smoking.[6]

  • Ensure the work area is well-ventilated, preferably within a fume hood.[5]

  • Take precautionary measures against static discharge.[11]

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, glassware) and PPE are ready.

  • Aliquotting: Carefully open the container. Use a dedicated spatula to transfer the required amount of the white solid onto a weigh boat.[6] Avoid any actions that could generate dust.

  • Transfer: Gently transfer the weighed compound into the reaction vessel.

  • Closure: Securely close the primary container immediately after use.[6]

  • Cleanup: Clean all equipment and the work surface thoroughly. Dispose of any contaminated disposable materials (e.g., weigh boats, gloves) in a designated chemical waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.

  • Personal Hygiene: Wash hands and any exposed skin immediately after completing the work.[6]

G Diagram 1: Safe Handling Workflow start Start ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood weigh Carefully Weigh Compound (Avoid Dust) fume_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer seal Tightly Seal Source Container transfer->seal clean Clean Workspace & Dispose of Waste seal->clean doff_ppe Doff PPE Correctly clean->doff_ppe store Return Container to Proper Storage doff_ppe->store end End store->end

Caption: A workflow for handling this compound.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6] Use closed, unbreakable containers for storage.[6]

  • Atmosphere: Store in a cool, dry, and well-ventilated place.[5][6]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4]

  • Environmental Conditions: Do not store in direct sunlight.[6] Storage should be in accordance with all local and national regulations.[6]

Emergency Procedures

In the event of an accident, a swift and correct response is critical.

First-Aid Measures
  • General Advice: If an exposure occurs, show the Safety Data Sheet to the attending medical professional.[4]

  • Inhalation: If dust is inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[6] If the person feels unwell or breathing stops, call a poison center or doctor and provide artificial respiration if necessary.[12]

  • Skin Contact: Take off all contaminated clothing immediately.[6] Rinse the affected skin with plenty of water.[6][12] If skin irritation occurs, seek medical advice.[6]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[6] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[6] Persistent eye irritation requires immediate medical attention.[6]

  • Ingestion: If swallowed, rinse the mouth with water.[7] Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[4]

Accidental Release Measures
  • Personal Precautions: Keep unauthorized personnel away from the spill area.[6] Ensure adequate ventilation.[6] Wear the full personal protective equipment as described in Section 2.2.[6]

  • Environmental Precautions: Prevent the spillage from entering sewers, watercourses, or low-lying areas.[6]

  • Containment and Cleanup: Carefully sweep up the spilled solid material, place it into a suitable, labeled bag or container, and hold it for waste disposal.[6] Avoid generating dust during this process.[6] After the material has been collected, ventilate the area and wash the spill site.[13]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or a water spray to extinguish a fire.[5]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[4]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) with a full facepiece operated in positive pressure mode and full protective gear.[4][6]

G Diagram 2: Emergency Spill Response spill Spill Detected evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Emergency PPE (Respirator, Gloves, Goggles) evacuate->ppe contain Contain Spill (Prevent Spread) ppe->contain cleanup Sweep Up Solid Material (Avoid Generating Dust) contain->cleanup waste Place in Labeled Waste Container cleanup->waste decon Decontaminate Spill Area waste->decon dispose Dispose of Waste via Approved Channels decon->dispose end End dispose->end

Caption: A logical flow for responding to a spill of the compound.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₄H₁₂Cl₂N₂[1][3]
Molecular Weight 159.05 g/mol [1][2]
Appearance White solid[6]
Purity ≥97%[2][3]
Storage Temperature Room Temperature[3]

References

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The Cyclobutane Moiety: A Compact Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Harnessing the Power of Strained Ring Systems in Medicinal Chemistry

Abstract

In the perpetual quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to underutilized molecular scaffolds. The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a powerful tool in drug design.[1][2] Its unique combination of conformational rigidity, three-dimensionality, and synthetic accessibility offers a compelling alternative to more traditional moieties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted role of the cyclobutane moiety in modern medicinal chemistry. We will explore its fundamental physicochemical properties, its strategic application as a versatile bioisostere, and its impact on drug metabolism and pharmacokinetics (DMPK), supported by field-proven insights and illustrative case studies.

The Allure of the Four-Membered Ring: Unique Physicochemical Properties

First synthesized in 1907, the cyclobutane ring was long considered a synthetic curiosity due to its inherent ring strain.[1][3][4] However, it is precisely this strain that imbues the cyclobutane moiety with its unique and medicinally relevant properties.

Conformational Restraint and Three-Dimensionality

Unlike larger, more flexible cycloalkanes, the cyclobutane ring is conformationally restricted. Due to significant ring strain (approximately 26.3 kcal/mol), it adopts a puckered or folded conformation, which relieves some of the torsional strain that would be present in a planar structure.[1][5][6] This puckered geometry is a key feature, allowing for the precise spatial orientation of substituents. By replacing flexible acyclic linkers with a 1,3-disubstituted cyclobutane, for example, the number of accessible conformations is significantly reduced.[1][7] This pre-organization of the ligand can minimize the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity.[1][7]

Furthermore, the non-planar nature of the cyclobutane ring introduces three-dimensionality into otherwise flat molecules. Increasing the fraction of sp3-hybridized carbons (Fsp3) is a well-established strategy in drug design to improve aqueous solubility, reduce promiscuity, and increase the likelihood of clinical success.[8]

Unique Structural and Electronic Features

The cyclobutane ring possesses distinct structural and electronic characteristics compared to other cycloalkanes. Its C-C bond lengths are elongated (approximately 1.56 Å) compared to ethane (1.54 Å) due to 1,3 non-bonding repulsions.[1] The C-C bonds also exhibit increased p-character.[1][2][3][4] These features contribute to its unique reactivity and its ability to act as a bioisostere for various functional groups.

The Cyclobutane Moiety as a Versatile Bioisostere

A primary application of the cyclobutane ring in medicinal chemistry is as a bioisosteric replacement for other common molecular fragments.[2] This strategy aims to retain or improve biological activity while favorably modulating physicochemical and pharmacokinetic properties.

Phenyl Ring Bioisostere

The replacement of a planar, aromatic phenyl ring with a saturated, three-dimensional cyclobutane ring is a powerful strategy to improve drug-like properties.[8] Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to poor metabolic stability.[8] Cyclobutanes are generally less prone to such metabolism, offering a path to more robust drug candidates.[8] This bioisosteric substitution increases the Fsp3 character of a molecule, which can lead to improved solubility and a higher probability of clinical success.[8]

Gem-Dimethyl Group Isostere

The cyclobutane ring is frequently employed as a bioisostere for the gem-dimethyl group.[9] This substitution can be advantageous for several reasons. It can help to fill hydrophobic pockets in a target protein, maximizing van der Waals interactions and potentially increasing potency.[9] In some cases, replacing a gem-dimethyl group with a cyclobutane has led to enhanced potency and selectivity.[9] For instance, in the development of cannabinoid receptor 1 (CB1) agonists, replacement of a gem-dimethyl group with a spirocyclic cyclobutane resulted in a 16-fold increase in selectivity over the CB2 receptor.[9]

Alkene and Alkyne Isostere

The rigid framework of the cyclobutane ring can be used to mimic the geometry of alkenes and alkynes, while offering improved metabolic stability. Alkenes, in particular, can be susceptible to epoxidation and other metabolic transformations. Replacing a double bond with a cyclobutane ring can prevent cis/trans isomerization and block these metabolic pathways.[1][3]

Impact on Pharmacokinetic Properties

The incorporation of a cyclobutane moiety can have a profound and positive impact on the pharmacokinetic profile of a drug candidate.

Enhancing Metabolic Stability

As previously mentioned, the cyclobutane ring can serve as a metabolic shield. By replacing metabolically labile groups, such as aromatic rings or linear alkyl chains, with a more robust cyclobutane, the overall metabolic stability of a compound can be significantly improved.[1][8] For example, in the development of the IDH1 inhibitor ivosidenib, replacing a metabolically unstable cyclohexane ring with a difluorocyclobutanyl amine was a key strategy to decrease metabolic clearance.

Modulating Solubility and Permeability

The introduction of a three-dimensional, non-planar cyclobutane ring can disrupt crystal lattice packing, leading to lower melting points and improved aqueous solubility.[1] This is a critical parameter for oral bioavailability. Furthermore, the conformational rigidity imparted by the cyclobutane ring can enhance cellular permeability.[9]

Case Studies: Cyclobutane-Containing Drugs

The utility of the cyclobutane moiety is exemplified by its presence in several FDA-approved drugs and clinical candidates.[10]

DrugTherapeutic AreaRole of the Cyclobutane Moiety
Carboplatin OncologyPart of the 1,1-cyclobutanedicarboxylate ligand that replaced the chloride ligands of cisplatin to reduce nephrotoxicity.[1][3]
Boceprevir Antiviral (Hepatitis C)The cyclobutylmethyl group occupies the P1 region of the HCV NS3/4A protease, with the cyclobutane analog being more potent than the corresponding cyclopropyl and cyclopentyl analogs.
Apalutamide Oncology (Prostate Cancer)Contains a spirocyclic cyclobutane.
Ivosidenib Oncology (AML)A difluorocyclobutylamine substituent was incorporated to improve metabolic stability.

Synthetic Strategies for Incorporating the Cyclobutane Moiety

The increased application of cyclobutanes in drug discovery has been facilitated by the development of reliable and scalable synthetic methods. While a comprehensive review of cyclobutane synthesis is beyond the scope of this guide, several key strategies are highlighted below.

[2+2] Cycloadditions

Photochemical or thermal [2+2] cycloadditions are classic methods for the construction of cyclobutane rings.[11][12] For example, the dimerization of alkenes upon UV irradiation can yield cyclobutane products.[6] Ketenes can also react with electron-rich alkenes to form cyclobutanones.[6]

Ring Expansion Reactions

Ring expansion of cyclopropanol or cyclopropylcarbinol derivatives provides another route to cyclobutanones.[12] These reactions often proceed with high stereocontrol.

Intramolecular Cyclization

The intramolecular cyclization of 1,4-dihalobutanes upon treatment with a reducing metal is a straightforward method for preparing the parent cyclobutane.[6] More complex substituted cyclobutanes can be accessed through the cyclization of appropriately functionalized acyclic precursors.

Experimental Protocol: General Synthesis of a 1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold

This protocol is a generalized example based on literature methods for creating a common cyclobutane building block.

  • Step 1: Alkylation. Alkylate a suitable pyridyl acetonitrile with 1,3-dibromo-2,2-dimethoxypropane in the presence of a strong base (e.g., NaH) in an appropriate solvent (e.g., DMF).

  • Step 2: Hydrolysis and Decarboxylation. Hydrolyze the resulting nitrile and ketal-protected cyclobutane derivative under acidic conditions (e.g., aqueous HCl) with heating. This step will also facilitate decarboxylation to yield a cyclobutanone.

  • Step 3: Reduction. Reduce the cyclobutanone to the corresponding cyclobutanol using a reducing agent such as sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol. The stereochemical outcome (cis vs. trans) can often be influenced by the choice of reducing agent and reaction conditions.

  • Step 4: Functional Group Interconversion. The resulting cyclobutanol can be further functionalized. For example, it can be converted to an amine via a Mitsunobu reaction followed by reduction, or to other functional groups using standard organic chemistry transformations.

Visualizing the Role of the Cyclobutane Moiety

Diagram 1: Conformational Puckering of Cyclobutane

cluster_planar Planar (Hypothetical) cluster_puckered Puckered (Actual) p1 C p2 C p1->p2 High Torsional Strain p3 C p2->p3 High Torsional Strain p4 C p3->p4 High Torsional Strain p4->p1 High Torsional Strain c1 C c2 C c1->c2 c3 C c2->c3 c4 C c3->c4 c4->c1 label_puckered Relieved Torsional Strain

Caption: Puckered conformation of cyclobutane relieves torsional strain.

Diagram 2: Cyclobutane as a Phenyl Ring Bioisostere

cluster_phenyl Phenyl-Containing Drug Candidate cluster_cyclobutane Cyclobutane-Containing Analog phenyl Phenyl Ring properties_phenyl Planar Aromatic Metabolically Liable cyclobutane Cyclobutane Ring phenyl->cyclobutane Bioisosteric Replacement properties_cyclobutane 3D Puckered Saturated Metabolically Stable

Caption: Bioisosteric replacement of a phenyl ring with cyclobutane.

Diagram 3: General Workflow for Evaluating Cyclobutane Analogs

start Lead Compound with Metabolic Liability or Poor Solubility synthesis Synthesize Cyclobutane Analog (e.g., via [2+2] cycloaddition or intramolecular cyclization) start->synthesis purification Purify and Characterize Analog (NMR, MS, etc.) synthesis->purification in_vitro In Vitro Assays: - Binding Affinity (Ki, IC50) - Metabolic Stability (t1/2) - Aqueous Solubility purification->in_vitro decision Improved Candidate? in_vitro->decision in_vivo In Vivo Studies (if promising): - Pharmacokinetics - Efficacy decision->start No (Re-design) decision->in_vivo Yes

Caption: Workflow for the synthesis and evaluation of cyclobutane analogs.

Conclusion and Future Outlook

The cyclobutane moiety has firmly established itself as a valuable scaffold in the medicinal chemist's toolbox.[1][3][9] Its ability to impart conformational rigidity, enhance metabolic stability, and improve physicochemical properties makes it an attractive structural motif for the design of next-generation therapeutics. As synthetic methodologies continue to advance, allowing for more facile and diverse substitution patterns, the application of cyclobutanes in drug discovery is poised to expand even further. For researchers and drug development professionals, a thorough understanding of the unique properties and strategic applications of this compact carbocycle is essential for unlocking its full potential in the pursuit of innovative medicines.

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  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

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Literature review on the discovery and history of cyclobutane diamines.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Cyclobutane Diamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, once a synthetic curiosity due to its inherent strain, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique, puckered three-dimensional structure provides a rigid framework that allows for the precise spatial orientation of functional groups, a critical advantage in the design of potent and selective therapeutics. Among the derivatives of this carbocycle, cyclobutane diamines have become particularly valuable as versatile building blocks and key structural motifs. This guide provides a comprehensive review of the discovery and history of cyclobutane diamines, tracing their journey from early, challenging syntheses of the core ring system to the development of sophisticated stereoselective methodologies and their ultimate application in cutting-edge drug discovery. We will explore the pivotal role of the cyclobutane scaffold in the development of platinum-based anticancer agents and detail the evolution of synthetic strategies that have made these valuable diamines readily accessible to the scientific community.

The Dawn of a Strained Scaffold: Early History of the Cyclobutane Ring

The story of cyclobutane diamines begins with the synthesis of their parent carbocycle. For decades, the existence of a stable four-membered carbon ring was a subject of theoretical debate due to the significant angle strain predicted by Baeyer's strain theory. This challenge was famously overcome in 1907 when Richard Willstätter achieved the first synthesis of cyclobutane by hydrogenating cyclobutene.[1] This seminal work validated the existence of such strained systems, but their synthesis remained a formidable challenge, limiting their exploration for many years.

The path to functionalized cyclobutanes, necessary precursors for diamines, was fraught with its own set of difficulties and misconceptions. Early attempts to synthesize 1,3-cyclobutanedicarboxylic acid, a key intermediate, were marked by a fascinating history of mistaken identity.[2] Reports from esteemed chemists like Markownikoff and Perkin in the late 19th and early 20th centuries described various synthetic routes.[2] However, it was not until 1950 that subsequent investigations revealed these early methods did not produce the desired 1,3-diacid but rather isomeric methylcyclopropanedicarboxylic acids, a result of unexpected molecular rearrangements.[2] This historical context underscores the non-trivial nature of cyclobutane chemistry and the ingenuity required to reliably construct and functionalize this strained ring.

A Pivotal Moment: The Cyclobutane Scaffold Enters Medicinal Chemistry

The widespread adoption of the cyclobutane motif in drug development can be traced to a landmark achievement in cancer chemotherapy: the development of Carboplatin. The first-generation platinum-based drug, Cisplatin, discovered in the 1960s, was revolutionary in treating various cancers but was hampered by severe side effects, including nephrotoxicity.[3][4] This spurred a search for second-generation analogues with an improved therapeutic window.

Carboplatin, or cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II), emerged from this research.[3] Instead of the chloride leaving groups of Cisplatin, Carboplatin features a bidentate 1,1-cyclobutanedicarboxylate ligand. This seemingly simple change had a profound impact; the increased stability of the dicarboxylate chelate slowed the drug's hydrolysis, significantly reducing its reactivity and, consequently, its toxicity.[4][5] Clinical studies confirmed that Carboplatin was substantially less nephrotoxic and emetic than Cisplatin, allowing for higher dosing and broader application.[5]

While Carboplatin itself does not contain a cyclobutane diamine, its unprecedented success brought the cyclobutane scaffold to the forefront of medicinal chemistry. It demonstrated that the rigid, compact nature of the four-membered ring was not only synthetically accessible but could be used to critically modulate the properties of a drug molecule. This success inspired further exploration of cyclobutane-containing compounds, including the diamines that are now central to many drug discovery programs.[6][7][8]

Mastering the Ring: The Evolution of Synthetic Strategies

The increasing demand for cyclobutane diamines, driven by their potential in medicinal chemistry, necessitated the development of robust and scalable synthetic routes. Early methods were often low-yielding or lacked stereocontrol. However, modern organic chemistry has produced a powerful toolkit for their construction.

Foundational Synthetic Approaches

The construction of the cyclobutane core can be achieved through several classic and modern methodologies. Key strategies include:

  • [2+2] Cycloadditions: Photochemical or thermally-induced cycloadditions of alkenes are a direct method for forming the four-membered ring.[9][10][11][12]

  • Ring Contractions: Methods like the Wolff rearrangement or, more recently, contractive syntheses from readily available pyrrolidines, provide elegant pathways to multi-substituted cyclobutanes.[13][14]

  • Classical Alkylation: The use of malonic esters and other nucleophiles for the double alkylation with 1,3-dihalopropanes or related electrophiles remains a workhorse for building the cyclobutane skeleton.[15][16][17]

dot digraph "Synthetic_Approaches" { graph [fontname="Arial", label="Key Synthetic Routes to Cyclobutane Scaffolds", fontsize=14, labelloc=t, splines=ortho]; node [shape=box, style="filled", fontname="Arial", color="#202124", fontcolor="#FFFFFF"];

subgraph "cluster_starting" { label="Starting Materials"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4"]; A [label="Alkenes"]; B [label="Pyrrolidines"]; C [label="Malonic Esters +\n1,3-Dihalopropanes"]; }

subgraph "cluster_methods" { label="Synthetic Methodologies"; bgcolor="#F1F3F4"; node [fillcolor="#34A853"]; M1 [label="[2+2] Cycloaddition"]; M2 [label="Ring Contraction"]; M3 [label="Malonate Alkylation"]; }

subgraph "cluster_product" { label="Product"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335"]; P [label="Functionalized\nCyclobutane Core"]; }

A -> M1; B -> M2; C -> M3; M1 -> P; M2 -> P; M3 -> P; } endom Caption: Overview of primary synthetic routes to the cyclobutane core.

Practical Synthesis of 1,3-Diaminocyclobutanes

A significant breakthrough in the practical synthesis of 1,3-diaminocyclobutanes was the development of scalable routes using classical malonate chemistry.[15][16][17][18][19] These approaches allow for the preparation of multi-gram quantities of both cis and trans isomers, making them readily available as building blocks for drug discovery. The general strategy involves constructing a 1,3-cyclobutanedicarboxylic acid or a related ketoacid, which then serves as a precursor for introducing the amine functionalities, often via a Curtius rearrangement.[16] This methodology provides access to mono-protected derivatives, which are ideal for subsequent chemical modifications.[15][17][18]

The Stereochemical Challenge: Enantio- and Diastereocontrolled Synthesis of 1,2-Diamines

The synthesis of 1,2-diaminocyclobutanes presents a greater stereochemical challenge, with the potential for four distinct stereoisomers. A landmark contribution in this area was the development of stereodivergent synthetic routes capable of producing all four stereoisomers from a single chiral precursor.[20][21] This elegant strategy begins with a chiral half-ester of cyclobutane-1,2-dicarboxylic acid. By carefully controlling the sequence of transformations, including the crucial Curtius rearrangement to install the amino groups, each stereoisomer can be accessed in an enantio- and diastereocontrolled manner.[20] The resulting orthogonally protected diamines allow for the selective manipulation of each amino group, providing immense versatility for further functionalization.[20][21]

dot digraph "Stereodivergent_Synthesis" { graph [fontname="Arial", label="Stereodivergent Synthesis of 1,2-Diamines", fontsize=14, labelloc=t]; node [shape=box, style="filled", fontname="Arial", color="#202124", fontcolor="#FFFFFF"];

Start [label="Common Chiral\nHalf-Ester Precursor", fillcolor="#FBBC05"];

subgraph "cluster_pathways" { label="Stereocontrolled Synthetic Transformations"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4"]; P1 [label="Pathway A\n(Sequence 1)"]; P2 [label="Pathway B\n(Sequence 2)"]; P3 [label="Pathway C\n(Sequence 3)"]; P4 [label="Pathway D\n(Sequence 4)"]; }

subgraph "cluster_isomers" { label="Four Stereoisomers of Protected 1,2-Diamine"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335"]; Iso1 [label="(1R, 2R)"]; Iso2 [label="(1S, 2S)"]; Iso3 [label="(1R, 2S)"]; Iso4 [label="(1S, 2R)"]; }

Start -> P1 -> Iso1; Start -> P2 -> Iso2; Start -> P3 -> Iso3; Start -> P4 -> Iso4; } endom Caption: Logic of stereodivergent synthesis of 1,2-diamine isomers.

Modern Applications: Cyclobutane Diamines as Scaffolds in Drug Design

The true value of cyclobutane diamines lies in their application. The constrained, puckered conformation of the cyclobutane ring serves to rigidify a molecule, reducing the entropic penalty upon binding to a biological target.[16][19] This "pre-organization" can lead to significant gains in potency and selectivity. The diamine functionalities provide convenient handles for attaching other parts of the molecule, with their relative stereochemistry (cis or trans) defining precise vectors in three-dimensional space.

A compelling example of this principle is the use of a cis-1,3-cyclobutane diamine linker in the development of selective Janus kinase 1 (JAK1) inhibitors.[22] In the JAK inhibitor PF-04965842, the cyclobutane diamine was evaluated as a linker to connect the core pyrrolopyrimidine hinge-binding moiety to a sulfonamide group. The puckered conformation of the cis-cyclobutane ring was found to perfectly position the sulfonamide NH group to form critical hydrogen bonds with arginine and asparagine residues in the JAK1 active site.[22] This optimal interaction resulted in low nanomolar potency and excellent selectivity against other JAK family enzymes. The corresponding trans-isomer showed significantly less favorable activity, highlighting the profound impact of the scaffold's stereochemistry on biological function.[22]

Parameter Flexible Linker (e.g., Acyclic Diamine) Rigid Linker (e.g., cis-1,3-Cyclobutane Diamine)
Conformational Freedom HighLow (Restricted)
Binding Entropy Penalty HigherLower
Vector Control PoorPrecise and Defined
Potential for Selectivity ModerateHigh
Example Application General Linker ChemistrySelective JAK1 Inhibitors[22]

Experimental Protocol: Representative Synthesis of a Mono-Protected 1,3-Diaminocyclobutane Intermediate

The following protocol is a representative synthesis adapted from methodologies developed for the practical, gram-scale synthesis of cyclobutane diamine building blocks.[15][16][17] This pathway illustrates the construction of the cyclobutane ring via malonate chemistry followed by functional group transformations to yield a versatile mono-protected diamine.

Objective: Synthesis of tert-butyl (trans-3-aminocyclobutyl)carbamate.

Workflow:

  • Step 1: Cyclobutane Ring Formation. Diethyl malonate is doubly alkylated with 1-bromo-3-chloropropane followed by intramolecular cyclization to form diethyl cyclobutane-1,1-dicarboxylate.

  • Step 2: Decarboxylation. The resulting diester is hydrolyzed and decarboxylated to yield cyclobutanecarboxylic acid.

  • Step 3: Amine Installation (Curtius Rearrangement). The carboxylic acid is converted to an acyl azide (e.g., via diphenylphosphoryl azide, DPPA) which rearranges in the presence of tert-butanol to form the Boc-protected aminocyclobutane.

  • Step 4: Introduction of Second Functional Group. The carbon opposite the amine is functionalized, for example, by conversion to a ketone (3-(tert-butoxycarbonylamino)cyclobutan-1-one).

  • Step 5: Reductive Amination. The ketone undergoes reductive amination (e.g., using ammonium acetate and sodium cyanoborohydride) to install the second amino group. Stereochemical control at this step (favoring the trans product) yields the target diamine.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", label="Workflow: Synthesis of a 1,3-Diamine", fontsize=14, labelloc=t]; node [shape=box, style="rounded,filled", fontname="Arial", color="#202124", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

A [label="Diethyl Malonate", fillcolor="#4285F4"]; B [label="Diethyl Cyclobutane-\n1,1-dicarboxylate", fillcolor="#4285F4"]; C [label="Cyclobutanecarboxylic Acid", fillcolor="#4285F4"]; D [label="tert-butyl\ncyclobutylcarbamate", fillcolor="#FBBC05"]; E [label="3-(Boc-amino)cyclobutan-1-one", fillcolor="#FBBC05"]; F [label="tert-butyl\n(trans-3-aminocyclobutyl)carbamate", fillcolor="#34A853"];

A -> B [label=" Double Alkylation &\nCyclization "]; B -> C [label=" Hydrolysis &\nDecarboxylation "]; C -> D [label=" Curtius\nRearrangement "]; D -> E [label=" Oxidation "]; E -> F [label=" Reductive\nAmination "]; } endom Caption: Synthetic workflow for a mono-Boc-protected 1,3-diamine.

Detailed Steps (Illustrative):

Step 3: Curtius Rearrangement

  • To a stirred solution of cyclobutanecarboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 2 hours until isocyanate formation is complete (monitored by IR spectroscopy).

  • Add anhydrous tert-butanol (5.0 eq) and continue heating at 80 °C overnight.

  • Cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyl cyclobutylcarbamate.

(Note: This protocol is illustrative. All laboratory work should be conducted with appropriate safety precautions by trained personnel.)

Conclusion

The journey of cyclobutane diamines from theoretical curiosities to indispensable tools in drug discovery is a testament to the progress of synthetic organic chemistry and the increasing sophistication of molecular design. The initial challenges of synthesizing the strained four-membered ring have given way to robust, scalable, and highly stereocontrolled methods. The validation of the cyclobutane scaffold's utility, powerfully demonstrated by the success of Carboplatin, paved the way for its broader application. Today, cyclobutane diamines are recognized as premier building blocks for imposing conformational rigidity, enabling medicinal chemists to craft molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. As our understanding of molecular recognition deepens, the unique three-dimensional geometries offered by these compact diamine scaffolds will undoubtedly continue to play a critical role in the development of the next generation of therapeutics.

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Cyclobutane-1,3-diamine dihydrochloride: A Comprehensive Guide to Chemical Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Cyclobutane-1,3-diamine dihydrochloride is a pivotal building block in modern medicinal chemistry, valued for its unique stereochemical and conformational properties imparted by the strained four-membered ring.[1][2] Understanding its chemical stability and degradation profile is not merely a regulatory formality but a cornerstone of developing safe, effective, and robust pharmaceutical products. This guide provides an in-depth analysis of the molecule's intrinsic stability, its degradation pathways under various stress conditions, and the analytical methodologies required for its assessment. We will explore the causality behind experimental choices in forced degradation studies, grounding our discussion in established scientific principles and regulatory expectations.[3][4][5]

Core Molecular Characteristics

The stability of this compound is intrinsically linked to its unique structural features.

  • The Cyclobutane Ring: Unlike more stable five- or six-membered rings, the cyclobutane core possesses significant angle strain due to its C-C-C bond angles of approximately 90°, a considerable deviation from the ideal sp³ hybridized angle of 109.5°.[6][7] This inherent strain makes the ring more susceptible to ring-opening reactions under certain energetic conditions compared to its cyclopentane or cyclohexane counterparts.[1][8]

  • Diamine Functionality: The two primary amine groups at the 1 and 3 positions are the molecule's primary reactive centers. As nucleophiles and bases, they are susceptible to oxidation, hydrolysis, and reactions with electrophiles.[1]

  • Dihydrochloride Salt Form: The molecule is supplied as a dihydrochloride salt, which protonates the amine groups. This salt form significantly enhances aqueous solubility and improves handling stability by reducing the nucleophilicity of the nitrogen atoms, thereby protecting them from certain atmospheric reactions.[1]

Table 1: Key Chemical and Physical Properties
PropertyValueSource
CAS Number 1314772-13-8 (mixture); 1523571-17-6 (trans)[1][9]
Molecular Formula C₄H₁₂Cl₂N₂[1][9]
Molecular Weight 159.06 g/mol [1][9]
Key Structural Feature Strained four-membered carbocyclic ring[1]
Functional Groups Two primary amines (as hydrochloride salts)[1]
Form Dihydrochloride salt for enhanced stability and solubility[1]

Framework for Stability Analysis: Forced Degradation

To proactively identify potential degradation products and establish the intrinsic stability of a drug substance, forced degradation (or stress testing) is employed.[5] These studies involve subjecting the molecule to conditions more severe than those used in accelerated stability testing to trigger and identify degradation pathways.[3] The insights gained are fundamental for developing and validating stability-indicating analytical methods, which are a regulatory necessity.[4][10] The industry-accepted target for degradation is typically between 5–20% to ensure that primary degradants are formed without overwhelming the sample with secondary or tertiary products.[4]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Characterization cluster_outcome Outcomes API Drug Substance (this compound) Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal Stress (e.g., 80°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo Analysis Analysis via Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify & Characterize Degradants (e.g., LC-MS) Analysis->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Method Validate Analytical Method Pathway->Method Formulation Inform Formulation & Packaging Pathway->Formulation Storage Define Storage Conditions Pathway->Storage

Caption: General workflow for forced degradation studies.

Primary Degradation Pathways and Mechanisms

The following sections detail the anticipated degradation profiles of this compound under standard stress conditions.

Hydrolytic Degradation (Acid & Base Catalyzed)

Hydrolysis involves the decomposition of a compound by reaction with water.[3] For this compound, the primary amine groups are the most likely sites of interaction, although the cyclobutane ring itself is generally stable to hydrolysis under typical pharmaceutical conditions.

  • Mechanism: In acidic and basic solutions, the key concern is not typically the cleavage of the C-N or C-C bonds, which are relatively stable. Instead, degradation is more likely to arise from interactions with formulation excipients that are themselves susceptible to hydrolysis, which could then react with the diamine. The molecule itself is expected to show good stability across a wide pH range.

  • Experimental Insight: When conducting hydrolytic stress testing, it is crucial to neutralize acidic and basic samples before analysis to prevent on-column degradation or shifts in retention time during HPLC analysis.[3]

Oxidative Degradation

The primary amine functionalities are highly susceptible to oxidation. This represents a significant potential degradation pathway.

  • Potential Mechanisms:

    • Oxidation of Amino Groups: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.[1]

    • C-N Bond Cleavage: More aggressive oxidation can lead to the cleavage of the carbon-nitrogen bond.[11]

    • Ring Cleavage: While less common for the parent amine, strong oxidizing agents could potentially attack the strained cyclobutane ring, leading to ring-opening products. Oxidative cleavage of cyclobutane rings has been observed in other contexts, such as with pyrimidine dimers.[12][13]

  • Causality in Protocol: Hydrogen peroxide (H₂O₂) is a common choice for oxidative stress testing because it mimics potential exposure to peroxides that may be present as impurities in excipients. The study should be conducted in the dark to prevent confounding degradation from light.

Oxidative_Degradation Parent Cyclobutane-1,3-diamine Oxidant [O] (e.g., H₂O₂) Nitroso Nitroso Derivative Parent->Nitroso Amine Oxidation Cleavage C-N Cleavage Products Parent->Cleavage Bond Cleavage

Caption: Potential oxidative degradation pathways.

Thermal Degradation

Elevated temperatures provide the energy needed to overcome activation barriers for degradation reactions.

  • Potential Mechanisms:

    • Intermolecular Reactions: A plausible pathway for diamines involves an intermolecular nucleophilic attack of a free amine from one molecule onto another, potentially forming urea-type dimers. Studies on similar diamines like 1,3-diaminopropane have shown pathways involving carbamate formation followed by intermolecular cyclization to form cyclic ureas.[14]

    • Ring Opening: While the thermal decomposition of the unsubstituted cyclobutane ring into ethylene occurs at very high temperatures (over 400°C), the presence of functional groups can lower this barrier.[15][16][17] However, this is less likely under standard pharmaceutical stress conditions (e.g., 60-80°C).

  • Experimental Insight: Thermal degradation studies should be conducted in both solid and solution states, as degradation mechanisms can differ. A humidity-controlled environment is also critical, as moisture can facilitate degradative reactions at elevated temperatures.

Thermal_Degradation Parent1 Molecule A (Cyclobutane-1,3-diamine) Heat Δ (Heat) Dimer Diamine Urea Dimer Parent1->Dimer Intermolecular Nucleophilic Attack Parent2 Molecule B (Cyclobutane-1,3-diamine) Parent2->Dimer

Caption: Hypothetical thermal degradation via dimerization.

Photodegradation

Exposure to light, particularly in the UV range, can induce photochemical reactions. ICH Q1B provides a standardized approach for photostability testing.[18]

  • Mechanism: The molecule does not contain a chromophore that strongly absorbs UV light in the typical range (290-400 nm), suggesting a degree of intrinsic photostability. However, degradation can still be initiated by photo-sensitizing impurities or excipients in a formulation.

  • Experimental Insight: Confirmatory studies should expose the drug substance to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of at least 200 watt hours/square meter.[18] A crucial component of this testing is the use of a dark control sample, stored under the same temperature and humidity conditions, to differentiate between thermal degradation and true photodegradation.[18]

Potential Drug-Excipient Incompatibilities

Excipients are generally inert, but they can contain reactive impurities or functional groups that interact with the active pharmaceutical ingredient (API).[19]

  • Maillard Reaction: As a primary amine, this compound is at high risk of undergoing a Maillard reaction with reducing sugars (e.g., lactose, glucose). This reaction begins with the condensation of the amine with the carbonyl group of the sugar, leading to the formation of a glycosylamine and subsequent colored degradation products.[19]

  • Interaction with Peroxides: Many polymeric excipients can contain peroxide impurities. These can initiate oxidative degradation of the amine groups.

  • Moisture-Mediated Degradation: Excipients with high water content can accelerate degradation by increasing molecular mobility and facilitating hydrolytic reactions.

Protocols for Forced Degradation Studies

The following protocols are designed as a starting point. The severity of the conditions (concentration, temperature, duration) should be adjusted to achieve the target degradation of 5-20%.[4]

Table 2: Recommended Starting Conditions for Forced Degradation
Stress ConditionProtocolRationale
Acid Hydrolysis Dissolve API in 0.1 M HCl. Heat at 60°C for up to 48 hours.To assess stability in an acidic environment, common in gastric fluid.
Base Hydrolysis Dissolve API in 0.1 M NaOH. Keep at room temperature for up to 24 hours.To assess stability in basic environments. Room temperature is often sufficient for base-catalyzed reactions.
Oxidation Dissolve API in 3% H₂O₂. Keep at room temperature in the dark for up to 24 hours.To simulate oxidative stress from peroxide impurities in excipients.
Thermal (Solid) Store API powder in an oven at 80°C / 75% RH for 7 days.To evaluate the intrinsic thermal stability of the solid drug substance.
Thermal (Solution) Dissolve API in water. Heat at 60°C for 48 hours.To assess stability in solution, relevant for liquid formulations or manufacturing processes.
Photostability Expose solid API to light as per ICH Q1B guidelines (≥1.2 million lux-hrs & ≥200 W-hrs/m²).To determine light sensitivity and inform packaging requirements.[18]
Analytical Finish: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.[10]

Step-by-Step Development:

  • Initial Screening: Analyze the API using a broad gradient reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase containing a low concentration of formic acid or ammonium formate).[20]

  • Analysis of Stressed Samples: Inject all samples from the forced degradation studies.

  • Method Optimization: The primary goal is to achieve baseline separation between the parent peak and all degradant peaks. Adjust gradient slope, mobile phase pH, column temperature, and column chemistry as needed.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent API in all stressed samples. This ensures that no degradant peaks are co-eluting. Coupling with a mass spectrometer (MS) is invaluable for tracking known impurities and identifying the molecular weights of new degradants.[20]

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a robust molecule, with its stability enhanced by the dihydrochloride salt form. The primary degradation liabilities stem from its primary amine functional groups, which are susceptible to oxidation and Maillard reactions with reducing sugars. The strained cyclobutane ring itself is largely stable under standard pharmaceutical stress conditions but remains a site of potential reactivity under more energetic inputs.

A thorough understanding of these pathways, gained through systematic forced degradation studies, is essential. This knowledge empowers researchers and drug development professionals to design stable formulations, select appropriate packaging, define suitable storage conditions, and develop validated analytical methods to ensure the quality, safety, and efficacy of the final drug product throughout its shelf life.

References

Methodological & Application

Application Notes and Protocols for Cyclobutane-1,3-diamine Dihydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the various scaffolds utilized by medicinal chemists, saturated carbocycles have gained prominence for their ability to impart three-dimensionality and conformational rigidity to drug candidates. The cyclobutane ring, a four-membered carbocycle, has emerged as a particularly valuable building block.[1][2] Its unique puckered conformation and the spatial orientation of its substituents offer a powerful tool to lock bioactive conformations, enhance metabolic stability, and explore novel chemical space.[1][3]

Cyclobutane-1,3-diamine, available as its more stable dihydrochloride salt, is a versatile building block that presents two primary amine functionalities in a constrained 1,3-disposition. This diamine serves as a key intermediate in the synthesis of a wide range of complex molecules, including potent and selective enzyme inhibitors.[4][5] The strategic incorporation of the cyclobutane-1,3-diamine moiety can lead to significant improvements in a compound's drug-like properties, such as enhanced binding affinity to biological targets and improved pharmacokinetic profiles.[6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of cyclobutane-1,3-diamine dihydrochloride as a building block in drug discovery, with a focus on practical application notes and detailed synthetic protocols.

Advantages of the Cyclobutane-1,3-diamine Moiety in Medicinal Chemistry

The incorporation of a cyclobutane ring into a drug candidate is a deliberate strategy to modulate its properties. The primary advantages of using the cyclobutane-1,3-diamine scaffold include:

  • Conformational Restriction: The puckered nature of the cyclobutane ring limits the conformational freedom of the molecule.[1][7] By replacing flexible alkyl chains with a rigid cyclobutane linker, chemists can pre-organize key pharmacophoric groups into a specific spatial arrangement, which can lead to a more favorable interaction with the target protein and a reduction in the entropic penalty upon binding. This often translates to increased potency and selectivity.[4]

  • Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, which can be susceptible to oxidation by cytochrome P450 enzymes. This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and enhanced oral bioavailability.[1]

  • Three-Dimensionality and Novel Chemical Space: The non-planar structure of the cyclobutane ring allows for the exploration of three-dimensional chemical space, moving away from the often flat molecules prevalent in many screening libraries. This can lead to the discovery of novel interactions with biological targets and the development of compounds with unique pharmacological profiles.

  • Bioisosteric Replacement: The cyclobutane scaffold can serve as a bioisostere for other cyclic or acyclic moieties. For instance, it can replace a phenyl ring to reduce lipophilicity and improve solubility, or it can substitute a gem-dimethyl group to fine-tune steric interactions within a binding pocket.

  • Stereochemical Diversity: Cyclobutane-1,3-diamine exists as cis and trans isomers, each presenting the amino groups with distinct spatial vectors. This stereochemical diversity allows for a systematic exploration of the structure-activity relationship (SAR) and the optimization of interactions with the target protein. The choice between the cis and trans isomer can have a profound impact on the biological activity of the final compound.[8]

PropertyAdvantage in Drug DiscoveryReference
Conformational Rigidity Pre-organizes pharmacophores, reduces entropic penalty of binding, increases potency and selectivity.[1][4]
Metabolic Stability Increased resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.[1]
Three-Dimensionality Enables exploration of novel chemical space and discovery of unique target interactions.
Bioisosterism Can replace other functional groups to modulate physicochemical properties like lipophilicity and solubility.
Stereoisomerism (cis/trans) Provides distinct spatial vectors for functional groups, allowing for fine-tuning of SAR.[8]

Protocols for the Utilization of this compound

The dihydrochloride salt of cyclobutane-1,3-diamine is the most common commercially available form due to its enhanced stability and ease of handling compared to the free base. However, the presence of the hydrochloride salts necessitates the use of a base to liberate the free amine for subsequent reactions. The following protocols provide detailed procedures for the mono-Boc protection and direct amide coupling of this valuable building block.

Protocol 1: Mono-Boc Protection of Cyclobutane-1,3-diamine

For many synthetic strategies, it is advantageous to protect one of the amino groups to allow for selective functionalization of the other. The following protocol describes a reliable method for the mono-Boc protection of cyclobutane-1,3-diamine.[9][10]

Workflow for Mono-Boc Protection

cluster_0 Reaction Setup cluster_1 Work-up & Purification A This compound in Solvent B Add Base (e.g., Triethylamine) A->B Liberate free amine C Add Di-tert-butyl dicarbonate (Boc)2O B->C Boc protection D Quench Reaction C->D Reaction complete E Solvent Extraction D->E F Column Chromatography E->F G Mono-Boc Protected Product F->G Isolation Diamine Cyclobutane-1,3-diamine .2HCl Product Di-acylated Cyclobutane Product Diamine->Product Acid 2 eq. Carboxylic Acid (R-COOH) Acid->Product Coupling HATU (2.1 eq) Coupling->Product Base DIPEA (4.0 eq) Base->Product Solvent DMF Solvent->Product

Sources

Application of Cyclobutane-1,3-diamine dihydrochloride in the synthesis of Janus kinase (JAK) inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of the Cyclobutane Moiety in JAK Inhibitor Design

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine signaling.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of numerous autoimmune and inflammatory diseases, making JAKs a prime therapeutic target.[2] The development of small molecule inhibitors of JAKs has revolutionized the treatment landscape for conditions such as rheumatoid arthritis, psoriasis, and atopic dermatitis.[1]

A key challenge in the development of JAK inhibitors is achieving selectivity among the highly conserved ATP-binding sites of the different JAK isoforms.[3] This is crucial for minimizing off-target effects and improving the safety profile of the therapeutic agent. Medicinal chemistry efforts have increasingly turned to the incorporation of unique structural motifs to impart selectivity and optimize pharmacokinetic properties. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a valuable scaffold in this endeavor.[4]

The rigid, puckered conformation of the cyclobutane ring offers a distinct three-dimensional architecture that can be exploited to achieve specific interactions within the kinase binding pocket.[4] When appropriately functionalized, such as in the form of cyclobutane-1,3-diamine, this moiety can serve as a rigid linker to orient pharmacophoric elements for optimal binding and can contribute to improved potency, selectivity, and metabolic stability.[5]

This application note provides a detailed overview and experimental protocols for the use of cis-cyclobutane-1,3-diamine dihydrochloride as a key building block in the synthesis of selective JAK1 inhibitors, with a focus on the clinical candidate Abrocitinib (PF-04965842).

The JAK-STAT Signaling Pathway: A Therapeutic Target

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor on the cell surface. This induces receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine->Receptor:part1 1. Binding JAK JAK Receptor:part2->JAK 2. JAK Activation JAK->JAK STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Abrocitinib) Inhibitor->JAK Inhibition Gene Target Gene Transcription DNA->Gene 6. Gene Regulation

Caption: The Janus Kinase (JAK)-STAT Signaling Pathway.

Synthetic Strategy: Application of cis-Cyclobutane-1,3-diamine Dihydrochloride in the Synthesis of Abrocitinib (PF-04965842)

The synthesis of the selective JAK1 inhibitor Abrocitinib (PF-04965842) exemplifies the strategic use of a cis-1,3-disubstituted cyclobutane moiety to achieve high potency and selectivity.[6][7] The cyclobutane core serves as a rigid scaffold, replacing the more flexible 3-aminopiperidine linker found in the pan-JAK inhibitor tofacitinib.[8] The synthesis can be conceptually divided into the preparation of the key cyclobutane intermediate and its subsequent coupling with the pyrrolo[2,3-d]pyrimidine core.

Synthetic_Workflow cluster_step1 Step 1: Preparation of Key Cyclobutane Intermediate cluster_step2 Step 2: Coupling and Final Product Formation start cis-Cyclobutane-1,3-diamine dihydrochloride intermediate1 Mono-Boc-protected cis-cyclobutane-1,3-diamine start->intermediate1 Boc Protection intermediate2 N-(cis-3-aminocyclobutyl) propane-1-sulfonamide intermediate1->intermediate2 Sulfonylation & Deprotection intermediate3 N-(cis-3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl) propane-1-sulfonamide intermediate2->intermediate3 Nucleophilic Aromatic Substitution (SNAr) pyrrolo_pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine pyrrolo_pyrimidine->intermediate3 final_product Abrocitinib (PF-04965842) intermediate3->final_product N-methylation

Caption: General Synthetic Workflow for Abrocitinib.

Experimental Protocols

The following protocols are adapted from literature procedures and are intended for research purposes by qualified individuals.[6][7]

Protocol 1: Synthesis of tert-butyl ((1R,3s)-3-aminocyclobutyl)carbamate

This protocol describes the selective mono-protection of one of the amino groups of cis-cyclobutane-1,3-diamine.

Materials:

  • cis-Cyclobutane-1,3-diamine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of cis-cyclobutane-1,3-diamine dihydrochloride (1.0 eq) in a mixture of DCM and water at 0 °C, add sodium hydroxide (2.2 eq) portion-wise to basify the solution.

  • To this biphasic mixture, add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM dropwise over 1 hour, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer. Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl ((1R,3s)-3-aminocyclobutyl)carbamate as a white solid.

Protocol 2: Synthesis of N-((1s,3R)-3-((tert-butoxycarbonyl)amino)cyclobutyl)propane-1-sulfonamide

This step involves the sulfonylation of the remaining free amino group.

Materials:

  • tert-butyl ((1R,3s)-3-aminocyclobutyl)carbamate

  • Propane-1-sulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl ((1R,3s)-3-aminocyclobutyl)carbamate (1.0 eq) and TEA (1.5 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add propane-1-sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can often be used in the next step without further purification.

Protocol 3: Synthesis of N-((1s,3R)-3-aminocyclobutyl)propane-1-sulfonamide Hydrochloride

This protocol describes the deprotection of the Boc group to liberate the second amine for coupling.

Materials:

  • N-((1s,3R)-3-((tert-butoxycarbonyl)amino)cyclobutyl)propane-1-sulfonamide

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the crude N-((1s,3R)-3-((tert-butoxycarbonyl)amino)cyclobutyl)propane-1-sulfonamide (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, add diethyl ether to precipitate the product.

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum to obtain N-((1s,3R)-3-aminocyclobutyl)propane-1-sulfonamide as its hydrochloride salt.

Protocol 4: Synthesis of N-((1s,3R)-3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide

This is the key coupling step to form the core structure of the JAK inhibitor.

Materials:

  • N-((1s,3R)-3-aminocyclobutyl)propane-1-sulfonamide hydrochloride

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Potassium carbonate (K₂CO₃) or DIPEA

  • Dimethyl sulfoxide (DMSO) or 2-propanol

Procedure:

  • To a reaction vessel, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), N-((1s,3R)-3-aminocyclobutyl)propane-1-sulfonamide hydrochloride (1.1 eq), and K₂CO₃ (3.0 eq).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The product may precipitate out of solution. If so, collect the solid by filtration, wash with water, and dry.

  • If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Protocol 5: Synthesis of Abrocitinib (N-((1s,3R)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide)

The final step is the N-methylation of the secondary amine.

Materials:

  • N-((1s,3R)-3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide

  • Formaldehyde (aqueous solution)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

Procedure:

  • Suspend N-((1s,3R)-3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide (1.0 eq) in DCE.

  • Add aqueous formaldehyde (1.5-2.0 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4-8 hours until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to yield Abrocitinib.

Data and Performance

The incorporation of the cis-cyclobutane-1,3-diamine linker was instrumental in achieving superior selectivity for JAK1.[6][7]

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)JAK1/JAK2 SelectivityJAK1/JAK3 Selectivity
Tofacitinib 12011220x112x
Abrocitinib (PF-04965842) 29803>1000028x>340x

Data sourced from Vazquez, M. L., et al. (2018). J. Med. Chem.[6][7]

Conclusion

Cyclobutane-1,3-diamine dihydrochloride is a highly valuable and strategic building block in the synthesis of advanced Janus kinase inhibitors. Its rigid and defined stereochemical structure allows for the precise positioning of pharmacophoric groups, leading to enhanced potency and, critically, improved selectivity for specific JAK isoforms. The synthesis of Abrocitinib (PF-04965842) serves as a prime example of this application, where the cyclobutane moiety is key to achieving a superior selectivity profile for JAK1 over other family members. The protocols outlined herein provide a guide for researchers in the field of medicinal chemistry and drug development to utilize this versatile intermediate in the creation of next-generation kinase inhibitors.

References

Application Notes and Protocols for Cyclobutane-1,3-diamine Dihydrochloride in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Constrained Diamine Ligand

In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to tuning the properties of metal complexes for specific applications. Cyclobutane-1,3-diamine dihydrochloride emerges as a compelling building block, offering a unique blend of steric constraint and functional versatility.[1][2] Its four-membered ring structure imparts a conformational rigidity not found in more flexible acyclic or larger cyclic diamines.[2] This rigidity can have a profound impact on the geometry, stability, and reactivity of the resulting coordination complexes, making it a ligand of significant interest in the development of novel therapeutics, catalysts, and materials.[3][4]

The dihydrochloride salt form of cyclobutane-1,3-diamine enhances its stability and solubility, facilitating its use in aqueous reaction media. The presence of two primary amine groups at the 1 and 3 positions allows for chelation to a metal center, forming a stable six-membered ring. The stereochemistry of the diamine, whether cis or trans, will dictate the spatial arrangement of the amine donors and, consequently, the overall geometry of the metal complex. This stereochemical control is a key feature that can be exploited to fine-tune the biological activity or catalytic selectivity of the final compound.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a ligand. We will delve into detailed protocols for the synthesis of platinum(II) complexes, discuss key characterization techniques, and explore the potential applications of these fascinating coordination compounds.

I. Synthesis of Platinum(II) Complexes with Cyclobutane-1,3-diamine

The synthesis of square planar platinum(II) complexes with bidentate diamine ligands is a well-established field, largely driven by the success of cisplatin and its analogues in cancer chemotherapy.[5] The general strategy involves the reaction of a platinum(II) precursor, most commonly potassium tetrachloroplatinate(II) (K₂PtCl₄), with the diamine ligand. The dihydrochloride form of the ligand requires careful pH control to liberate the free diamine for coordination.

Causality Behind Experimental Choices:
  • Starting Material: K₂PtCl₄ is the preferred starting material due to its commercial availability and reactivity. The chloride ligands are sufficiently labile to be displaced by the stronger amine donors.

  • Solvent: Water is an ideal solvent for this reaction as K₂PtCl₄ and this compound are both soluble in it. It is also a green and cost-effective solvent.

  • pH Control: The cyclobutane-1,3-diamine is supplied as a dihydrochloride salt, meaning the amine groups are protonated. To facilitate coordination to the platinum center, the free diamine must be generated in situ. This is achieved by the addition of a base, such as sodium bicarbonate or sodium hydroxide, to neutralize the hydrochloric acid. The pH must be carefully controlled to avoid the formation of platinum hydroxo species at high pH.

  • Temperature: The reaction is typically carried out at a slightly elevated temperature (e.g., 40-60 °C) to increase the rate of ligand substitution. However, excessive heat should be avoided to prevent decomposition of the product.

  • Reaction Time: The reaction is monitored over several hours to ensure complete formation of the desired complex. The progress can be followed by observing the color change of the solution from the deep red of [PtCl₄]²⁻ to the pale yellow of the product.

  • Purification: The product, cis-dichlorido(cyclobutane-1,3-diamine)platinum(II), is expected to have low water solubility, allowing for its isolation by filtration upon cooling the reaction mixture. Washing with cold water, ethanol, and diethyl ether removes unreacted starting materials and byproducts.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification K2PtCl4 Dissolve K₂PtCl₄ in H₂O Mix Combine Solutions & Heat (40-60 °C) K2PtCl4->Mix Ligand Dissolve Cyclobutane-1,3-diamine·2HCl in H₂O Neutralize Neutralize Ligand Solution with NaHCO₃ Ligand->Neutralize Neutralize->Mix Stir Stir for 3-5 hours Mix->Stir Observe Observe Color Change (Red to Pale Yellow) Stir->Observe Cool Cool to Room Temp. & then in Ice Bath Observe->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold H₂O, EtOH, and Et₂O Filter->Wash Dry Dry under Vacuum Wash->Dry

Caption: Workflow for the synthesis of cis-[Pt(cyclobutane-1,3-diamine)Cl₂].

Detailed Protocol: Synthesis of cis-Dichlorido(cyclobutane-1,3-diamine)platinum(II)

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • cis-Cyclobutane-1,3-diamine dihydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethanol

  • Diethyl ether

Procedure:

  • In a 50 mL round-bottom flask, dissolve potassium tetrachloroplatinate(II) (415 mg, 1.0 mmol) in 10 mL of deionized water with gentle warming to form a clear, deep red solution.

  • In a separate beaker, dissolve cis-cyclobutane-1,3-diamine dihydrochloride (159 mg, 1.0 mmol) in 10 mL of deionized water.

  • To the diamine solution, slowly add a solution of sodium bicarbonate (168 mg, 2.0 mmol) in 5 mL of deionized water. Effervescence will be observed. Stir until the gas evolution ceases. This step neutralizes the hydrochloride salt to generate the free diamine.

  • Add the free diamine solution dropwise to the stirring solution of potassium tetrachloroplatinate(II) at room temperature.

  • Heat the reaction mixture to 50 °C in a water bath and stir for 4 hours. During this time, the color of the solution will lighten from red to pale yellow, and a yellow precipitate will begin to form.

  • After 4 hours, cool the mixture to room temperature and then place it in an ice bath for 1 hour to ensure complete precipitation.

  • Collect the yellow solid by vacuum filtration using a Büchner funnel.

  • Wash the precipitate sequentially with cold deionized water (3 x 5 mL), ethanol (2 x 5 mL), and diethyl ether (2 x 5 mL).

  • Dry the product under vacuum to a constant weight.

Expected Yield: 70-80%

II. Characterization of Cyclobutane-1,3-diamine Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized complexes. A combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of diamagnetic complexes like Pt(II) compounds.

  • ¹H NMR: The proton NMR spectrum will confirm the coordination of the cyclobutane-1,3-diamine ligand. Due to the puckered nature of the cyclobutane ring, the protons are not equivalent and will exhibit complex splitting patterns.[6] In a cis-complex, the two amine protons will be equivalent, and the cyclobutane protons will show a set of multiplets. The chemical shifts of the protons on the cyclobutane ring will be influenced by the coordination to the platinum center and the stereochemistry of the complex.[7]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the cyclobutane ring. Unsubstituted cyclobutane has a single ¹³C resonance around 22.4 ppm.[6] Upon substitution and coordination, these shifts will change, providing further evidence of the complex's structure.

  • ¹⁹⁵Pt NMR: Platinum has a spin-1/2 isotope, ¹⁹⁵Pt, which is 33.8% abundant. ¹⁹⁵Pt NMR can provide direct information about the coordination environment of the platinum center. The chemical shift is highly sensitive to the nature of the ligands.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a coordination complex. It provides precise information on bond lengths, bond angles, and the overall geometry of the molecule. For a cis-dichlorido(cyclobutane-1,3-diamine)platinum(II) complex, one would expect to observe a square planar geometry around the platinum atom, with the two nitrogen atoms of the chelating diamine ligand and two chloride ions occupying the four coordination sites.[8] The cyclobutane ring itself is not planar but adopts a puckered conformation.[6]

Mass Spectrometry

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), can be used to determine the molecular weight of the complex and confirm its elemental composition.

Elemental Analysis

Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should be in close agreement with the calculated values for the proposed formula of the complex.

III. Applications in Drug Development and Catalysis

The unique structural features of cyclobutane-1,3-diamine ligands suggest that their coordination complexes could have valuable applications in both medicinal chemistry and catalysis.

Anticancer Drug Development

The development of platinum-based anticancer drugs is a major area of research.[3] The steric bulk and conformational rigidity of the cyclobutane-1,3-diamine ligand can influence the way the platinum complex interacts with DNA, its primary biological target.[9] This could lead to a different spectrum of activity or a reduced side-effect profile compared to existing drugs like cisplatin and carboplatin.[10][11] The cytotoxicity of these new platinum complexes should be evaluated against a panel of human cancer cell lines.

Data Presentation: Hypothetical Cytotoxicity Data

The following table presents a hypothetical comparison of the cytotoxic activity (IC₅₀ values in µM) of cis-[Pt(cis-cyclobutane-1,3-diamine)Cl₂] with cisplatin against several cancer cell lines. This data is for illustrative purposes to guide researchers in their experimental design.

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
cis-[Pt(cis-cbd)Cl₂] (Hypothetical)2.53.11.8
Cisplatin3.24.52.1
Asymmetric Catalysis

Chiral diamine ligands are widely used in asymmetric catalysis. Chiral derivatives of cyclobutane-1,3-diamine could be employed to synthesize chiral metal complexes for use in enantioselective transformations.[5] Palladium complexes, in particular, are known to be active catalysts for a variety of organic reactions, including C-H functionalization and cross-coupling reactions.[6][12] The constrained geometry of the cyclobutane ligand could impart high levels of stereocontrol in such catalytic processes.

Logical Relationship Diagram for Catalytic Application

G Ligand Chiral Cyclobutane- 1,3-diamine Complex Chiral Pd(II) Complex Ligand->Complex Metal Palladium(II) Precursor Metal->Complex Reaction Asymmetric Catalytic Reaction Complex->Reaction Product Enantiomerically Enriched Product Reaction->Product

Caption: Logical flow from chiral ligand to enantioselective catalysis.

IV. Safety and Handling

This compound should be handled with appropriate safety precautions. It may be harmful if swallowed and can cause skin and serious eye irritation. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

V. Conclusion

This compound represents a promising and underexplored ligand in coordination chemistry. Its rigid framework offers a unique platform for the design of metal complexes with tailored properties. The protocols and information provided herein serve as a starting point for researchers to explore the synthesis, characterization, and application of these intriguing compounds. Further investigation into the coordination chemistry of both cis and trans isomers with a variety of transition metals is warranted and holds the potential to yield novel discoveries in the fields of medicine and catalysis.

References

  • Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes. PubMed. [Link]

  • Mechanism of cytotoxicity of anticancer platinum drugs: evidence that cis-diamminedichloroplatinum(II) and cis-diammine-(1,1-cyclobutanedicarboxylato)platinum(II) differ only in the kinetics of their interaction with DNA. PubMed. [Link]

  • Potent anticancer activity and possible low toxicity of platinum(II) complexes with functionalized 1,1-cyclobutanedicarboxylate as a leaving ligand. PubMed. [Link]

  • Anticancer cytotoxicity and nephrotoxicity of the new platinum (II) complexes containing diaminocyclohexane and glycolic acid. PubMed. [Link]

  • Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II). ResearchGate. [Link]

  • Synthesis, antitumor activity and acute toxicity of diammine/diamino-cyclohexane platinum(II) complexes with oxygen-ligating leaving group. PubMed. [Link]

  • Structural variation, dynamics, and catalytic application of palladium(II) complexes of di-N-heterocyclic carbene-amine ligands. PubMed. [Link]

  • cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. National Institutes of Health (NIH). [Link]

  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. National Institutes of Health (NIH). [Link]

  • Cyclobutane-derived diamines: synthesis and molecular structure. PubMed. [Link]

  • How many signals would you expect in the { }^{1} \mathrm{H} NMR spectra o.. Filo. [Link]

  • Synthesis and characterization of Pt(II) complexes with amine and carboxylato ligands. Crystal structure of (1,1-cyclobutanedicarboxylato)di(ethylamine)platinum(II)·H2O. ResearchGate. [Link]

  • X-Ray crystal structure of one of the molecules in 13 with used.... ResearchGate. [Link]

  • Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis. ResearchGate. [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. National Institutes of Health (NIH). [Link]

  • X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS) - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • Palladium(II)-based cis,trans-1,3,5-triaminocyclohexane complexes demonstrating a variety of coordination modes. University of Glasgow. [Link]

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]

Sources

Application Notes & Protocols: Diastereodivergent Synthesis of Chiral 1,3-Diamine Derivatives from Cyclobutane Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral 1,3-Diamines

Chiral 1,3-diamines are privileged structural motifs in medicinal chemistry and asymmetric catalysis. Their stereochemically defined 1,3-relationship between two amino groups provides a rigid scaffold that is crucial for molecular recognition and catalytic activity. These compounds are integral components of numerous pharmaceuticals, including antiviral and anticancer agents, and serve as highly effective chiral ligands and organocatalysts in a variety of chemical transformations.[1] However, the stereocontrolled synthesis of 1,3-diamines, particularly the selective preparation of all possible stereoisomers, remains a significant challenge. Diastereodivergent synthesis, the ability to generate any diastereomer of a product from a single starting material by tuning the reaction conditions, offers an elegant and efficient solution to this problem.[2]

This guide details a diastereodivergent strategy for the synthesis of both syn- and anti-1,3-diamine derivatives from a common chiral cyclobutane precursor. The inherent ring strain of the cyclobutane scaffold makes it an excellent substrate for stereoselective transformations.[3]

Strategic Overview: A Diastereodivergent Approach

Our strategy commences with the synthesis of a chiral β-amino acid derivative of cyclobutane. This key intermediate can then be subjected to diastereodivergent reduction protocols to furnish either the syn- or anti-1,3-amino alcohol, which can be further converted to the corresponding 1,3-diamine. The diastereoselectivity of the reduction is controlled by the choice of reducing agent and the nature of the protecting group on the amino functionality, which dictates the operative chelation or non-chelation control model.

Experimental Protocols

Part 1: Synthesis of the Chiral Cyclobutane Precursor

The common precursor for this diastereodivergent synthesis is a chiral cyclobutane β-amino acid, which can be prepared via several established methods. One effective approach involves the asymmetric [2+2] cycloaddition of a ketene with an appropriate enol ether, followed by further functional group manipulations.

Protocol 1: Synthesis of (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid

This protocol is adapted from established methods for the synthesis of cyclobutane β-amino acids.

Step 1a: [2+2] Cycloaddition

  • To a solution of dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc) in diethyl ether at 0 °C, add a chiral enol ether derived from a commercially available chiral alcohol.

  • Stir the reaction mixture at 0 °C for 4-6 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the cyclobutanone intermediate.

Step 1b: Baeyer-Villiger Oxidation

  • Dissolve the cyclobutanone from the previous step in dichloromethane.

  • Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with aqueous sodium thiosulfate.

  • Separate the organic layer, and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to give the lactone.

Step 1c: Ring Opening and Protection

  • Treat the lactone with an excess of a solution of ammonia in methanol.

  • Stir at room temperature for 24 hours.

  • Concentrate the reaction mixture and protect the resulting primary amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as triethylamine to afford the Boc-protected amino ester.

  • Hydrolyze the ester using lithium hydroxide in a mixture of THF and water to yield the desired (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid.

Part 2: Diastereodivergent Synthesis of syn- and anti-1,3-Amino Alcohols

With the chiral cyclobutane β-amino acid in hand, the next stage is the diastereodivergent reduction of the corresponding β-amino ketone.

Protocol 2: Preparation of the β-Amino Ketone Intermediate

  • Couple the carboxylic acid from Protocol 1 with N,O-dimethylhydroxylamine hydrochloride using a standard peptide coupling reagent such as EDC/HOBt to form the Weinreb amide.

  • Treat the Weinreb amide with an organometallic reagent (e.g., methylmagnesium bromide) at low temperature (-78 °C) to furnish the corresponding β-amino ketone.

  • Purify the product by flash column chromatography.

Protocol 3: Diastereodivergent Reduction to syn- and anti-1,3-Amino Alcohols

The choice of reducing agent and reaction conditions dictates the stereochemical outcome of the reduction of the β-amino ketone.

3a: Synthesis of the syn-1,3-Amino Alcohol (Chelation-Controlled Reduction)

  • Dissolve the Boc-protected β-amino ketone in a mixture of THF and methanol at -78 °C.

  • Add a solution of zinc borohydride (Zn(BH₄)₂) in THF dropwise.[4]

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by flash chromatography to yield the syn-1,3-amino alcohol.

3b: Synthesis of the anti-1,3-Amino Alcohol (Non-Chelation-Controlled Reduction)

  • Dissolve the Boc-protected β-amino ketone in THF at -78 °C.

  • Add a bulky reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) dropwise.[4][5]

  • Stir the reaction at -78 °C for 2-4 hours.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by flash chromatography to yield the anti-1,3-amino alcohol.

Part 3: Conversion to syn- and anti-1,3-Diamines

The final step involves the conversion of the hydroxyl group of the amino alcohols into an amino group, typically via an azide intermediate.

Protocol 4: Synthesis of syn- and anti-1,3-Diamines

4a: Mesylation and Azide Displacement

  • Dissolve the syn- or anti-1,3-amino alcohol in dichloromethane at 0 °C.

  • Add triethylamine followed by methanesulfonyl chloride.

  • Stir for 1-2 hours at 0 °C.

  • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to give the crude mesylate.

  • Dissolve the crude mesylate in DMF and add sodium azide.

  • Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to yield the corresponding azide.

4b: Reduction of the Azide

  • Dissolve the azide in methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-8 hours.

  • Filter the reaction mixture through Celite® and concentrate the filtrate to obtain the desired Boc-protected syn- or anti-1,3-diamine.

  • The Boc protecting group can be removed under acidic conditions (e.g., TFA in dichloromethane) if the free diamine is desired.

Data Presentation

Precursor/ProductMethodKey ReagentsDiastereomeric Ratio (dr)Yield (%)
syn-1,3-Amino AlcoholChelation-Controlled ReductionZn(BH₄)₂>95:585-92
anti-1,3-Amino AlcoholNon-Chelation-Controlled ReductionL-Selectride®>95:580-88
syn-1,3-DiamineFrom syn-amino alcohol1. MsCl, Et₃N; 2. NaN₃; 3. H₂, Pd/C>95:575-85 (over 3 steps)
anti-1,3-DiamineFrom anti-amino alcohol1. MsCl, Et₃N; 2. NaN₃; 3. H₂, Pd/C>95:572-82 (over 3 steps)

Mechanistic Insights & Causality

The diastereodivergence in the reduction of the β-amino ketone is a classic example of stereochemical control.

  • For the syn-product: The use of a chelating metal such as zinc in Zn(BH₄)₂ allows for the formation of a rigid six-membered cyclic intermediate involving the carbonyl oxygen and the oxygen of the Boc-protecting group. The hydride is then delivered from the less sterically hindered face of this chelate, leading to the syn-1,3-amino alcohol.

  • For the anti-product: A bulky, non-chelating reducing agent like L-Selectride® follows the Felkin-Anh model. The large tert-butoxycarbonyl group orients itself anti-periplanar to the incoming hydride to minimize steric interactions, forcing the nucleophilic attack from the opposite face and resulting in the formation of the anti-1,3-amino alcohol.

Visualization of the Workflow and Mechanisms

Diastereodivergent_Synthesis cluster_precursor Part 1: Precursor Synthesis cluster_divergence Part 2 & 3: Diastereodivergent Pathway ketene Chiral Ketene Precursor cycloaddition [2+2] Cycloaddition ketene->cycloaddition enol_ether Enol Ether enol_ether->cycloaddition cyclobutanone Chiral Cyclobutanone cycloaddition->cyclobutanone baeyer_villiger Baeyer-Villiger Oxidation cyclobutanone->baeyer_villiger lactone Lactone baeyer_villiger->lactone ring_opening Ring Opening & Protection lactone->ring_opening beta_amino_acid Chiral Cyclobutane β-Amino Acid ring_opening->beta_amino_acid beta_amino_ketone Common β-Amino Ketone Intermediate beta_amino_acid->beta_amino_ketone Weinreb Amide Formation & Alkylation syn_reduction Chelation-Controlled Reduction (Zn(BH4)2) beta_amino_ketone->syn_reduction anti_reduction Non-Chelation-Controlled Reduction (L-Selectride®) beta_amino_ketone->anti_reduction syn_amino_alcohol syn-1,3-Amino Alcohol syn_reduction->syn_amino_alcohol syn_conversion Conversion to Amine syn_amino_alcohol->syn_conversion syn_diamine syn-1,3-Diamine syn_conversion->syn_diamine anti_amino_alcohol anti-1,3-Amino Alcohol anti_reduction->anti_amino_alcohol anti_conversion Conversion to Amine anti_amino_alcohol->anti_conversion anti_diamine anti-1,3-Diamine anti_conversion->anti_diamine Chelation_Control cluster_chelation Chelation-Controlled Reduction (syn-selective) start Boc-Protected β-Amino Ketone chelate Six-Membered Zinc Chelate start->chelate + Zn(BH4)2 hydride_attack_syn Hydride Attack (from less hindered face) chelate->hydride_attack_syn syn_product syn-1,3-Amino Alcohol hydride_attack_syn->syn_product

Caption: Mechanism of chelation-controlled reduction.

Felkin_Anh_Control cluster_felkin Non-Chelation-Controlled Reduction (anti-selective) start_fa Boc-Protected β-Amino Ketone felkin_conformer Felkin-Anh Conformer (Large group anti to nucleophile) start_fa->felkin_conformer Steric hindrance dictates conformation hydride_attack_anti Hydride Attack (L-Selectride®) felkin_conformer->hydride_attack_anti anti_product anti-1,3-Amino Alcohol hydride_attack_anti->anti_product

Caption: Mechanism of non-chelation-controlled reduction.

Conclusion

The diastereodivergent strategy presented herein provides a robust and versatile platform for the synthesis of chiral syn- and anti-1,3-diamine derivatives from a common cyclobutane precursor. By carefully selecting the N-protecting group and the reducing agent, chemists can predictably control the stereochemical outcome of the key reduction step. This approach offers significant advantages in terms of efficiency and stereochemical control, making these valuable building blocks more accessible for applications in drug discovery and catalysis.

References

  • Evans, D. A., Chapman, K. T., & Carreira, E. M. (1988). Directed reduction of β-hydroxy ketones employing tetramethylammonium triacetoxyborohydride. Journal of the American Chemical Society, 110(11), 3560–3578. [Link]

  • Pilli, R. A., & Russowsky, D. (1996). Diastereoselective reductions of β-amino ketones. Acyclic stereocontrol. Tetrahedron, 52(20), 6959-6970. [Link]

  • Reisman, S. E., & Doyle, A. G. (2012). Diastereodivergent Catalysis. In Comprehensive Chirality (pp. 390-424). Elsevier. [Link]

  • Mayans, E., Gargallo-Garriga, A., Alvarez-Larena, Á., & Cativiela, C. (2013). Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis. European Journal of Organic Chemistry, 2013(8), 1425-1433. [Link]

  • Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., Volochnyuk, D. M., Shishkina, S. V., Shishkin, O. V., & Komarov, I. V. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. The Journal of organic chemistry, 75(17), 5941–5952. [Link]

  • Waser, J. (2011). Cyclobutanes in medicinal chemistry. Chimia, 65(3), 138-141. [Link]

  • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The chemistry of vicinal diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. [Link]

  • Han, M., & Lin, L. (2017). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry, 15(3), 454-464. [Link]

  • Grygorenko, O. O. (2013). Cyclobutanes in medicinal chemistry. Tetrahedron, 69(46), 9573-9593. [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of Cyclobutane Scaffolds in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of a Strained Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. While historically underutilized, the cyclobutane ring has emerged as a powerful and versatile scaffold in modern drug design.[1][2][3] Its unique three-dimensional, puckered conformation and inherent ring strain bestow a set of physicochemical characteristics that can be strategically exploited to overcome common challenges in drug development.[1][4] This guide provides an in-depth exploration of the rationale and methodologies for incorporating cyclobutane moieties into small molecule drug candidates, offering both strategic insights and practical, field-proven protocols for the research scientist.

The strategic inclusion of a cyclobutane ring can lead to significant improvements in a compound's profile, including enhanced metabolic stability, increased binding affinity through conformational restriction, and improved physicochemical properties by reducing planarity.[2][3][4] This document will detail the primary synthetic routes to these valuable scaffolds, with a focus on reproducibility and practical application in a drug discovery setting.

Part 1: The Strategic Value of Cyclobutane Integration: The "Why"

The decision to incorporate a cyclobutane is not merely a synthetic choice but a strategic one, aimed at sculpting the properties of a drug candidate.

Cyclobutane as a Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[5][6] The cyclobutane ring has proven to be an effective bioisostere for several common motifs, most notably aromatic rings and alkenes.

  • Aryl Ring Bioisostere: Replacing a planar, sp2-rich phenyl ring with a saturated, sp3-rich cyclobutane scaffold can dramatically improve a compound's pharmaceutical profile.[4] This substitution increases the fraction of sp3-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates due to improved solubility and reduced metabolic liability.[4] The three-dimensional nature of the cyclobutane can also provide better complementarity to the target's binding pocket.[4]

  • Alkene Bioisostere: Alkenes can be susceptible to metabolic oxidation and can introduce unwanted cis/trans isomerization. A cyclobutane ring can lock the geometry of a molecule, preventing isomerization and often enhancing metabolic stability.[1][2]

PropertyPhenyl RingCyclobutane RingRationale for Improvement
Hybridization sp² (Planar)sp³ (Puckered)Increased Fsp³ character often improves solubility and reduces promiscuity.[4]
Metabolic Stability Prone to oxidation (e.g., P450 hydroxylation)Generally more resistant to oxidative metabolismReduced susceptibility to metabolic enzymes enhances half-life.[2][4]
Solubility LowerGenerally HigherDisruption of planar stacking and increased polarity can improve aqueous solubility.
Conformational Flexibility Rigid (Planar)Rigid (Puckered)Provides defined 3D vectors for substituent placement.[1][3]
Conformational Constraint and Vectorial Display

The rigid, puckered structure of the cyclobutane ring is one of its most powerful features.[1] Unlike flexible aliphatic chains, a cyclobutane scaffold locks substituents into specific spatial orientations. This conformational restriction minimizes the entropic penalty upon binding to a target protein, which can lead to a significant increase in binding affinity.[2] Furthermore, the defined stereochemistry of 1,2- and 1,3-disubstituted cyclobutanes allows for precise vectorial placement of pharmacophoric groups to optimize interactions within a binding site.

G Vectorial Display of Substituents on Cyclobutane Scaffolds cluster_0 1,2-Disubstitution cluster_1 1,3-Disubstitution 1,2-cis 1,2-cis End Optimized Binding 1,2-cis->End 1,2-trans 1,2-trans 1,2-trans->End 1,3-cis 1,3-cis 1,3-cis->End 1,3-trans 1,3-trans 1,3-trans->End Start Cyclobutane Core Start->1,2-cis Vector A Start->1,2-trans Vector B Start->1,3-cis Vector C Start->1,3-trans Vector D

Caption: Substituent vectors on cyclobutane rings.

Impact on ADME Properties

The incorporation of a cyclobutane scaffold can have a profound and positive impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

  • Metabolic Stability: As previously noted, the replacement of metabolically labile groups (like electron-rich aromatic rings or benzylic protons) with a robust cyclobutane ring can significantly decrease clearance rates. For example, in the development of isocitrate dehydrogenase 1 (IDH1) inhibitors, replacing a cyclohexyl amine with a difluorocycbutanyl amine was a key strategy to improve metabolic stability, leading to the FDA-approved drug ivosidenib.

  • Lipophilicity and Solubility: The introduction of a cyclobutane ring can lower the lipophilicity (LogD) of a molecule compared to a larger carbocycle or some aromatic systems, which can be beneficial for overall drug-like properties.[2]

Part 2: Synthetic Methodologies: The "How"

The increased interest in cyclobutane scaffolds has been driven by the development of reliable and scalable synthetic methods.

[2+2] Cycloaddition Reactions

The most direct and widely used method for constructing a cyclobutane ring is the [2+2] cycloaddition, where two unsaturated components (like alkenes) combine to form a four-membered ring.[7][8]

Harnessing the energy of light to drive chemical reactions, photochemical cycloadditions are a powerful tool for synthesizing cyclobutanes.[9][10][11] These reactions proceed through an electronically excited state of one of the alkene partners, allowing for a cycloaddition that is often thermally "forbidden" by orbital symmetry rules.[9]

G General Workflow for Photochemical [2+2] Cycloaddition A Reactant Preparation (Alkene 1 + Alkene 2 in Solvent) B Photoreactor Setup (UV Lamp, Quartz Vessel, Cooling) A->B C Irradiation (Photon Absorption & Excitation) B->C D [2+2] Cycloaddition (Cyclobutane Ring Formation) C->D E Workup & Purification (Solvent Removal, Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Caption: Workflow for photochemical cycloaddition.

Protocol 2.1.1: Synthesis of a Dicarboxylate Cyclobutane via Photochemical [2+2] Cycloaddition

This protocol describes the photodimerization of cinnamic acid methyl ester, a classic example of a photochemical [2+2] cycloaddition.

Materials:

  • Methyl cinnamate

  • Acetone (as solvent and photosensitizer)

  • High-pressure mercury vapor lamp (or similar UV source)

  • Quartz reaction vessel

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., water or cryocooler)

Procedure:

  • Reaction Setup: Dissolve methyl cinnamate (e.g., 5.0 g) in acetone (250 mL) in a quartz reaction vessel. The concentration should be sufficiently dilute to prevent polymerization and ensure light penetration.

  • Degassing: Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Place the reaction vessel in a cooling bath to maintain a constant temperature (e.g., 15-20 °C). Position the UV lamp adjacent to the vessel and begin irradiation while stirring the solution vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or 1H NMR by periodically taking small aliquots. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Workup: Once the reaction is complete (typically 24-48 hours), turn off the lamp. Remove the solvent from the reaction mixture using a rotary evaporator.

  • Purification: The crude product will be a mixture of stereoisomers. Purify the desired isomer(s) by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and stereochemistry of the purified product(s) using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Causality Behind Choices:

  • Acetone: Serves as both a solvent and a triplet sensitizer, facilitating the intersystem crossing required for the reaction with many substrates.

  • Quartz Vessel: Standard borosilicate glass absorbs most of the UV light required for the reaction. Quartz is transparent to a broader range of UV wavelengths.

  • Cooling: Photochemical reactions can generate significant heat. Maintaining a constant temperature is crucial for reproducibility and preventing side reactions.

  • Degassing: Oxygen is a triplet quencher and can inhibit the desired photochemical reaction.

Ring Expansion Strategies

Ring expansion reactions provide an alternative route to cyclobutanes, often starting from more readily available cyclopropane precursors.[12][13][14] These reactions typically proceed through a carbocation intermediate, which triggers a rearrangement to the larger, four-membered ring.

Protocol 2.2: Synthesis of a Cyclobutanone via Ring Expansion of a Cyclopropylcarbinol

This protocol outlines a general procedure for the acid-catalyzed rearrangement of a 1-vinylcyclopropan-1-ol to a cyclobutanone.

Materials:

  • 1-vinylcyclopropan-1-ol derivative

  • Formic acid (or another suitable acid catalyst like BF₃·OEt₂)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve the 1-vinylcyclopropan-1-ol (1.0 mmol) in DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add formic acid (e.g., 0.1 mL, ~10 mol%) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude cyclobutanone by flash column chromatography on silica gel.

Causality Behind Choices:

  • Acid Catalyst: The acid protonates the hydroxyl group, turning it into a good leaving group (water) and facilitating the formation of the key carbocation intermediate that initiates the ring expansion.

  • Low Temperature: The initial low temperature helps to control the rate of the reaction and minimize potential side reactions or polymerization.

Part 3: Case Studies of FDA-Approved Drugs

The successful application of cyclobutane scaffolds is best illustrated by their presence in marketed drugs.

Case Study 1: Ivosidenib (Tibsovo®)
  • Indication: Treatment of acute myeloid leukemia (AML) with a specific isocitrate dehydrogenase-1 (IDH1) mutation.

  • Role of Cyclobutane: Ivosidenib features a 1,1-difluorocyclobutane moiety. A key challenge in its development was overcoming the metabolic instability of earlier analogs containing a cyclohexane ring. The strategic replacement with the difluorocyclobutane ring served two purposes: it blocked a site of metabolic oxidation, and the electron-withdrawing fluorine atoms likely modulated the basicity of the adjacent amine, contributing to an improved overall ADME profile.

Case Study 2: Boceprevir (Victrelis®)
  • Indication: Treatment of hepatitis C.

  • Role of Cyclobutane: Boceprevir, a protease inhibitor, contains a cyclobutylmethyl group. This bulky, lipophilic group is designed to occupy a hydrophobic pocket (the S2 pocket) of the HCV NS3/4A serine protease. The rigid nature of the cyclobutane helps to pre-organize the molecule for optimal binding, while its size and shape provide strong van der Waals interactions within the pocket, contributing to the drug's high potency.[15]

Case Study 3: Tofacitinib (Xeljanz®)
  • Indication: Treatment of rheumatoid arthritis and other autoimmune diseases.

  • Role of Cyclobutane: While the core scaffold is not a cyclobutane, a key intermediate in some synthetic routes to Tofacitinib and its analogs involves a cyclobutane derivative. This highlights the utility of cyclobutanes not just as final components, but as versatile building blocks in complex syntheses.

Conclusion and Future Outlook

The cyclobutane scaffold has transitioned from a synthetic curiosity to a validated and valuable tool in the medicinal chemist's arsenal. Its ability to impart conformational rigidity, serve as a stable and three-dimensional bioisostere, and positively modulate ADME properties makes it an attractive motif for modern drug discovery.[1][3][4] With the continued development of novel and efficient synthetic methodologies, particularly in the realm of catalytic and enantioselective [2+2] cycloadditions and C-H functionalization, the strategic incorporation of cyclobutanes is set to become even more prevalent.[8][16] Researchers equipped with an understanding of both the strategic benefits and the practical synthetic routes will be well-positioned to leverage this powerful scaffold in the design of the next generation of therapeutics.

References

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  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

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Use of Cyclobutane-1,3-diamine dihydrochloride in the preparation of bifunctional monomers for poly-condensation.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Incorporation of Cyclobutane-1,3-diamine for the Synthesis of Semi-Rigid Polyamides via Interfacial Poly-condensation

Abstract: This document provides a comprehensive guide for researchers on the utilization of cyclobutane-1,3-diamine dihydrochloride as a bifunctional monomer in poly-condensation reactions. The unique semi-rigid, puckered structure of the cyclobutane ring offers a compelling alternative to purely flexible aliphatic or rigid aromatic diamines, enabling the synthesis of novel polyamides with tailored thermal and mechanical properties.[1] This note details the principles, a step-by-step laboratory protocol for interfacial polymerization, characterization methods, and the critical scientific rationale behind each procedural choice.

Introduction: The Architectural Role of the Diamine Monomer

Polyamides are a cornerstone of high-performance polymers, with their properties being profoundly dictated by the molecular architecture of their constituent monomers. The choice of the diamine, in particular, governs chain packing, flexibility, and intermolecular forces. While linear aliphatic diamines (e.g., hexamethylenediamine) impart flexibility and aromatic diamines (e.g., p-phenylenediamine) confer rigidity and high thermal stability, there is a significant need for building blocks that bridge this gap.[1]

Cyclobutane-1,3-diamine emerges as a "Goldilocks" monomer, possessing a conformationally strained four-membered ring that introduces a defined, non-linear kink into the polymer backbone.[1][2] This unique stereochemistry can disrupt excessive chain packing, potentially improving solubility and processability, while simultaneously enhancing the glass transition temperature (Tg) compared to analogous linear aliphatic polyamides.

This guide focuses on the practical application of its stable dihydrochloride salt, outlining its conversion to the reactive free diamine and subsequent use in a robust interfacial poly-condensation reaction to synthesize a novel polyamide.

Foundational Principles

Monomer Activation: From Dihydrochloride Salt to Reactive Diamine

Cyclobutane-1,3-diamine is typically supplied as a more stable dihydrochloride salt (C₄H₁₀N₂·2HCl) to improve shelf-life and handling.[3] The protonated amine groups (-NH₃⁺) are not nucleophilic and thus unreactive towards electrophiles. Therefore, the first critical step in any polymerization is the in situ liberation of the free diamine using a base.

The reaction is a simple acid-base neutralization: C₄H₁₀N₂·2HCl + 2 NaOH → C₄H₁₀N₂ (free diamine) + 2 NaCl + 2 H₂O

In the context of interfacial polymerization, this neutralization is conveniently performed in the aqueous phase. The chosen base must also be capable of neutralizing the HCl byproduct generated during the subsequent poly-condensation step.[4] Sodium hydroxide or sodium carbonate are excellent choices for this dual role.

The Poly-condensation Reaction: Interfacial Polyamide Formation

The synthesis of polyamides from a diamine and a diacyl chloride is a classic example of step-growth poly-condensation.[5] The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the diamine at the electrophilic carbonyl carbon of the acyl chloride.[6] This is followed by the elimination of a molecule of hydrochloric acid (HCl), forming a stable amide bond.[5]

Because this reaction is extremely fast, it is ideally suited for an interfacial polymerization setup.[6] In this technique, the two reactive monomers are dissolved in separate, immiscible liquid phases (typically water and an organic solvent). Polymerization occurs exclusively at the interface between the two layers.[7] This method offers several advantages:

  • High Molecular Weight: Extremely high molecular weight polymer can be formed rapidly at ambient temperature.[6]

  • Stoichiometry Control: The reaction is less sensitive to overall stoichiometric imbalance, as the reaction at the interface is self-regulating.

  • No Complex Equipment: The procedure can be performed in standard laboratory glassware without the need for high temperatures or pressures.

G cluster_0 Phase Preparation cluster_1 Interfacial Polymerization cluster_2 Purification & Analysis A Aqueous Phase Cyclobutane-1,3-diamine·2HCl + NaOH (Base) C Careful Layering of Phases A->C B Organic Phase (e.g., Hexane) Diacyl Chloride (e.g., Sebacoyl Chloride) B->C D Polymer Film Forms at Liquid-Liquid Interface C->D E Continuous Withdrawal of Polyamide Fiber/Rope D->E F Washing (Water, Ethanol) E->F G Drying (Vacuum Oven) F->G H Characterization (FT-IR, NMR, DSC) G->H

Diagram 1: General workflow for the interfacial polymerization of polyamides.

Detailed Experimental Protocol

This protocol describes the synthesis of "Poly(cyclobutane-1,3-sebacamide)" as a representative example.

Materials & Equipment
ReagentCAS NumberM.W. ( g/mol )QuantityPurpose
This compound1314772-13-8159.051.59 g (10 mmol)Monomer 1
Sebacoyl chloride111-19-3239.142.39 g (10 mmol)Monomer 2
Sodium Hydroxide (NaOH)1310-73-240.000.88 g (22 mmol)Base (Neutralizes salt & byproduct)
Hexane (or Dichloromethane)110-54-386.18100 mLOrganic Solvent
Deionized Water7732-18-518.02100 mLAqueous Solvent
Ethanol64-17-546.07~50 mLWashing Agent

Equipment: 250 mL beakers (x2), glass stirring rod, forceps, graduated cylinders, weighing balance, magnetic stirrer (optional). Safety: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sebacoyl chloride is corrosive and lachrymatory.

Step-by-Step Methodology

Part A: Preparation of the Aqueous Phase (Monomer 1)

  • Place 100 mL of deionized water into a 250 mL beaker.

  • Add 0.88 g (22 mmol) of sodium hydroxide pellets and stir until fully dissolved. Note: The dissolution is exothermic.

  • Once the solution has cooled, add 1.59 g (10 mmol) of this compound. Stir until the monomer is completely dissolved.

    • Causality Explanation: At this stage, the NaOH has converted the diamine salt into the free, reactive diamine. The excess 2 mmol of NaOH is crucial for neutralizing the 20 mmol of HCl that will be generated during the polymerization (2 HCl per amide bond formed).[4]

Part B: Preparation of the Organic Phase (Monomer 2)

  • In a separate 250 mL beaker, pour 100 mL of hexane.

  • Carefully add 2.39 g (2.1 mL, 10 mmol) of sebacoyl chloride to the hexane and stir gently to mix.

Part C: Interfacial Polymerization

  • Gently and slowly pour the organic phase (Part B) down the side of the beaker containing the aqueous phase (Part A). Tilt the aqueous beaker to minimize mixing.

    • Causality Explanation: A distinct interface between the two immiscible liquids should form. A white film of the polyamide will instantly appear at this interface, preventing the bulk solutions from mixing.[6][7]

  • Using a pair of forceps, carefully grasp the center of the polymer film and pull it upwards slowly and steadily. A continuous "rope" of polyamide should form as fresh monomer diffuses to the interface to react.

  • Wind the polymer rope onto the glass stirring rod, rotating it continuously to collect the product. Continue until one of the monomers is depleted and the rope no longer forms.

Part D: Purification and Drying

  • Submerge the collected polymer rope in a beaker of deionized water and stir to wash away any unreacted monomers and salts (NaCl). Decant the water and repeat the wash twice more.

  • Perform a final wash with ethanol to help displace the water and expedite drying.

  • Unwind the polymer from the rod, press it gently between paper towels to remove excess solvent, and place it in a vacuum oven at 60-70 °C for several hours, or until a constant weight is achieved.

Characterization and Validation

A successful synthesis will yield a white, fibrous solid. The following characterization techniques validate the formation of the polyamide.

G cluster_legend Legend Monomer1 H₃N⁺-R₁-N⁺H₃ (Diamine Salt) FreeDiamine H₂N-R₁-NH₂ (Free Diamine) Monomer1->FreeDiamine Neutralization Step 1 Base + 2 NaOH Polymer ---[-NH-R₁-NH-C(=O)-R₂-C(=O)-]---n (Polyamide Repeat Unit) FreeDiamine->Polymer Poly-condensation Monomer2 Cl-C(=O)-R₂-C(=O)-Cl (Diacyl Chloride) Monomer2->Polymer Byproduct + 2n HCl R1 R₁ = Cyclobutane-1,3-diyl R2 R₂ = Octamethylene (- (CH₂)₈ -)

Diagram 2: Reaction scheme for the formation of Poly(cyclobutane-1,3-sebacamide).

FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool for confirming the formation of the amide bonds. The spectrum of the purified polymer should exhibit the following characteristic peaks:

  • N-H Stretch: A moderate peak around 3300 cm⁻¹.

  • C-H Stretch: Peaks in the 2850-2950 cm⁻¹ region from the cyclobutane and sebacate alkyl chains.

  • Amide I (C=O Stretch): A strong, sharp peak around 1640 cm⁻¹. This is a definitive indicator of amide bond formation.

  • Amide II (N-H Bend): A moderate peak around 1540 cm⁻¹.

The disappearance of the broad -NH₃⁺ peaks from the starting material and the strong C=O peak from the acyl chloride confirms the reaction completion.

NMR Spectroscopy

¹H NMR spectroscopy can confirm the structure of the polymer repeat unit.[8] Due to the polymeric nature, peaks will be broad. Expected chemical shifts (in CDCl₃ or similar solvent) would include:

  • α-CH₂ of sebacate: Broad peak around 2.2 ppm.

  • β, γ, δ-CH₂ of sebacate: Broad multiplet around 1.3-1.6 ppm.

  • Cyclobutane protons: A complex series of broad multiplets, typically between 1.8-2.8 ppm, reflecting the unique stereochemistry of the ring.

  • N-H proton: A very broad signal, often around 7.5-8.5 ppm.

Thermal Analysis

Differential Scanning Calorimetry (DSC) can be used to determine the thermal properties of the new polymer, such as the glass transition temperature (Tg) and melting temperature (Tm). These values are critical for understanding the material's performance envelope and can be compared to analogous polyamides (e.g., Nylon 6,10) to quantify the effect of incorporating the cyclobutane ring.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
No Polymer Forms Impure reagents; incorrect stoichiometry of base (insufficient free diamine).Use high-purity monomers. Re-calculate and ensure at least 2 equivalents of base are used per equivalent of diamine salt.
Brittle/Weak Fiber Low molecular weight polymer.Ensure phases are layered gently without agitation. Pull the fiber at a slow, steady rate to allow for diffusion.
Low Yield Vigorous stirring or agitation of the layers, consuming reactants in side reactions.Adhere strictly to the interfacial technique. Do not stir the mixture after layering.

Conclusion

This compound is a versatile and valuable bifunctional monomer for creating novel polyamides. The protocol described herein, based on the robust and efficient interfacial polymerization technique, provides a reliable pathway to synthesize these advanced materials. The semi-rigid nature of the cyclobutane unit imparts a unique structural characteristic that can be exploited to fine-tune polymer properties, opening new avenues for materials design in research and drug development applications.

References

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  • van Slagmaat, C. A. M. R., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. Available at: [Link]

  • Maastricht University. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Available at: [Link]

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Application Notes & Protocols: Synthesis of Novel Bioactive Compound Scaffolds using Cyclobutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the modern era of medicinal chemistry, the "escape from flatland" has become a guiding principle, encouraging the design of drug candidates with greater three-dimensional (3D) complexity. Saturated carbocyclic scaffolds are paramount to this effort, as they introduce conformational rigidity and novel spatial arrangements of pharmacophoric groups. The cyclobutane ring, in particular, offers a unique combination of stability and inherent strain, adopting a puckered conformation that can effectively orient substituents into defined vectors.[1]

Among the array of available cyclobutane building blocks, Cyclobutane-1,3-diamine has emerged as a particularly valuable and versatile scaffold.[2][3][4] Its diamine functionality provides two reactive handles for the introduction of diverse chemical moieties, while the rigid cyclobutane core acts as a conformational lock. The stereochemical relationship of the amines—either cis or trans—profoundly influences the overall molecular shape, which can be leveraged to achieve remarkable target selectivity and potency. This has been effectively demonstrated in the development of selective Janus kinase 1 (JAK1) inhibitors, where a cis-1,3-cyclobutane diamine linker conferred superior potency and selectivity compared to its trans isomer.[1]

This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the derivatization of cyclobutane-1,3-diamine. We will focus on two of the most fundamental and powerful transformations in medicinal chemistry: N-acylation to form robust amide bonds and reductive amination to generate diverse N-alkylated derivatives. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these methods for the synthesis of their unique bioactive compounds.

Core Concepts: Reactivity and Stereochemistry

The synthetic utility of cyclobutane-1,3-diamine is rooted in its distinct structural features. The primary amino groups are nucleophilic and serve as the primary points for chemical modification. For syntheses requiring differential functionalization of the two amines, mono-Boc-protected derivatives are commercially available and serve as excellent starting points.[2][4]

The most critical feature is the fixed spatial relationship between the two amine groups, dictated by their cis or trans configuration.

  • cis-Cyclobutane-1,3-diamine: The two amino groups are on the same face of the ring, resulting in a "V-shaped" geometry. This arrangement can be ideal for chelating a single target or presenting two pharmacophores in a specific spatial orientation.

  • trans-Cyclobutane-1,3-diamine: The amino groups are on opposite faces of the ring, leading to a more linear and extended molecular shape. This is often used to span larger distances within a binding pocket.

The choice between the cis and trans isomer is a critical design element and should be guided by structural biology insights or structure-activity relationship (SAR) studies.

Protocol 1: N-Acylation for Amide Synthesis

The formation of an amide bond is one of the most reliable and widely used reactions in the synthesis of pharmaceuticals.[5] This protocol details the coupling of cyclobutane-1,3-diamine with acyl chlorides, a robust method for generating both mono- and di-acylated products.

Expertise & Rationale

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The choice of stoichiometry is the primary means of controlling the reaction outcome. Using a slight excess of the diamine favors mono-acylation, whereas using an excess of the acylating agent drives the reaction towards the di-acylated product. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to ensure completion.

Workflow for N-Acylation

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Start: Dissolve Diamine & Base in Solvent B Cool to 0 °C A->B C Add Acyl Chloride Dropwise B->C D Warm to RT & Stir C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup E->F If Reaction Complete G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify by Column Chromatography H->I J Characterize (NMR, HRMS) I->J K Final Product J->K

General workflow for N-acylation.
Data Summary: Controlling N-Acylation Selectivity
ParameterCondition for Mono-AcylationCondition for Di-AcylationRationale
Stoichiometry (Diamine:Acyl Chloride) 1.2 : 11 : 2.2Statistical control; excess diamine ensures the acyl chloride is consumed before a second acylation can occur.
Temperature 0 °C to Room Temperature0 °C to Room TemperatureLower temperature controls the initial rate, but stoichiometry is the key driver of selectivity.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic solvents that dissolve reagents and do not participate in the reaction.
Base Triethylamine (TEA), DIPEA (1.1 eq per acyl chloride eq)Triethylamine (TEA), DIPEA (2.2 eq)Scavenges the HCl byproduct to maintain a nucleophilic amine.
Step-by-Step Protocol: Synthesis of a Di-Amide Derivative
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add cis- or trans-cyclobutane-1,3-diamine (1.0 eq).

  • Dissolution: Dissolve the diamine and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Slowly add the desired acyl chloride (2.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diamine is fully consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure di-acylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a highly versatile and powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a vast array of primary and secondary alkyl groups onto the diamine scaffold.[6][7]

Expertise & Rationale

This reaction is a one-pot process that proceeds in two key stages: (1) the formation of an imine (from a primary amine) or an iminium ion (from a secondary amine) through condensation with an aldehyde or ketone, followed by (2) in-situ reduction of this intermediate.[8]

The choice of reducing agent is critical for success. A mild hydride donor, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) , is ideal.[6] STAB is selective for the protonated iminium ion intermediate over the starting aldehyde or ketone, preventing premature reduction of the carbonyl compound. The reaction is often mildly acidic, which catalyzes iminium ion formation without deactivating the amine nucleophile.

Workflow for Reductive Amination

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Start: Dissolve Diamine & Carbonyl in Solvent B Stir to Form Imine/Iminium Intermediate A->B C Add Reducing Agent (e.g., STAB) B->C D Stir at RT C->D E Monitor by TLC/LC-MS D->E F Quench & Aqueous Workup E->F If Reaction Complete G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify (Column Chromatography or Crystallization) H->I J Characterize (NMR, HRMS) I->J K Final N-Alkylated Product J->K

General workflow for reductive amination.
Data Summary: Reductive Amination Parameters
ParameterTypical ConditionRationale
Carbonyl Substrate Aldehyde or Ketone (2.2 eq for di-alkylation)The electrophilic partner that introduces the new alkyl group.
Reducing Agent NaBH(OAc)₃ (STAB) (1.5 eq per carbonyl)Selectively reduces the iminium ion intermediate in the presence of the carbonyl starting material.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THFAprotic solvents that are compatible with the reducing agent.
Additive Acetic Acid (catalytic amount, optional)Can accelerate the formation of the iminium ion, especially with less reactive ketones.
Temperature Room TemperatureSufficient for most substrates; provides a controlled reaction rate.
Step-by-Step Protocol: Synthesis of a Di-N-Alkylated Derivative
  • Preparation: To a round-bottom flask, add cyclobutane-1,3-diamine (1.0 eq) and the desired aldehyde or ketone (2.2 eq).

  • Dissolution: Dissolve the components in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq per equivalent of carbonyl) to the mixture in portions. The reaction may bubble slightly.

  • Reaction: Continue to stir the reaction at room temperature for 4-16 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress by LC-MS, observing the disappearance of the starting material and the formation of the desired product mass.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer one or two more times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to obtain the pure N-alkylated derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

Cyclobutane-1,3-diamine is a powerful and synthetically accessible scaffold for the development of novel, three-dimensional bioactive compounds. The N-acylation and reductive amination protocols detailed in this guide represent fundamental, reliable, and highly adaptable methods for its functionalization. By understanding the core principles of reactivity, stereochemistry, and reaction control, researchers can leverage these procedures to construct diverse chemical libraries, accelerating the hit-to-lead development process and the discovery of next-generation therapeutics.

References

  • Radchenko D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. [Link][2][4]

  • Radchenko, D. S., et al. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. PubMed. [Link][3]

  • de Witte, M. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. [Link][1]

  • ResearchGate. (2020). Examples of bioactive compounds possessing diaminocyclobutanes. ResearchGate. [Link]

  • Wang, J., & Zhu, C. (2021). Contemporary synthesis of bioactive cyclobutane natural products. Organic & Biomolecular Chemistry. [Link][9]

  • MDPI. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link][10]

  • American Chemical Society. (2023). Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. ACS. [Link]

  • van Slagmaat, C. A. M. R., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. [Link]

  • Chapman, R. D., et al. (2001). Synthesis and Characterization of 1,2,3,4-Cyclobutanetetranitramine Derivatives. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][6]

  • Siddiqui, Z. N., et al. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link][5]

  • Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link][8]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link][7]

  • Ooya, T., et al. (2006). Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes. PubMed. [Link][11]

Sources

Application Notes and Protocols: The Strategic Role of Cyclobutane Diamines as Constrained Linkers in Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spacer - The Linker as a Key Determinant of PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of two distinct ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—joined by a chemical linker.[3] Initially perceived as a mere spacer, the linker is now widely recognized as a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[4][5]

The linker's length, flexibility, and chemical composition dictate the spatial arrangement of the POI and E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[6] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been extensively used due to their synthetic tractability, there is a growing body of evidence highlighting the advantages of conformationally constrained or rigid linkers.[4][6] This guide delves into the strategic application of cyclobutane diamines as a unique class of constrained linkers in PROTAC design, offering a compelling approach to enhance degrader performance.

The Rationale for Constraint: Pre-organization and Improved Physicochemical Properties

The transition from a flexible to a rigid linker can dramatically alter a PROTAC's performance.[6] The core principle behind employing constrained linkers is the concept of "pre-organization." By reducing the conformational freedom of the PROTAC molecule, the entropic penalty of forming the ternary complex is minimized, potentially leading to more stable and productive interactions.[6] Cyclobutane diamines, with their stereochemically defined and puckered four-membered ring, serve as excellent scaffolds for introducing conformational rigidity into the linker.

Advantages of Cyclobutane Diamine Linkers:

  • Conformational Pre-organization: The rigid cyclobutane core can lock the PROTAC into a bioactive conformation that is optimal for ternary complex formation, which can enhance degradation potency.[6] This pre-organization can lead to more favorable protein-protein interactions within the ternary complex, resulting in higher cooperativity.

  • Improved Pharmacokinetics: The constrained conformation of a cyclobutane-containing linker can lead to improved metabolic stability and better overall pharmacokinetic properties compared to more flexible linkers that are susceptible to oxidative metabolism.[4][7]

  • Enhanced Selectivity: By presenting a more defined orientation of the POI and E3 ligase ligands, rigid linkers like cyclobutane diamines can improve selectivity for the target protein.

  • Tunable Stereochemistry: The stereoisomers of substituted cyclobutanes (e.g., cis and trans 1,3-diamines) offer distinct three-dimensional arrangements of the linker exit vectors. This allows for fine-tuning of the spatial relationship between the POI and E3 ligase, which can have a profound impact on ternary complex geometry and degradation efficiency. A subtle stereochemical inversion within a cyclic linker has been shown to significantly impact conformational rigidity, binding mode, and the propensity for binary versus ternary complex formation, ultimately influencing cellular degradation activity.[8]

The following diagram illustrates the conceptual difference between a flexible and a cyclobutane-constrained PROTAC linker in mediating the formation of the ternary complex.

G cluster_0 Flexible Linker cluster_1 Cyclobutane-Constrained Linker POI_1 Protein of Interest PROTAC_flex PROTAC POI_1->PROTAC_flex E3_1 E3 Ligase E3_1->PROTAC_flex Linker_flex PROTAC_flex->Linker_flex High Conformational Freedom (Entropic Cost) Ternary_Complex_1 Less Stable Ternary Complex POI_2 Protein of Interest PROTAC_rigid PROTAC POI_2->PROTAC_rigid E3_2 E3 Ligase E3_2->PROTAC_rigid Linker_rigid PROTAC_rigid->Linker_rigid Pre-organized Conformation Ternary_Complex_2 More Stable Ternary Complex

Caption: Conceptual representation of flexible vs. cyclobutane-constrained linkers.

Data Presentation: Illustrative Comparison of Linker Performance

The following tables summarize representative hypothetical data illustrating the expected impact of a cyclobutane diamine linker compared to a flexible PEG linker on PROTAC performance. It is important to note that optimal linker composition and length are target- and E3 ligase-dependent.

Table 1: Illustrative Degradation Efficiency of a BRD4-Targeting PROTAC

PROTAC ID Linker Type Linker Composition DC50 (nM) Dmax (%)
BRD4-PEG3 Flexible 3-unit PEG 50 90

| BRD4-CyBu | Constrained | trans-1,3-diaminocyclobutane | 15 | >95 |

Table 2: Illustrative Biophysical Characterization of Ternary Complex Formation | PROTAC ID | Binary Binding (Kd, nM) | Ternary Complex Cooperativity (α) | | :--- | :--- | :--- | | | BRD4 | VHL | | | BRD4-PEG3 | 150 | 200 | 1.5 | | BRD4-CyBu | 250 | 300 | 5.0 |

Note: The data presented in these tables are illustrative and intended to conceptualize the potential benefits of cyclobutane diamine linkers based on the principles of conformational constraint. Actual results will vary depending on the specific PROTAC system.

Experimental Protocols

The following sections provide detailed protocols for the synthesis and evaluation of PROTACs incorporating cyclobutane diamine linkers.

Protocol 1: Synthesis of a PROTAC with a trans-1,3-Diaminocyclobutane Linker

This protocol describes a modular approach for the synthesis of a PROTAC, starting from a commercially available or synthesized mono-Boc-protected trans-1,3-diaminocyclobutane. The synthesis involves sequential amide couplings to the POI ligand and the E3 ligase ligand.

G start Mono-Boc-trans-1,3-diaminocyclobutane step1 Step 1: Amide coupling with E3 Ligase Ligand-COOH start->step1 intermediate1 Boc-Linker-E3 Ligase Ligand step1->intermediate1 step2 Step 2: Boc Deprotection (TFA) intermediate1->step2 intermediate2 H2N-Linker-E3 Ligase Ligand step2->intermediate2 step3 Step 3: Amide coupling with POI Ligand-COOH intermediate2->step3 final_product Final PROTAC step3->final_product

Caption: Synthetic workflow for a cyclobutane-linked PROTAC.

Materials:

  • tert-butyl (trans-3-aminocyclobutyl)carbamate

  • E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide derivative)

  • POI ligand with a carboxylic acid handle (e.g., a JQ1 derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

Step 1: Coupling of the Linker to the E3 Ligase Ligand

  • To a solution of the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of tert-butyl (trans-3-aminocyclobutyl)carbamate (1.2 eq) in anhydrous DMF.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected Linker-E3 Ligase Ligand conjugate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-4 hours, monitoring for the completion of deprotection by LC-MS.

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is typically used in the next step without further purification.

Step 3: Coupling of the POI Ligand to the Linker-E3 Ligase Conjugate

  • Dissolve the crude amine salt from Step 2 (1.0 eq) and the POI ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir the mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude final PROTAC by preparative HPLC to obtain the desired product with >95% purity.

Step 4: Final PROTAC Characterization

  • Confirm the chemical structure of the synthesized PROTAC using ¹H and ¹³C NMR spectroscopy.

  • Verify the molecular weight of the final compound using high-resolution mass spectrometry (HRMS).

  • Determine the purity of the final PROTAC using analytical HPLC.

Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot

This protocol details the assessment of the degradation efficiency (DC₅₀ and Dₘₐₓ) of the synthesized PROTAC in a relevant cell line.

Materials:

  • Cell line expressing the target protein (e.g., VCaP for Androgen Receptor, or a cell line endogenously expressing the target)

  • Synthesized PROTAC and a flexible linker-containing control PROTAC

  • Cell culture medium and supplements

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTACs (both cyclobutane-linked and control) in DMSO and then in cell culture medium.

  • Treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis: Acquire the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Biophysical Characterization of Ternary Complex Formation

A variety of biophysical techniques can be employed to characterize the formation and stability of the ternary complex and to determine the cooperativity factor (α). These include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Resonance Energy Transfer (FRET).

G start Synthesized PROTAC & Purified Proteins (POI, E3 Ligase) itc Isothermal Titration Calorimetry (ITC) start->itc spr Surface Plasmon Resonance (SPR) start->spr fret FRET-based Assays start->fret output Binding Affinities (Kd) Cooperativity (α) Kinetics (kon, koff) itc->output spr->output fret->output

Caption: Workflow for biophysical characterization of ternary complexes.

General Principle for Cooperativity Measurement (using ITC as an example):

  • Determine Binary Affinities:

    • Measure the binding affinity (K_d1) of the PROTAC to the POI.

    • Measure the binding affinity (K_d2) of the PROTAC to the E3 ligase.

  • Determine Ternary Complex Affinity:

    • Measure the binding affinity of the PROTAC to the POI in the presence of a saturating concentration of the E3 ligase (K_d3).

  • Calculate Cooperativity (α):

    • α = K_d1 / K_d3

    • An α > 1 indicates positive cooperativity, meaning the binding of the E3 ligase enhances the PROTAC's affinity for the POI.

Conclusion and Future Perspectives

The rational design of PROTAC linkers is a pivotal aspect of developing effective protein degraders. While flexible linkers have historically dominated the field, the strategic incorporation of constrained moieties like cyclobutane diamines offers a promising avenue to enhance PROTAC potency, selectivity, and pharmacokinetic properties through conformational pre-organization. The stereochemical diversity of cyclobutane scaffolds provides an additional layer of tunability for optimizing the geometry of the ternary complex. Although direct comparative studies of cyclobutane diamine-linked PROTACs are still emerging, the principles of linker rigidity and the success of other rigid-linker PROTACs in clinical development strongly support their potential. Future work should focus on systematic structure-activity relationship studies to fully elucidate the impact of cyclobutane stereochemistry and substitution patterns on PROTAC efficacy for a variety of targets and E3 ligases.

References

Troubleshooting & Optimization

Challenges and solutions in the stereoselective synthesis of Cyclobutane-1,3-diamine.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenge of stereoselective synthesis for cyclobutane-1,3-diamines requires a nuanced understanding of strained-ring chemistry, reaction kinetics, and purification science. These diamine scaffolds are increasingly vital as sterically constrained building blocks in drug discovery, making mastery of their synthesis critical.[1][2]

This Technical Support Center provides field-proven insights and troubleshooting guides to address the specific issues encountered during the synthesis of these valuable motifs. The content is structured to move from common experimental failures to broader strategic planning, supported by detailed protocols and mechanistic explanations.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Issue 1: Poor Diastereoselectivity in Cyclobutane Ketone/Dione Reductions

Question: "My reduction of a 3-substituted cyclobutanone (or a cyclobutane-1,3-dione) is yielding a nearly 1:1 mixture of cis and trans diols. How can I improve the diastereoselectivity?"

Answer: This is a classic challenge in cyclobutane chemistry. The stereochemical outcome of a ketone reduction is a delicate balance between steric hindrance and the trajectory of hydride attack. For a planar or near-planar cyclobutanone, the two faces are often sterically similar, leading to poor selectivity.

Causality & Solution Pathways:

  • Kinetic vs. Thermodynamic Control: The cis-diol is often the kinetically favored product in catalytic hydrogenations of 1,3-diones, while the trans-diol is the thermodynamically more stable isomer.[3][4] At elevated temperatures, the initially formed cis product can epimerize to the more stable trans isomer.[5][6]

    • Troubleshooting Step: To favor the cis isomer, perform catalytic hydrogenations at lower temperatures and pressures. To favor the trans isomer, consider using higher temperatures or adding a base to facilitate epimerization after the initial reduction.

  • Catalyst and Substrate Interaction: The choice of catalyst is paramount. The catalyst surface coordinates to the carbonyl group(s) and directs the delivery of hydrogen.

    • Troubleshooting Step: For the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK), Ru/C catalysts with larger Ru particle sizes have shown higher selectivity towards the trans-diol, as the cis isomer is the kinetic product.[4] In contrast, a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative with Sodium Borohydride (NaBH₄) afforded high selectivity for the cis product.[7] Systematically screen different heterogeneous catalysts (e.g., Ru/C, Raney Ni, Pt/Al₂O₃) and hydride reagents (e.g., NaBH₄, L-Selectride®).

  • Directing Groups: A substituent already on the ring can direct the approach of the reducing agent.

    • Troubleshooting Step: Analyze the steric bulk of existing substituents. Bulky hydride reagents (e.g., L-Selectride®) will preferentially attack from the face opposite to a bulky substituent, potentially enhancing selectivity.

Below is a troubleshooting workflow for improving diastereoselectivity in these reductions.

G cluster_0 Catalytic Hydrogenation Path cluster_1 Hydride Reagent Path start Poor Diastereoselectivity (cis/trans Mixture) q1 Are you performing a catalytic hydrogenation? start->q1 Yes q2 Are you using a hydride reagent? start->q2 Yes cat_temp Lower Temperature & Pressure for Kinetic (cis) Product q1->cat_temp cat_epimerize Increase Temperature or Add Base for Thermodynamic (trans) Product q1->cat_epimerize cat_screen Screen Catalysts (e.g., Ru/C, Raney Ni) & Particle Size q1->cat_screen hydride_sterics Use Sterically Hindered Hydride (e.g., L-Selectride®) to Enhance Facial Selectivity q2->hydride_sterics hydride_chelation Consider Chelating Reagents if Applicable (e.g., with Zn(BH4)2) q2->hydride_chelation

Caption: Troubleshooting workflow for poor diastereoselectivity.

Issue 2: Failure of Curtius or Hofmann Rearrangement

Question: "I am trying to convert a cyclobutane-1,3-dicarboxylic acid to the diamine via a Curtius or Hofmann rearrangement, but I'm getting low yields and multiple side products."

Answer: Both the Curtius (from an acyl azide) and Hofmann (from a primary amide) rearrangements proceed through a key isocyanate intermediate.[8][9] The high ring strain and specific geometry of the cyclobutane core can complicate these classic reactions.

Causality & Solution Pathways:

  • Acyl Azide/N-bromoamide Instability: The intermediates required for these rearrangements can be unstable. Acyl azides, in particular, can be explosive and should be handled with extreme care, typically used in solution without isolation.

    • Troubleshooting Step (Curtius): Prepare the acyl azide from the corresponding acyl chloride in situ at low temperature (0 °C) using sodium azide and proceed immediately with the thermal rearrangement without isolating the azide intermediate.[10]

  • Inefficient Rearrangement: The key 1,2-alkyl shift from carbon to nitrogen might be sterically hindered or electronically disfavored.

    • Troubleshooting Step: For the Curtius rearrangement, ensure the solvent is non-nucleophilic (e.g., toluene, benzene) and the temperature is sufficient to induce rearrangement and loss of N₂ gas (typically 80-110 °C).[11] For the Hofmann rearrangement, ensure stoichiometry of bromine and base is precise. Excess base can lead to side reactions.[12]

  • Isocyanate Reactivity: The resulting di-isocyanate is highly reactive. It can polymerize or react with trace water to form unstable carbamic acids, which then decarboxylate to the amine.[9][10] Incomplete hydrolysis or side reactions with the isocyanate are common sources of failure.

    • Troubleshooting Step: After forming the isocyanate, perform the hydrolysis step immediately by adding aqueous acid (e.g., HCl). This protonates the isocyanate, making it more susceptible to nucleophilic attack by water and driving the reaction towards the desired amine hydrochloride salt.

Issue 3: Inability to Separate cis and trans Stereoisomers

Question: "I have synthesized a mixture of cis and trans cyclobutane-1,3-diamine (or a diol precursor), but they are co-eluting on my silica gel column. What are my options?"

Answer: The subtle structural differences between cis and trans 1,3-disubstituted cyclobutanes make them notoriously difficult to separate by standard chromatography.[13] Their polarity and shape can be very similar.

Causality & Solution Pathways:

  • Similar Polarity: Both isomers present similar functional groups to the stationary phase, resulting in poor resolution.

    • Troubleshooting Step 1 (Derivatization): Convert the mixture into a different functional group to exaggerate the geometric differences. For diols, a classic method is to form a diester (e.g., a diformate). The trans diester may crystallize preferentially from the liquid cis isomer, allowing for separation by filtration.[14] For diamines, protection with Boc or Cbz groups can alter solubility and chromatographic behavior.

    • Troubleshooting Step 2 (Advanced Chromatography): High-Performance Liquid Chromatography (HPLC), particularly with specialized columns (e.g., chiral phases), can often resolve isomers that are inseparable by standard flash chromatography.[15][16] Supercritical Fluid Chromatography (SFC) is another powerful technique for isomer separation.[16]

    • Troubleshooting Step 3 (Salt Formation): For diamines, forming dihydrochloride salts in a specific solvent like methanol can lead to differential precipitation, allowing for the separation of the cis and trans isomers.[17]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies to access the cyclobutane-1,3-diamine core?

There are several major approaches, each with distinct advantages:

  • From Dicarboxylic Acids: This is a very common route starting from cis- or trans-cyclobutane-1,3-dicarboxylic acid. The diacid is converted to the diamine via rearrangements like the Curtius or Hofmann, which shortens the carbon chain by two carbons (the carboxyls).[8][11]

  • From Diones: Starting from a cyclobutane-1,3-dione, a stereoselective reduction yields the corresponding cis- or trans-diol.[3][6] The diol can then be converted to the diamine, typically by converting the hydroxyls to good leaving groups (e.g., mesylates or tosylates), followed by displacement with an azide (N₃⁻) and subsequent reduction.

  • [2+2] Cycloadditions: Photochemical or thermal [2+2] cycloadditions between two alkene molecules can form the cyclobutane ring directly. However, controlling both regioselectivity and stereoselectivity can be a significant challenge.[18][19]

  • Ring Contractions/Expansions: More advanced methods include the stereospecific ring contraction of pyrrolidines or the ring expansion of cyclopropyl derivatives, which can offer excellent stereocontrol.[20]

Q2: How does the choice of starting material, such as diethyl 1,3-cyclobutanedicarboxylate, influence the final stereochemistry?

The stereochemistry of the starting material is often transferred directly to the product. For instance, if you start with pure trans-diethyl cyclobutane-1,3-dicarboxylate, the Curtius rearrangement will proceed with retention of configuration, yielding trans-cyclobutane-1,3-diamine.[21] This makes the purification of the starting dicarboxylate isomers a critical first step for achieving stereopure products.

Q3: Are there established methods for synthesizing enantiomerically pure cyclobutane-1,3-diamines?

Yes, though it adds a layer of complexity. Key strategies include:

  • Resolution: A racemic mixture of the diamine or a precursor can be resolved using a chiral acid to form diastereomeric salts that can be separated by crystallization.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor can direct the stereochemical outcome of a key reaction, after which the auxiliary is removed.

  • Asymmetric Catalysis: This is the most modern approach. For example, enantioselective functionalization of a pre-formed cyclobutene using a chiral catalyst can set the stereocenters with high enantiomeric excess.[22][23] Organocatalysis has also been employed to synthesize chiral cyclobutane derivatives.[24][25]

Key Experimental Protocol: Synthesis of trans-Cyclobutane-1,3-diamine Dihydrochloride via Curtius Rearrangement

This protocol outlines the conversion of commercially available trans-diethyl cyclobutane-1,3-dicarboxylate to the corresponding diamine. This multi-step process highlights several key transformations discussed above.

Workflow Diagram:

Caption: Synthetic pathway from diester to diamine salt.

Step 1: Saponification of trans-Diethyl Cyclobutane-1,3-dicarboxylate
  • To a solution of trans-diethyl cyclobutane-1,3-dicarboxylate (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq).

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer to 0 °C and acidify to pH ~1 with concentrated HCl.

  • Collect the resulting white precipitate (the dicarboxylic acid) by vacuum filtration, wash with cold water, and dry under high vacuum.

Step 2: Formation of Acyl Azide and In Situ Curtius Rearrangement

(Caution: Acyl azides are potentially explosive. Perform this reaction behind a blast shield and avoid isolation of the azide intermediate.)

  • Suspend the dry trans-cyclobutane-1,3-dicarboxylic acid (1.0 eq) in toluene. Add oxalyl chloride (2.2 eq) followed by a catalytic amount of DMF.

  • Stir at room temperature until gas evolution ceases and the solution becomes clear (approx. 2-3 hours), indicating formation of the diacyl chloride.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the crude diacyl chloride in cold (0 °C) acetone. Add a solution of sodium azide (2.5 eq) in water dropwise, keeping the internal temperature below 5 °C.

  • After stirring for 1 hour at 0 °C, add toluene and separate the organic layer.

  • Heat the toluene solution to reflux (approx. 110 °C). Vigorous nitrogen evolution will be observed. Maintain reflux for 2-3 hours until gas evolution stops, indicating the formation of the diisocyanate.

Step 3: Hydrolysis to the Diamine Dihydrochloride
  • Cool the toluene solution containing the diisocyanate to room temperature.

  • Add concentrated hydrochloric acid (approx. 5.0 eq) and heat the biphasic mixture to reflux with vigorous stirring for 8-12 hours.

  • Cool the mixture to 0 °C. The product, trans-cyclobutane-1,3-diamine dihydrochloride, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold acetone, and dry under high vacuum to yield the final product.

References

  • BenchChem. (n.d.). Strategies for controlling stereochemistry in cyclobutane synthesis. BenchChem Technical Support.
  • ResearchGate. (2025). Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis. Request PDF.
  • Davies, H. M. L., & Thomson, R. J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2335–2349. [Link]

  • Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., & Komarov, I. V. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(17), 5941–5952. [Link]

  • Chen, J., Zhou, Q., Fang, H., & Lu, P. (2022). Dancing on Ropes ‐ Enantioselective Functionalization of Preformed Four‐Membered Carbocycles. Chinese Journal of Chemistry.
  • Study.com. (n.d.). Hofmann & Curtius Rearrangements: Examples & Mechanisms. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Wang, Y., & Hu, W. (2011). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Angewandte Chemie International Edition, 50(36), 8432-8436. [Link]

  • Reddy, R. P., & Li, G. (2011). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 133(43), 17162–17165. [Link]

  • D'Acquarica, I., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(7), 8199-8231. [Link]

  • Organic Chemistry Explained. (2023, March 7). Syntheses of Amines II: Hofmann and Curtius Rearrangements [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved from [Link]

  • van der Mee, L., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega, 6(4), 2841-2850. [Link]

  • ResearchGate. (n.d.). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Sched. (2023). SCCUR 2023: The Stereocontrolled Synthesis of a Cycl.... Retrieved from [Link]

  • Martin, J. C., & Elam, E. U. (1966). U.S. Patent No. 3,227,764. Washington, DC: U.S. Patent and Trademark Office.
  • Pesciaioli, F., et al. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 12(3), 1149-1154. [Link]

  • ResearchGate. (2022). Effect of Ru particle size on cis/trans ratio of products in the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione to 2,2,4,4-tetramethyl-1,3-cyclobutanediol. Retrieved from [Link]

  • Langer, A. W. (1975). U.S. Patent No. 3,880,925. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. Retrieved from [Link]

  • Eberson, L., & Wadsö, I. (1961). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 38(10), 522. [Link]

  • Takeda, Y., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2139–2146. [Link]

  • ResearchGate. (n.d.). Hydrogenation of tetramethylcyclobutane-1,3-dione. Retrieved from [Link]

  • Schürrle, K., Beier, B., & Piepersberg, W. (1991). Asymmetric synthesis of cis-1,3-diamino-1,3-dideoxycyclitols. Journal of the Chemical Society, Perkin Transactions 1, 2407-2412. [Link]

  • Wang, J., et al. (2017). Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines. Organic Chemistry Frontiers, 4(6), 1037-1041. [Link]

  • Zhang, Y., et al. (2017). Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. Scientific Reports, 7(1), 13704. [Link]

  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

  • NIST. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Li, J., & Wang, Y. (2022). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers, 9(14), 3793-3798. [Link]

  • Liu, X., et al. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 553-557. [Link]

  • Pozo C., J. (1961). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Retrieved from [Link]

  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diethyl cyclohexane-1,3-dicarboxylate. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Coupling Reactions Involving Cyclobutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request. As a Senior Application Scientist, I will now create the technical support center.

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Cyclobutane-1,3-diamine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Cyclobutane-1,3-diamine is a valuable building block, prized for introducing a rigid, three-dimensional scaffold into molecules. However, its sterically constrained nature presents unique challenges in common coupling reactions. This document is designed to help you navigate these complexities and optimize your synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My reaction shows low or no yield. What are the likely causes and how can I fix it?

Low conversion is the most common issue when working with sterically hindered amines. The problem typically stems from insufficient activation of the coupling partner or slow reaction kinetics.

Possible Causes & Solutions:

  • Insufficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to create a sufficiently reactive intermediate to overcome the steric hindrance of the diamine.

    • Solution: Switch to a more powerful coupling reagent. Onium salts like HATU, HCTU, or COMU are significantly more reactive than traditional carbodiimides (DCC, EDC).[1][2] Phosphonium reagents such as PyBOP are also excellent choices for hindered couplings.[2] These reagents generate highly reactive OAt, O-6-ClBt, or Oxyma esters, which accelerate the rate of acylation.[2]

  • Slow Reaction Kinetics: The steric bulk around the nitrogen atoms can dramatically slow the nucleophilic attack, even with a properly activated acid.

    • Solution A - Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier. Monitor the reaction for potential side product formation or degradation at higher temperatures.

    • Solution B - Increase Reaction Time: Some couplings simply require more time. Monitor the reaction by TLC or LC-MS over 24-48 hours before concluding it has failed.

    • Solution C - Use Microwave Irradiation: Microwave synthesis can significantly accelerate sluggish reactions by efficiently heating the solvent and reactants.[3] This can often drive difficult couplings to completion in minutes rather than hours.

  • Poor Solubility: If any of the reactants or the activated intermediate are not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Choose a more appropriate solvent. While DCM is common, aprotic polar solvents like DMF or NMP are often superior for dissolving complex reactants and intermediates.

  • Incorrect Stoichiometry or Order of Addition:

    • Solution: Ensure the carboxylic acid and coupling reagent are used in slight excess (1.1-1.2 equivalents per amine group). When using onium or phosphonium salts, the standard procedure is to pre-activate the carboxylic acid for 5-15 minutes with the coupling reagent and a non-nucleophilic base (like DIPEA) before adding the cyclobutane-1,3-diamine.[4] This ensures the activated species is present in high concentration when the amine is introduced.

Q2: I'm seeing multiple products, especially a mix of mono- and di-substituted compounds. How can I control the selectivity?

Controlling selectivity is a key challenge with a symmetrical diamine. The relative rates of the first and second acylation determine the product distribution.

Possible Causes & Solutions:

  • Lack of Stoichiometric Control: Using a large excess of the acylating agent will invariably lead to the di-substituted product.

    • Solution for Mono-substitution: Use the diamine as the excess reagent (e.g., 2-3 equivalents) and add the activated carboxylic acid slowly to the solution of the diamine. This maintains a low concentration of the acylating agent, favoring a single reaction.

    • Solution for Di-substitution: Use a slight excess of the carboxylic acid and coupling reagent (e.g., 2.2-2.4 equivalents total, or 1.1-1.2 per amine) and allow the reaction to proceed for a longer duration to ensure full conversion.

  • Guanidinylation Side Reaction: Uronium/aminium-based coupling reagents (like HBTU and HATU) can react with the amine nucleophile to form an undesired guanidinium byproduct.[2] This consumes both the amine and the reagent.

    • Solution: Pre-activate the carboxylic acid before adding the amine. This minimizes the time the free coupling reagent and amine are in solution together. Alternatively, switch to a phosphonium-based reagent (e.g., PyBOP, PyAOP), which does not cause this side reaction.[2]

Q3: My product is difficult to purify. What strategies can I use?

The basic nature of the unreacted amine groups in the starting material or mono-substituted product can complicate standard silica gel chromatography.

Possible Causes & Solutions:

  • Product Streaking on Silica Gel: The basic amine groups interact strongly with the acidic silica surface, leading to poor separation and low recovery.

    • Solution A - Basic Extraction: Perform a liquid-liquid extraction. After the reaction, dilute with a solvent like ethyl acetate and wash with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove the basic starting material and DIPEA. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract your product back into an organic solvent.

    • Solution B - Modified Chromatography: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia in methanol, to the chromatography eluent. This will neutralize the acidic sites on the silica and improve the peak shape.

    • Solution C - Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel.

    • Solution D - Salt Crystallization: If the product is stable, consider precipitating it from the crude mixture as a hydrochloride or trifluoroacetate salt to isolate it from non-basic impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which type of coupling reaction is best for Cyclobutane-1,3-diamine?

The choice depends entirely on your coupling partner:

  • For Carboxylic Acids: An amide coupling is the appropriate choice. This requires a coupling reagent (activator) to form the amide bond.[4][5]

  • For Aryl or Heteroaryl Halides/Triflates: A Palladium-catalyzed C-N cross-coupling , such as the Buchwald-Hartwig amination, is the method of choice.[6][7] This reaction does not use a traditional "coupling reagent" but instead relies on a palladium catalyst and a specialized ligand.

Q2: How do I choose the right coupling reagent for amide bond formation?

For a sterically hindered substrate like cyclobutane-1,3-diamine, reagent choice is critical.

G cluster_0 Reagent Selection Flow Start Start: Hindered Amine Coupling HighReactivity Need highest reactivity? Start->HighReactivity Racemization Is racemization of the carboxylic acid a concern? Uronium Use Uronium/Aminium Reagents: HATU, HCTU, COMU Racemization->Uronium  Yes (HATU/HCTU are excellent) Phosphonium Use Phosphonium Reagents: PyBOP, PyAOP Racemization->Phosphonium  Yes (PyBOP/PyAOP are excellent) Guanidinylation Is guanidinylation a potential issue (e.g., amine in excess)? Guanidinylation->Uronium  No (Use pre-activation) Guanidinylation->Phosphonium  Yes HighReactivity->Uronium  Yes Carbodiimide Use Carbodiimide + Additive: EDC/DIC + Oxyma/HOAt (May be less effective) HighReactivity->Carbodiimide  No Uronium->Guanidinylation Phosphonium->Racemization Carbodiimide->Racemization G cluster_1 Troubleshooting Workflow for Cyclobutane Diamine Coupling Start 1. Initial Reaction Setup (e.g., HATU, DIPEA, DMF, RT) Monitor 2. Monitor by LC-MS/TLC (after 2-4 hours) Start->Monitor Check 3. Is reaction progressing? Monitor->Check Complete Reaction Complete Check->Complete Yes (>80%) Troubleshoot 4. Diagnose Issue Check->Troubleshoot No Workup 5. Proceed to Workup & Purification Complete->Workup LowYield Problem: Low Conversion Troubleshoot->LowYield Sluggish or Stalled SideProducts Problem: Side Products Troubleshoot->SideProducts Impure Heat Action: Increase Temp (40-50°C) or use Microwave LowYield->Heat Reagent Action: Use Stronger Reagent (e.g., COMU) or different class (PyBOP) LowYield->Reagent SideProducts->Reagent Guanidinylation? Switch to PyBOP Purify Action: Change Workup/Purification (Acid wash, basic alumina, salt formation) SideProducts->Purify Heat->Monitor Reagent->Monitor

Sources

Troubleshooting poor solubility of Cyclobutane-1,3-diamine dihydrochloride in organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction: The Challenge of a Highly Polar Salt in Organic Media

Cyclobutane-1,3-diamine is a valuable building block in pharmaceutical and materials science research, prized for its rigid, four-membered ring structure.[1] It is most commonly supplied as a dihydrochloride salt (C₄H₁₂Cl₂N₂) to enhance its stability and ease of handling.[1] However, this salt form is the direct cause of significant solubility challenges for researchers. The protonation of the two amine groups creates a highly polar, ionic species with strong crystal lattice energy. This guide provides a systematic approach to understanding and overcoming these solubility issues, empowering you to seamlessly integrate this reagent into your synthetic workflows.

Part 1: The Root Cause Analysis: Why Won't It Dissolve?

Q1: I'm trying to dissolve cyclobutane-1,3-diamine dihydrochloride in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN), and it's completely insoluble. What is happening?

A1: The issue stems from a fundamental chemical principle: "like dissolves like." [2][3]

  • Ionic Nature: Your compound is not a neutral organic molecule; it is a salt. The two amine functional groups are protonated by hydrochloric acid to form ammonium cations (R-NH₃⁺), with chloride anions (Cl⁻) balancing the charge.[4] This creates a highly polar, salt-like structure.

  • Crystal Lattice Energy: In the solid state, these positive and negative ions are held together by strong electrostatic forces and hydrogen bonds in a crystal lattice.[5] These forces require a significant amount of energy to overcome.

  • Solvent Polarity Mismatch: Solvents like DCM, THF, and even MeCN are considered nonpolar or polar aprotic. They lack the ability to effectively solvate both the ammonium cations and the chloride anions and cannot provide the energy needed to break apart the crystal lattice.[3] A highly polar, and preferably protic, solvent is required to stabilize these ions in solution.

The diagram below illustrates this polarity mismatch.

cluster_0 Solid State (High Lattice Energy) cluster_1 Solvent Environment Salt [H₃N-Cyclobutane-NH₃]²⁺ 2Cl⁻ (Highly Polar Salt) Solvent_NP Nonpolar Organic Solvent (e.g., Toluene, THF) Salt->Solvent_NP Mismatch Solvent_P Polar Protic Solvent (e.g., Water, Methanol) Salt->Solvent_P Match Outcome_Insoluble Insoluble Suspension Solvent_NP->Outcome_Insoluble Fails to Overcome Lattice Energy Outcome_Soluble Solvated Ions (Soluble) Solvent_P->Outcome_Soluble Solvates Ions

Caption: Polarity mismatch between the salt and common organic solvents.

Part 2: The Troubleshooting Workflow: A Decision-Based Guide

Before proceeding to specific protocols, use this workflow to determine the most appropriate strategy for your specific chemical reaction. The primary decision point is whether your experimental conditions can tolerate water or protic solvents.

G start START: Poor Solubility of Diamine Dihydrochloride q1 Can your reaction tolerate water or polar protic solvents (MeOH, EtOH)? start->q1 a1_yes Strategy A: Direct Dissolution or Aqueous Free-Basing q1->a1_yes  Yes a1_no Strategy B: Anhydrous (In-Situ) Free-Basing q1->a1_no  No protic_solvent Protocol 1: Use Polar Protic Solvent (e.g., Methanol) a1_yes->protic_solvent aqueous_free_base Protocol 2: Convert to Free Base (Aqueous Workup) a1_yes->aqueous_free_base in_situ_tertiary Protocol 3A: Use Tertiary Amine Base (e.g., TEA, DIPEA) a1_no->in_situ_tertiary in_situ_inorganic Protocol 3B: Use Inorganic Base (e.g., K₂CO₃) a1_no->in_situ_inorganic

Caption: Decision tree for selecting the appropriate solubility strategy.

Part 3: Detailed Protocols and Methodologies

This section provides step-by-step instructions for the strategies identified in the workflow.

Protocol 1: Direct Dissolution in Polar Protic Solvents

Q2: My downstream chemistry is compatible with alcohols. Can I simply switch solvents?

A2: Yes, this is the most straightforward approach. Polar protic solvents like methanol (MeOH) and ethanol (EtOH) can effectively solvate the ammonium cations and chloride anions.[6] Solubility may still not be high, but it is often sufficient for many applications.

Experimental Protocol:

  • To a clean, dry flask, add the this compound.

  • Add the desired volume of anhydrous methanol or ethanol.

  • Stir the mixture at room temperature. If solubility is slow or incomplete:

    • Apply gentle heat: Warm the mixture to 40-50 °C. Do not boil. Monitor for any signs of degradation.

    • Use sonication: Place the flask in an ultrasonic bath for 5-15 minute intervals to help break up the solid particles.

  • Once dissolved, cool the solution back to the desired reaction temperature before adding other reagents.

Table 1: Qualitative Solubility of this compound

Solvent Class Example Solvents Expected Solubility Rationale
Polar Protic Water, Methanol, Ethanol High to Moderate Excellent at solvating both cations and anions via hydrogen bonding and dipole-dipole interactions.[3]
Polar Aprotic DMF, DMSO, Acetonitrile Low to Very Low Can solvate cations but are poor at solvating small anions like chloride.
Ethers THF, Diethyl Ether Insoluble Low polarity and cannot effectively solvate ions.
Hydrocarbons Hexane, Toluene Insoluble Nonpolar solvents that cannot overcome the salt's lattice energy.[3]

| Chlorinated | DCM, Chloroform | Insoluble | Low polarity and cannot effectively solvate ions. |

Protocol 2: Conversion to the Free Base (Aqueous Workup)

Q3: My reaction requires the neutral amine and cannot tolerate the hydrochloride salt. How do I prepare the pure, solvent-free diamine?

A3: You must perform a chemical conversion called "free-basing."[7] This involves neutralizing the hydrochloride salt with a base to generate the neutral diamine, which is significantly more soluble in organic solvents.[7] This is the most robust and common solution.

Experimental Protocol:

  • Dissolution: Dissolve the this compound (1.0 eq) in a minimal amount of deionized water.

  • Neutralization: Cool the aqueous solution in an ice bath (0 °C). Slowly add an aqueous solution of a base, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), until the pH of the solution is >11 (check with pH paper or a meter). You are converting the R-NH₃⁺Cl⁻ to R-NH₂.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer with an organic solvent in which the free diamine is soluble (e.g., Dichloromethane or Ethyl Acetate). Perform at least three separate extractions to ensure complete recovery.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil or solid is your free cyclobutane-1,3-diamine.

  • Validation: Confirm the structure and purity of the free base by NMR before use.

Protocol 3: In-Situ Free-Basing for Anhydrous Conditions

Q4: My reaction is sensitive to water. How can I use the diamine without performing an aqueous workup?

A4: You can generate the free diamine in-situ (directly in the reaction flask) under anhydrous conditions. This involves adding a base to a suspension of the salt in your anhydrous organic solvent.

Protocol 3A: Using a Tertiary Amine Base This method is common when the resulting ammonium salt byproduct does not interfere with the reaction.

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound (1.0 eq) and your anhydrous organic solvent (e.g., THF, DCM). This will form a suspension.

  • Base Addition: Add a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Crucially, you must add slightly more than 2.0 equivalents to neutralize both hydrochloride salts.

  • Stirring: Stir the suspension at room temperature for 30-60 minutes. The free diamine will dissolve into the organic solvent. The byproduct, triethylammonium chloride or diisopropylethylammonium chloride, will often remain as a precipitate.

  • Reaction: Proceed by adding your other reagents directly to this mixture. The ammonium salt byproduct can often be removed during the final reaction workup.

Protocol 3B: Using a Solid Inorganic Base This method is useful when a tertiary amine is not compatible with your reaction.

  • Setup: To a flame-dried flask under an inert atmosphere, add the this compound (1.0 eq) and a powdered, anhydrous inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (>2.0 eq).

  • Solvent Addition: Add your anhydrous organic solvent (e.g., THF, Acetonitrile).

  • Stirring: Stir the heterogeneous mixture vigorously for 1-2 hours. The solid base will slowly neutralize the suspended hydrochloride salt, releasing the free diamine into the solution.

  • Reaction: Proceed with your reaction. The inorganic salts can be removed by filtration at the end of the reaction or during an aqueous workup.

Part 4: Frequently Asked Questions (FAQs)

  • FAQ 1: I added 2.0 equivalents of triethylamine for an in-situ free-basing, but my reaction is sluggish. What's wrong?

    • The stoichiometry is critical. You need to neutralize two equivalents of HCl. Any trace moisture or slight inaccuracy in weighing can leave some of your diamine as a salt. Always use a slight excess (e.g., 2.1-2.2 equivalents) of the tertiary amine base to ensure complete neutralization.

  • FAQ 2: After performing an aqueous free-basing and extraction (Protocol 2), my recovered yield of the free diamine is low. Where did it go?

    • While the free diamine is much more soluble in organic solvents, it may still possess some solubility in water due to the two polar amine groups. To maximize recovery:

      • Perform more extractions (e.g., 4-5 times with smaller volumes of organic solvent).

      • "Salt out" the aqueous layer by saturating it with sodium chloride (NaCl) before extraction. This decreases the solubility of organic compounds in the aqueous phase.

  • FAQ 3: Can I use a different counter-ion besides chloride to improve solubility?

    • The choice of counter-ion does have a major impact on the physicochemical properties of a salt, including solubility.[8][9][10] However, cyclobutane-1,3-diamine is most commonly available as the dihydrochloride. Synthesizing a different salt form (e.g., a tosylate or mesylate salt) would require an additional synthetic step and is generally less practical than simply converting the existing dihydrochloride to its free base when needed.

References

  • Bari, A. et al. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Available at: [Link]

  • Stahl, P.H., & Nakano, M. (2003). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. National Institutes of Health (NIH). Available at: [Link]

  • David, R. et al. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. Available at: [Link]

  • The Poor Man's Chemist. (2022). Diethylamine HCl → Freebase Diethylamine. YouTube. Available at: [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Available at: [Link]

  • Wikipedia. Free base. Available at: [Link]

  • ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Available at: [Link]

  • Reddit. (2021). Free-basing a volatile aliphatic amine without aqueous?. r/chemistry. Available at: [Link]

  • J. Ciosek, P. et al. (2020). The Role of Counter-Ions in Peptides—An Overview. National Institutes of Health (NIH). Available at: [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Chemistry For Everyone. (2025). Why Are Covalent Compounds Soluble In Organic Solvents?. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2019). 13.2: Solutions - Homogeneous Mixtures. Available at: [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Available at: [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Available at: [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

Sources

Strategies to minimize side reactions during the functionalization of Cyclobutane-1,3-diamine.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support resource for the synthetic functionalization of cyclobutane-1,3-diamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable, sterically constrained building block. The inherent symmetry and the presence of two reactive nucleophilic sites present a unique synthetic challenge: achieving selective functionalization while minimizing side reactions.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges, improve yields, and ensure the purity of your target compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: I'm observing significant di-substitution and have a low yield of my desired mono-functionalized product. What's going wrong and how can I fix it?

A1: This is the most common challenge when working with symmetric diamines. The mono-functionalized product is often still nucleophilic enough to react a second time, leading to the di-substituted byproduct. The core of the problem is controlling the relative reactivity and concentration of the species in your reaction flask.

Root Causes & Recommended Actions:

  • Statistical Distribution: If you use a 1:1 stoichiometry of diamine to electrophile (e.g., acyl chloride, alkyl halide, or (Boc)₂O) and add the electrophile quickly, the reaction outcome will be governed by statistics, leading to a mixture of starting material, mono-adduct, and di-adduct.

    • Solution (Kinetics): Perform a slow, dropwise addition of the electrophile (1.0 eq) to a solution of the diamine at a reduced temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, making it more likely to react with the abundant starting diamine rather than the less concentrated mono-adduct. Monitor closely by TLC or LC-MS to avoid over-reaction.

  • High Reactivity of Mono-Adduct: The first functionalization may not sufficiently deactivate the second amino group, especially if no protecting group is used.

    • Solution (Thermodynamics & Reactivity Modulation): The most robust strategy is to selectively deactivate one amine group before adding the electrophile. This is achieved by forming the mono-hydrochloride salt.[1] Adding exactly one equivalent of HCl protonates one amine, rendering it non-nucleophilic. The remaining free amine can then react cleanly with one equivalent of the electrophile (e.g., (Boc)₂O).[1][2][3] This method dramatically improves the yield of the mono-protected product and is highly scalable.[1]

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution
Low mono-adduct yieldStatistical Reaction: Rapid addition of electrophile.Add the electrophile (1 eq) slowly (dropwise via syringe pump) at 0 °C.
Significant di-adductHigh Reactivity: Mono-adduct is still highly nucleophilic.Use the mono-hydrochloride salt method . Add 1 eq of HCl to the diamine first, then add 1 eq of the electrophile (e.g., (Boc)₂O).[1][4]
Difficult purificationProduct Mixture: Close polarity of starting material, mono-, and di-adducts.Improve reaction selectivity using the methods above to simplify the crude product mixture.
Reaction won't stop at mono-adductStoichiometry: Using >1 eq of electrophile.Ensure precise measurement and use of ≤1.0 eq of the electrophile. Monitor reaction progress frequently.
Q2: My reaction is generating unexpected byproducts, and I suspect the cyclobutane ring is opening. Is this possible and how can I prevent it?

A2: Yes, this is a valid concern. While generally stable, the cyclobutane ring possesses significant ring strain (~26 kcal/mol) and can be susceptible to cleavage under certain harsh conditions.[5][6]

Conditions to Avoid:

  • Harsh Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) at high pressures or temperatures can lead to ring-opening to form linear alkanes.[7] If a protecting group requiring hydrogenolysis (like Cbz) is used, careful optimization of conditions (e.g., atmospheric pressure, room temperature) is necessary.

  • Strong Lewis Acids/Brønsted Acids at High Temperatures: Forcing conditions with strong acids can potentially catalyze ring rearrangements or cleavage.[5]

  • Oxidizing/Reducing Conditions: Certain powerful oxidizing or reducing agents may trigger ring-opening pathways, especially if adjacent functional groups can participate in the reaction.[5]

Preventative Measures:

  • Choose reaction conditions known to be mild and compatible with strained rings.

  • When performing a reaction known to potentially cause ring-opening (like a reduction), screen various reagents (e.g., NaBH₄ vs. LiAlH₄ vs. DIBAL-H) and temperatures to find the mildest effective conditions.

  • Utilize orthogonal protecting groups that can be removed under non-destructive conditions (see FAQ 2).

Frequently Asked Questions (FAQs)
FAQ 1: How do I choose the best overall strategy for selective mono-functionalization of cyclobutane-1,3-diamine?

This decision depends on the scale of your reaction and the value of your starting materials. The following flowchart provides a decision-making framework.

G start Start: Need to mono-functionalize cyclobutane-1,3-diamine q1 Is the diamine starting material precious or limited? start->q1 strategy1 Strategy 1: Use Diamine in Excess (e.g., 5-10 equivalents) q1->strategy1 No strategy2 Strategy 2: Use Mono-Protonation Method (1 eq. HCl followed by 1 eq. electrophile) q1->strategy2 Yes note1 Note: Requires difficult separation of product from excess starting material. strategy1->note1 note2 Note: Highly efficient, scalable, and simplifies purification. Recommended for most applications. [1, 4] strategy2->note2 G cluster_0 Orthogonal Functionalization Workflow A H₂N-CB-NH₂ (Diamine) B BocHN-CB-NH₂ A->B 1. 1 eq HCl 2. 1 eq (Boc)₂O C BocHN-CB-NH-R¹ B->C Functionalize (e.g., R¹COCl) D H₂N-CB-NH-R¹ C->D Deprotect (TFA) E R²HN-CB-NH-R¹ (Final Product) D->E Functionalize (e.g., R²COCl)

Caption: Orthogonal protection and functionalization sequence.

FAQ 3: What analytical techniques are best for monitoring these reactions?
  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. Use a suitable stain (e.g., ninhydrin to visualize free amines, potassium permanganate for general spots). A well-chosen solvent system should allow you to resolve the starting diamine, the mono-adduct, and the di-adduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides fast and accurate confirmation of the masses of all components, allowing you to definitively track product formation and consumption of starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Not typically used for real-time monitoring but is essential for structural confirmation of the isolated products. The change in symmetry upon mono-functionalization leads to distinct and predictable changes in the ¹H and ¹³C NMR spectra.

Key Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of cis/trans-Cyclobutane-1,3-diamine

This protocol is adapted from the general method of mono-protonation, which has proven highly efficient for various diamines. [1][3] Materials:

  • cis/trans-Cyclobutane-1,3-diamine (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Chlorotrimethylsilane (Me₃SiCl) (1.0 eq, freshly distilled) or a titrated solution of HCl in an organic solvent.

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

  • Deionized Water (H₂O)

  • Sodium Hydroxide (NaOH) solution (e.g., 4N)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

  • Dissolve the cyclobutane-1,3-diamine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. [3](Me₃SiCl reacts with methanol to generate 1 equivalent of HCl in situ).

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure equilibrium is reached.

  • Add a small amount of water (e.g., ~1 mL per 10 mmol of diamine) to the mixture. [2]6. In a separate flask, dissolve (Boc)₂O (1.0 eq) in methanol.

  • Add the (Boc)₂O solution to the diamine hydrochloride salt mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any unreacted (Boc)₂O or di-Boc byproduct.

  • Basify the aqueous layer to a pH > 12 with a cold NaOH solution.

  • Extract the aqueous layer 3-4 times with DCM or EtOAc.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure mono-Boc-protected product, which can often be used without further purification. [1]

Protocol 2: General Amide Coupling to a Mono-Protected Diamine

Materials:

  • Mono-protected cyclobutane-1,3-diamine (e.g., Boc-NH-CB-NH₂) (1.0 eq)

  • Carboxylic Acid (1.0-1.1 eq)

  • Coupling Reagent (e.g., HATU, HBTU) (1.1 eq)

  • Non-nucleophilic base (e.g., DIPEA, Et₃N) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • In a dry, inert-atmosphere flask, dissolve the carboxylic acid (1.1 eq) and the coupling reagent (1.1 eq) in the anhydrous solvent.

  • Add the non-nucleophilic base (e.g., DIPEA, 2-3 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the acid. [8]3. In a separate flask, dissolve the mono-protected diamine (1.0 eq) in the anhydrous solvent.

  • Add the diamine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired di-functionalized product.

References
  • Lee, J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]

  • BenchChem (2025).
  • Mendoza-Espinosa, D., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 69-74. Available at: [Link]

  • Mendoza-Espinosa, D., & Reyes-Rangel, G. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Available at: [Link]

  • Pharmaguideline (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.
  • Nielsen, T. E., & Le Quement, S. (2010). Selective Mono-Boc-Protection of Bispidine.
  • ResearchGate (2023).
  • BenchChem (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem Tech Support.
  • Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. Enamine.
  • University of Bristol (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol School of Chemistry.
  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry.
  • Lee, H. K. (2003). The application of cyclobutane derivatives in organic synthesis.
  • Radchenko, D. S., et al. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. PubMed. Available at: [Link]

  • Creative Peptides (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Sigma-Aldrich (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ACS Publications. Available at: [Link]

  • Biosynth (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
  • Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • Organic Chemistry Portal (n.d.). Synthesis of cyclobutanes. Organic Chemistry Portal.
  • Engle, K. M., & Yu, J. Q. (2013). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC.
  • ChemistryViews (2021). Synthesis of Cyclobutanes via Ring Contraction. ChemistryViews.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 151-155. Available at: [Link]

  • Organic Synthesis (n.d.). Protecting Groups. organic-synthesis.com.
  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.
  • SynArchive (n.d.). Protecting Groups List. SynArchive.
  • American Chemical Society (2025). Green protection method for the mono-functionalization of symmetric diamines. ACS Fall 2025.
  • Piras, P. P., & Frongia, A. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
  • Roy, S., et al. (2023). Oxidative functionalization of cyclopentane-1,3-diones: cell imaging studies of diphenothiazine derivatives. Organic & Biomolecular Chemistry.
  • BenchChem (2025). Technical Support Center: Troubleshooting Low Yields in Prismane Synthesis. BenchChem Tech Support.
  • Reddit (2016). Troubleshoot low miniprep yield.
  • ResearchGate (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
  • Reddit (2023). Any experiences with amide coupling to polyamines? r/Chempros.

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Purification techniques for isolating high-purity isomers of Cyclobutane-1,3-diamine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isolating High-Purity Isomers of Cyclobutane-1,3-diamine

Welcome to the technical support guide for the purification of Cyclobutane-1,3-diamine isomers. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating the cis and trans stereoisomers of this valuable building block. Cyclobutane diamines are critical scaffolds in medicinal chemistry, prized for their ability to impart conformational rigidity in drug candidates.[1][2][3] However, achieving high isomeric purity is a common experimental bottleneck.

This guide provides answers to frequently asked questions, detailed troubleshooting for common purification challenges, and a validated protocol to streamline your workflow.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between cis- and trans-Cyclobutane-1,3-diamine, and why is separation critical?

The cis and trans isomers of Cyclobutane-1,3-diamine are geometric isomers, or diastereomers. The key distinction lies in the spatial orientation of the two amino groups relative to the plane of the cyclobutane ring.

  • In the cis isomer , both amino groups are on the same side of the ring.

  • In the trans isomer , the amino groups are on opposite sides.

The cyclobutane ring itself is not planar but exists in a puckered or "butterfly" conformation to relieve ring strain.[4] This puckering leads to different steric and electronic environments for the two isomers, resulting in distinct physical properties such as polarity, boiling point, melting point, and crystal packing. These differences, while sometimes subtle, are the foundation upon which all purification techniques are built.[5] In a pharmaceutical context, only one isomer typically possesses the desired biological activity and safety profile, making separation an absolute necessity.

Q2: What is the most effective method for separating cis and trans isomers on a multi-gram scale?

For multi-gram to kilogram scale, fractional crystallization of diastereomeric salts is the most robust and economically viable method.[6][7] This technique involves reacting the mixture of diamine isomers with a single enantiomer of a chiral acid (a "resolving agent") to form a pair of diastereomeric salts. These salts have significantly different solubilities, allowing one to be selectively crystallized from solution.[7] The primary advantage is the scalability using standard laboratory and pilot-plant equipment.

Q3: For smaller, analytical-scale separations or very difficult mixtures, what techniques are recommended?

For smaller scales (milligrams to a few grams) or when crystallization proves ineffective, chromatographic methods are superior.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating diastereomers.[8][9] Often, the isomers must first be derivatized to improve their chromatographic behavior and enhance the differences in their interaction with the stationary phase.[10]

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized as a more effective alternative to HPLC for diastereomer separations.[11] It often provides faster separations with higher resolution and is considered a "greener" technology due to its use of CO2 as the primary mobile phase.

Q4: How do I analytically confirm the purity and isomeric identity of my separated products?

A combination of analytical techniques is essential for unambiguous confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for determining the cis/trans configuration by analyzing the coupling constants and chemical shifts of the ring protons.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides definitive proof of the stereochemistry and solid-state conformation.[1][3]

  • Chiral HPLC/SFC: Using a chiral stationary phase can confirm the enantiomeric purity if applicable (e.g., for resolved trans isomers) and the diastereomeric purity.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q: My diastereomeric salt crystallization is not working. The solid that crashes out is still an isomeric mixture. What's wrong?

This is a common challenge in fractional crystallization. The issue stems from insufficient difference in the solubility of the two diastereomeric salts in your chosen solvent system.

Causality & Solution Steps:

  • Incorrect Solvent Choice: The solvent must be selected to maximize the solubility difference between the diastereomeric salts. A solvent in which one salt is sparingly soluble while the other is freely soluble is ideal.

    • Action: Conduct a solvent screen. Test a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and their aqueous mixtures) in small-scale trials.

  • Suboptimal Resolving Agent: Not all chiral acids are equally effective. The interaction between the acid and the diamine isomers dictates the physicochemical properties of the resulting salts.

    • Action: If results with a common resolving agent like tartaric acid are poor, try others such as mandelic acid, dibenzoyltartaric acid, or camphor-10-sulfonic acid.[12]

  • Cooling Rate is Too Fast: Rapid cooling can cause both diastereomers to co-precipitate, a phenomenon known as kinetic trapping.

    • Action: Employ a slow, controlled cooling profile. After dissolving the salt at an elevated temperature, allow it to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator.

  • Lack of Seeding: Spontaneous nucleation can be unreliable.

    • Action: If you have a small amount of the desired pure diastereomeric salt, add a seed crystal to the supersaturated solution to promote controlled crystallization of that specific salt.

Q: I am attempting a chromatographic separation of derivatized diamines, but the peaks are broad and overlapping. How can I improve resolution?

Poor resolution in column chromatography indicates that the stationary and mobile phases are not discriminating effectively between the two diastereomers.

Causality & Solution Steps:

  • Insufficient Polarity Difference: The derivatizing group may not be imparting a large enough difference in polarity or stereochemical presentation for the stationary phase to distinguish between the isomers.

    • Action: Re-evaluate your choice of derivatizing agent. A bulkier or more rigid chiral derivatizing agent can create more distinct diastereomers, which are often easier to separate.[9][10]

  • Incorrect Mobile Phase Composition: The eluent strength may be too high, causing both isomers to elute quickly and together, or too low, leading to significant band broadening.[13]

    • Action: Systematically optimize the mobile phase. For normal-phase silica gel chromatography, vary the ratio of a polar modifier (e.g., ethyl acetate, diethyl ether, or an alcohol) in a nonpolar solvent (e.g., hexanes).[13] Small additions of a third solvent, like methanol or dichloromethane, can sometimes dramatically improve selectivity.

  • Column Overloading: Injecting too much material onto the column is a frequent cause of poor separation.

    • Action: Reduce the sample load significantly. Perform a loading study to find the maximum amount of material that can be separated without compromising resolution.

Q: My final yield of the pure isomer is extremely low after the entire purification sequence. How can I improve it?

Low yield is typically a result of cumulative losses across multiple steps. A systematic evaluation is necessary.

Causality & Solution Steps:

  • Loss in Mother Liquor: During crystallization, a significant amount of the desired, less-soluble diastereomer can remain dissolved in the mother liquor.

    • Action: Concentrate the mother liquor and perform a second or even third crystallization to recover more material. You can also rework the mother liquor to recover the more soluble diastereomer.

  • Incomplete Reactions: If the initial derivatization to form the salt or the final step to liberate the free amine from the salt is incomplete, the yield will suffer.

    • Action: Monitor reactions by TLC or LC-MS to ensure they have gone to completion before proceeding to the next step.

  • Mechanical Losses: Multiple transfers between flasks, filtrations, and extractions can lead to significant physical loss of material.

    • Action: Streamline your workflow to minimize transfers. Ensure you are thoroughly rinsing flasks and filter cakes with the appropriate solvent to recover all product.

Section 3: Detailed Experimental Protocol

Protocol: Separation of cis/trans-Cyclobutane-1,3-diamine via Fractional Crystallization

This protocol describes a general method using (+)-Tartaric acid as the resolving agent. Note: The optimal solvent and stoichiometry should be determined empirically for your specific isomer mixture.

Materials:

  • Mixture of cis/trans-Cyclobutane-1,3-diamine

  • (+)-Tartaric Acid (enantiomerically pure)

  • Methanol (or other suitable solvent)

  • 5M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator

Step-by-Step Methodology:

  • Formation of Diastereomeric Salts:

    • Dissolve 1.0 equivalent of the cis/trans-diamine mixture in a minimum amount of warm methanol.

    • In a separate flask, dissolve 1.0 equivalent of (+)-tartaric acid in warm methanol. Note: Starting with a 1:1 molar ratio of diamine to diacid is common, but the optimal ratio may vary.

    • Slowly add the tartaric acid solution to the stirring diamine solution. A precipitate may form immediately.

    • Gently heat the mixture until all solids redissolve to form a clear, homogeneous solution.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature over several hours. Do not disturb the flask.

    • Once crystals have formed, place the flask in an ice bath (0-4 °C) for at least 2 hours to maximize precipitation of the less soluble salt.

  • Isolation of the First Diastereomeric Salt:

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold methanol to remove any adhering mother liquor.

    • Crucially, retain the filtrate (mother liquor) , as it contains the enriched, more soluble diastereomeric salt.

    • Dry the collected crystals. This is Salt A .

  • Liberation of the Free Amine (Isomer A):

    • Dissolve Salt A in a minimal amount of water.

    • Cool the solution in an ice bath and slowly add 5M NaOH solution with stirring until the pH is >12.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified Isomer A .

  • Recovery of the Second Isomer:

    • Take the retained mother liquor from Step 3 and concentrate it under reduced pressure.

    • Repeat steps 4.1-4.4 on this concentrated residue to liberate and isolate the enriched Isomer B .

  • Purity Analysis and Recrystallization:

    • Analyze the purity of Isomer A and Isomer B using NMR or another suitable analytical method.

    • If the purity is insufficient, the corresponding diastereomeric salt can be recrystallized from fresh hot solvent before proceeding with the liberation step.

Section 4: Visual Workflows and Data

Diagrams

A general workflow for the separation of Cyclobutane-1,3-diamine isomers is presented below.

G cluster_start Starting Point cluster_paths Purification Strategies cluster_chem Chemical Resolution cluster_chrom Chromatographic Separation start Mixture of cis/trans Cyclobutane-1,3-diamine chem_start Derivatization with Chiral Resolving Agent start->chem_start chrom_start Optional Derivatization start->chrom_start chem_sep Fractional Crystallization chem_start->chem_sep chem_iso_A Isolate Less Soluble Salt chem_sep->chem_iso_A chem_iso_B Isolate More Soluble Salt (from Mother Liquor) chem_sep->chem_iso_B chem_end_A Liberate & Purify Isomer A chem_iso_A->chem_end_A chem_end_B Liberate & Purify Isomer B chem_iso_B->chem_end_B chrom_sep Preparative HPLC or SFC chrom_start->chrom_sep chrom_collect Collect Fractions chrom_sep->chrom_collect chrom_end_A Isolate & Purify Isomer A chrom_collect->chrom_end_A chrom_end_B Isolate & Purify Isomer B chrom_collect->chrom_end_B

Caption: Overall strategies for isomer purification.

The diagram below details the steps involved in the diastereomeric salt crystallization workflow.

G start 1. React Isomer Mixture with Chiral Acid dissolve 2. Dissolve Salts in Hot Solvent start->dissolve cool 3. Slow Cooling & Crystallization dissolve->cool filtrate 4. Vacuum Filtration cool->filtrate solid Solid Crystals (Less Soluble Salt) filtrate->solid Isolate liquid Mother Liquor (More Soluble Salt) filtrate->liquid Collect liberate_solid 5a. Liberate Amine with Base solid->liberate_solid liberate_liquid 5b. Liberate Amine with Base liquid->liberate_liquid extract_solid 6a. Extract & Isolate liberate_solid->extract_solid pure_A Pure Isomer A extract_solid->pure_A extract_liquid 6b. Extract & Isolate liberate_liquid->extract_liquid pure_B Pure Isomer B extract_liquid->pure_B

Caption: Diastereomeric salt crystallization workflow.

Data Tables

Table 1: Comparison of Primary Purification Techniques

TechniquePrincipleTypical ScaleProsCons
Fractional Crystallization Differential solubility of diastereomeric salts[6]1 g - 100 kg+Cost-effective, highly scalable, simple equipmentRequires successful salt formation, can be labor-intensive, solvent screening needed
Preparative HPLC Differential interaction of isomers with a stationary phase1 mg - 10 gHigh resolution, applicable to difficult separations, automatedHigh solvent consumption, expensive equipment/media, limited throughput
Preparative SFC Differential partitioning in supercritical fluid/stationary phase[11]1 mg - 100 gFaster than HPLC, lower solvent cost, high efficiencyRequires specialized high-pressure equipment

References

  • Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health (NIH). (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. [Link]

  • Radchenko, D. S., et al. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. PubMed. [Link]

  • ResearchGate. (2011). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. [Link]

  • ResearchGate. (2018). Chiral resolution of the racemic cyclobutane amino acids. [Link]

  • ResearchGate. (2018). Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives. [Link]

  • Kwan, M. H. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2003). Comparative study on separation of diastereomers by HPLC. [Link]

  • Stoermer, R., & Foerster, E. (1919). The Preparation of 1,3-Diamino-2,4-diphenylcyclobutane and Related Compounds from α-Truxillic Acid. Journal of the American Chemical Society. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Reddit. (2023). Help with separation of diastereomers. [Link]

  • Martin, J. C., & Elam, E. U. (1966). U.S. Patent No. 3,227,764.
  • White Rose eTheses Online. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]

  • Phillips, D. R. (1975). U.S. Patent No. 3,880,925.
  • White Rose eTheses Online. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • Hoff, M. C., et al. (1989). U.S. Patent No. 4,874,473.
  • Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Chemistry Stack Exchange. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?. [Link]

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Technical Support Center: Navigating Multi-Step Syntheses with Cyclobutane-1,3-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclobutane-1,3-diamine Dihydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to help you improve the yield and efficiency of your multi-step syntheses. As a bifunctional building block with a unique, sterically constrained four-membered ring, cyclobutane-1,3-diamine offers exciting possibilities in medicinal chemistry and materials science. However, its unique properties can also present challenges in synthetic routes. This center, structured in a question-and-answer format, directly addresses common issues you may encounter.

Part 1: Foundational Knowledge & Key Properties

Before delving into troubleshooting, a solid understanding of the starting material is crucial.

Q1: What are the key structural and reactive properties of this compound that influence its role in multi-step syntheses?

A1: this compound is a salt, meaning the two amine groups are protonated. This has several implications for its use in synthesis:

  • Enhanced Stability and Handling: The dihydrochloride salt form enhances the compound's stability and makes it easier to handle and store compared to the volatile and potentially more reactive free base.[1]

  • Solubility: The salt form generally improves solubility in aqueous solutions but can limit solubility in many common organic solvents used for synthesis.

  • Reactivity: In its dihydrochloride form, the amine groups are not nucleophilic. To participate in reactions such as acylation or alkylation, the free base must be generated in situ or in a separate step.[2]

  • Ring Strain: The cyclobutane ring possesses significant ring strain, which can influence the reactivity of adjacent functional groups and the overall conformation of the molecule.[1] This inherent strain can be a double-edged sword, sometimes facilitating desired reactions but also potentially leading to unexpected side reactions.

  • Stereochemistry: Cyclobutane-1,3-diamine exists as cis and trans isomers. The stereochemical relationship of the two amine groups is a critical consideration as it will dictate the three-dimensional structure of the final product. Maintaining stereochemical integrity throughout a multi-step synthesis is often a primary challenge.

PropertyImplication for Synthesis
Form Dihydrochloride Salt
Molecular Formula C₄H₁₂Cl₂N₂
Molecular Weight 159.06 g/mol [3]
Amine State Protonated (non-nucleophilic)
Key Feature Strained four-membered ring
Isomerism Exists as cis and trans isomers

Part 2: Troubleshooting Common Experimental Hurdles

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Free-Basing and Initial Reaction Steps

Q2: I'm struggling with the first step of my synthesis, which involves reacting this compound with an acyl chloride. My yield is consistently low. What's going wrong?

A2: The most likely culprit is the protonated state of the amine groups in the dihydrochloride salt. The lone pairs on the nitrogen atoms are unavailable for nucleophilic attack on the acyl chloride. You need to liberate the free diamine. There are two common approaches:

  • In-situ Free-Basing: This is often the preferred method. It involves adding a non-nucleophilic organic base to the reaction mixture to neutralize the hydrochloride salts.

  • Separate Extraction: In some cases, particularly if the free base is stable and you need precise stoichiometry, you can perform a separate liquid-liquid extraction to isolate the free diamine before the reaction.

Troubleshooting Low Yield in the Initial Coupling Step:

  • Insufficient Base: Ensure you are using at least two equivalents of a suitable base to neutralize both hydrochloride salts. Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2]

  • Base Strength: The pKa of the conjugate acid of your chosen base should be high enough to effectively deprotonate the ammonium salts.

  • Solubility Issues: The dihydrochloride salt may not be fully soluble in your reaction solvent, even with the added base. This can lead to a heterogeneous mixture and slow reaction rates. Consider using a co-solvent to improve solubility.

  • Stability of the Free Base: The free cyclobutane-1,3-diamine may have limited stability, especially at elevated temperatures. It's often best to generate it in situ and use it immediately.

Q3: Can you provide a reliable, step-by-step protocol for the in-situ free-basing and a subsequent amide coupling reaction?

A3: Absolutely. Here is a general protocol for a small-scale amide coupling reaction. Remember to adapt it to your specific substrate and scale.

Experimental Protocol: In-situ Free-Basing and Amide Coupling

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)). Stir the suspension.

  • Base Addition: Add a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) (2.2 equivalents) or triethylamine (TEA) (2.2 equivalents) dropwise to the suspension at 0 °C. The extra 0.2 equivalents help to ensure complete neutralization.

  • Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes. The suspension may become a clearer solution as the free base is formed.

  • Acylating Agent Addition: Dissolve your acyl chloride (2.0 equivalents for di-acylation, or adjusted for mono-acylation) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture can be washed with a mild aqueous acid (e.g., 1M HCl) to remove excess unreacted diamine and the tertiary amine base, followed by a wash with aqueous bicarbonate solution to remove any acidic byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Q4: I performed a separate extraction to get the free base, but my overall yield is still poor after the coupling reaction. What could be the issue?

A4: While a separate extraction can provide the pure free base, there are several potential pitfalls:

  • Incomplete Extraction: The free diamine may have some solubility in the aqueous phase, leading to loss during extraction. Multiple extractions with an organic solvent are recommended.

  • Volatility of the Free Base: Small cyclic amines can be surprisingly volatile. Care should be taken during the removal of the extraction solvent to avoid loss of product. It is advisable to use a rotary evaporator at a controlled temperature and pressure.

  • Decomposition on Standing: The isolated free base may not be stable for long periods. It is best to use it immediately after preparation.

  • Atmospheric CO₂: The free amine can react with carbon dioxide from the air to form a carbonate salt, which is unreactive in the desired coupling reaction. Always handle the free base under an inert atmosphere.

Challenges in Multi-Step Syntheses

Q5: I am attempting a multi-step synthesis and need to selectively functionalize only one of the two amine groups. How can I achieve this?

A5: This is a classic challenge with symmetrical diamines. To achieve mono-functionalization, you need to employ specific strategies:

  • Stoichiometric Control: Carefully controlling the stoichiometry by using a sub-stoichiometric amount of the acylating agent (e.g., 0.9 equivalents) can favor mono-acylation. However, this often results in a mixture of starting material, mono-acylated, and di-acylated products, which can be difficult to separate.

  • Protecting Group Strategy: The most robust method is to use a protecting group. You can protect one of the amine groups, perform the desired reaction on the other, and then deprotect the first group. An orthogonal protecting group strategy is ideal, allowing for the selective removal of one group in the presence of others.[4][5]

Table of Common Amine Protecting Groups and Their Deprotection Conditions:

Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
tert-ButoxycarbonylBocBoc₂O, base (e.g., TEA, DIPEA)Strong acid (e.g., TFA, HCl in dioxane)
BenzyloxycarbonylCbz or ZBenzyl chloroformate, baseCatalytic hydrogenation (e.g., H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., piperidine in DMF)

dot

orthogonal_protection start Cyclobutane-1,3-diamine dihydrochloride free_base Free Base Diamine start->free_base  Free-Basing mono_protected Mono-Boc Protected Diamine free_base->mono_protected  Boc₂O, Base functionalized Functionalized Mono-Protected Diamine mono_protected->functionalized  Reaction on free NH₂ deprotected Final Mono-Functionalized Product functionalized->deprotected  TFA or HCl di_functionalized Further Functionalization deprotected->di_functionalized  Reaction on newly  deprotected NH₂ stereochemistry_considerations cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product Outcome cis_start cis-Isomer harsh Harsh Conditions (High Temp, Strong Acid/Base) cis_start->harsh mild Mild Conditions cis_start->mild trans_start trans-Isomer trans_start->harsh trans_start->mild racemic Racemic or Epimerized Mixture harsh->racemic retained Stereochemistry Retained mild->retained

Sources

Technical Support Center: Navigating the Complexities of Cyclobutane Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate world of cyclobutane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address the common challenges encountered when working with these strained four-membered rings. The inherent ring strain in cyclobutanes, with a strain energy of approximately 26.3 kcal/mol, is the very source of their unique reactivity and synthetic potential, but it also presents significant experimental hurdles.[1] This guide offers practical, field-proven insights to help you manage this reactivity and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My [2+2] photocycloaddition is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in [2+2] photocycloaddition reactions are a frequent challenge. A systematic approach to troubleshooting is essential for identifying the root cause.

Possible Causes & Recommended Solutions:

  • Insufficient Light Source/Wavelength: Ensure the wavelength of your UV lamp is appropriate for the excitation of your substrate, particularly for enones.[2] The light source must be powerful enough to efficiently promote the reaction.

  • Inadequate Reaction Time and Concentration: Monitor the reaction progress diligently using techniques like TLC or GC-MS to ensure complete conversion. Concentration also plays a critical role; conditions that are too dilute may hinder intermolecular reactions.[2]

  • Presence of Quenching Species: Oxygen can act as a quencher, inhibiting the desired photochemical reaction. It is crucial to properly degas your solvent before initiating the reaction.

  • Competing Side Reactions: Side reactions such as cis-trans isomerization of the alkene can compete with the cycloaddition.[2]

  • Substrate Reactivity: The electronic properties of the reacting alkenes are crucial. Electron-rich and electron-poor alkenes often react more efficiently. For less reactive substrates, consider the use of a photosensitizer to promote the reaction via a triplet state.[2][3]

Q2: I am observing poor diastereoselectivity in my cyclobutane formation. What strategies can I employ to improve it?

Achieving high diastereoselectivity is a common hurdle in cyclobutane synthesis, influenced by a combination of steric and electronic factors.

Strategies for Improving Diastereoselectivity:

  • Solvent Effects: The polarity of the solvent can significantly influence the diastereoselectivity of the reaction. Experiment with a range of solvents, from non-polar (e.g., hexanes, toluene) to polar (e.g., acetonitrile), as a change in solvent can sometimes even reverse the selectivity.[4] Nonpolar solvents can disfavor charge separation in the intermediate, promoting a more concerted-like transition state and preserving the stereochemistry of the alkene.[4]

  • Steric Hindrance: The steric bulk of the substituents on both the ketene and the alkene can influence the facial selectivity of the approach of the reactants. If possible, utilize substrates with bulkier substituents to enhance steric differentiation in the transition state.[4]

  • Lewis Acid Catalysis: Lewis acids can coordinate to the alkene, lowering the LUMO energy and promoting a more concerted cycloaddition pathway.[4] Introducing a Lewis acid catalyst, such as TiCl₄, can enforce a specific geometry in the transition state, leading to higher diastereoselectivity.[4] It is crucial to screen different Lewis acids and optimize reaction conditions.

Q3: My cyclobutane ring is unexpectedly opening during subsequent reaction steps. How can I prevent this?

The high ring strain of cyclobutanes makes them susceptible to ring-opening reactions under various conditions.[5][6]

Preventative Measures:

  • Mild Reaction Conditions: Avoid harsh conditions such as high temperatures and strong acids or bases.[2] Cyclobutanes are generally stable at room temperature but can undergo ring cleavage with relative ease under more forceful conditions.[6]

  • Careful Choice of Reagents: Select reagents known to be compatible with strained ring systems. For instance, when performing reductions, consider milder reducing agents.

  • Protecting Group Strategies: If a sensitive functional group on the cyclobutane ring requires transformation, consider if a protecting group strategy could shield the ring from adverse conditions.

  • Understanding the Driving Force: Ring-opening is driven by the release of strain energy.[5] Analyze the reaction mechanism to understand if any intermediates or transition states are particularly prone to ring cleavage.

Troubleshooting Guides

Guide 1: Low Enantioselectivity in Catalytic [2+2] Cycloadditions

Problem: An attempted enantioselective [2+2] photocycloaddition using a chiral catalyst is yielding a product with low enantiomeric excess (ee).

Troubleshooting Workflow:

G start Low Enantioselectivity Observed catalyst Evaluate Catalyst Performance start->catalyst background Assess Background Reaction catalyst->background If catalyst is active end Improved Enantioselectivity catalyst->end Inefficient chiral induction conditions Optimize Reaction Conditions background->conditions If background reaction is significant background->end Uncatalyzed reaction dominates substrate Consider Substrate-Catalyst Match conditions->substrate If optimization is insufficient conditions->end Suboptimal temperature, solvent, or concentration substrate->end Mismatch between catalyst and substrate

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Steps:

  • Evaluate Catalyst Performance:

    • Cause: The chiral catalyst may have poor activity or inefficiently induce chirality.

    • Action: Verify the purity and integrity of the catalyst. Consider screening a variety of chiral catalysts with different electronic and steric properties.

  • Assess Background Uncatalyzed Reaction:

    • Cause: The uncatalyzed [2+2] cycloaddition may be competing with the catalyzed pathway, leading to a racemic background product.

    • Action: Run a control reaction without the catalyst to quantify the extent of the background reaction. If significant, focus on optimizing conditions to favor the catalytic pathway (e.g., lower temperatures).

  • Optimize Reaction Conditions:

    • Cause: Temperature, solvent, and concentration can all impact the enantioselectivity.

    • Action: Systematically vary these parameters. Lowering the reaction temperature often improves enantioselectivity. The choice of solvent can also influence the catalyst's conformation and effectiveness.

  • Consider Substrate-Catalyst Match:

    • Cause: There may be a mismatch between the electronic and steric properties of the substrate and the chiral catalyst.

    • Action: If possible, modify the substrate to better suit the catalyst. For instance, introducing a directing group could enhance the interaction with the chiral catalyst.

Guide 2: Controlling Regioselectivity in Cyclobutane Ring-Opening Reactions

Problem: A ring-opening reaction of a substituted cyclobutane is producing a mixture of regioisomers.

Controlling Factors and Strategies:

FactorInfluence on RegioselectivityRecommended Strategy
Substituent Effects Electron-donating or withdrawing groups on the cyclobutane ring can direct the cleavage of specific C-C bonds.Strategically place activating or deactivating groups to favor the desired bond cleavage.
Nature of the Nucleophile/Electrophile The attacking species can exhibit preferential reactivity towards a particular carbon atom in the ring based on steric and electronic factors.Screen a variety of nucleophiles or electrophiles with different steric and electronic profiles.
Catalyst Control Transition metal catalysts can coordinate to the cyclobutane and influence which bond is cleaved.Explore different transition metal catalysts and ligands to steer the regioselectivity. For instance, in some cases, β-selective ring-opening is observed.[7]
Reaction Conditions Temperature and solvent can influence the transition state energies of competing pathways.Optimize reaction conditions to favor the kinetic or thermodynamic product, depending on the desired outcome.

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol provides a general guideline for improving diastereoselectivity in a [2+2] cycloaddition using a Lewis acid catalyst.

Materials:

  • Alkene (1.0 equiv)

  • Ketene precursor (e.g., acyl chloride, 1.2 equiv)

  • Tertiary amine (e.g., triethylamine, 1.5 equiv)

  • Lewis acid (e.g., TiCl₄, 0.1-1.0 equiv)

  • Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (e.g., nitrogen, argon)

Procedure:

  • Under an inert atmosphere, dissolve the alkene in the anhydrous solvent in a flame-dried flask.

  • Cool the solution to the desired temperature (typically -78 °C to 0 °C).

  • Slowly add the Lewis acid to the stirred solution.

  • In a separate flask, dissolve the ketene precursor and the tertiary amine in the anhydrous solvent.

  • Add the solution from step 4 dropwise to the reaction mixture from step 3 over a period of 30-60 minutes.

  • Stir the reaction mixture at the same temperature for the required time, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Purification of Strained Cyclobutane Compounds

Due to their potential instability, the purification of cyclobutane derivatives requires care.

Key Considerations:

  • Mild Conditions: Use mild workup and purification conditions to avoid ring-opening or degradation.[2]

  • Chromatography: Column chromatography on silica gel is a common method. However, prolonged exposure to silica gel, which can be acidic, may cause decomposition of sensitive compounds.

    • Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent).

    • For very sensitive compounds, alternative purification methods like preparative TLC or crystallization should be considered.

  • Distillation: If the compound is thermally stable and volatile, distillation can be an effective purification method. However, care must be taken to avoid high temperatures.[8]

  • Photolability: If the product is photolabile, protect it from light during and after the reaction and purification.[2]

Safety Precautions for Handling High-Energy Cyclobutane Reactions

Given the inherent strain and potential for energetic decomposition, safety is paramount when working with cyclobutane derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

  • Scale: When exploring new reactions, start with small-scale experiments to assess the reactivity and potential hazards.

  • Temperature Control: Use a reliable method for temperature control, especially for exothermic reactions. Have a cooling bath readily available.

  • Pressure: Be aware of the potential for pressure buildup, especially in sealed reaction vessels.

  • Compatibility: Be mindful of the compatibility of cyclobutane derivatives with other reagents to avoid unexpected and potentially hazardous reactions. Cyclobutane itself is incompatible with oxidizing agents.[9]

References

  • BenchChem. (n.d.). Strategies for controlling stereochemistry in cyclobutane synthesis.
  • de Witte, W., van der Pijl, F., & Rutjes, F. P. J. T. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2349-2362. Retrieved from [Link]

  • Gheorghe, A., & Reissig, H.-U. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 104(5), 2541-2584. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Cyclobutane Synthesis.
  • D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 11043-11084. Retrieved from [Link]

  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). Acme Synthetic Chemicals. Retrieved from [Link]

  • López-Sánchez, C., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4359-4366. Retrieved from [Link]

  • Wang, Y., et al. (2021). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Chemical Science, 12(36), 12098-12104. Retrieved from [Link]

  • Chen, D. Y.-K., & Youn, S. W. (2012). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 45(9), 1545-1556. Retrieved from [Link]

  • De Meijere, A., & Kozhushkov, S. I. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538. Retrieved from [Link]

  • de Witte, W., van der Pijl, F., & Rutjes, F. P. J. T. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Retrieved from [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(21), e202104527. Retrieved from [Link]

  • Reisman, S. E., et al. (2019). Flexible route to enantiomerically enriched cyclobutanes. Chemistry World. Retrieved from [Link]

  • S-Y, Wang, & Wang, J. (2012). Using Ring Strain to Control 4π-Electrocyclization Reactions: Torquoselectivity in Ring Closing of Medium-Ring Dienes and Ring Opening of Bicyclic Cyclobutenes. Semantic Scholar. Retrieved from [Link]

  • Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. (2023). Semantic Scholar. Retrieved from [Link]

  • Chen, D. Y.-K., & Youn, S. W. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1958-1967. Retrieved from [Link]

  • Ashenhurst, J. (2014). Summary: Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2012). A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione. Retrieved from [Link]

  • Process for the recovery and purification of cyclobutanone. (2002). Google Patents.
  • Torquoselectivity of Conrotatory Ring Opening in 3-Substituted Cyclobutenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of Cyclopropane and Cyclobutane. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • The Application of Cyclobutane Derivatives in Organic Synthesis. (2003). Request PDF. Retrieved from [Link]

  • Kole, G. K., & Mir, M. H. (2022). Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids. CrystEngComm, 24(23), 3993-4007. Retrieved from [Link]

  • Ring strain. (n.d.). Wikipedia. Retrieved from [Link]

  • Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab. Retrieved from [Link]

  • Ring-Opening of Cyclobutanes with Nucleophiles. (2019). ChemistryViews. Retrieved from [Link]

  • Ashenhurst, J. (2014). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. Retrieved from [Link]

  • Cyclobutane synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Vantourout, J. C., et al. (2021). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. ACS Catalysis, 11(15), 9419-9428. Retrieved from [Link]

  • Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. (n.d.). Baran Lab. Retrieved from [Link]

  • Cyclobutane - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Roberts, J. D., & Sauer, C. W. (1949). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Journal of the American Chemical Society, 71(11), 3925-3929. Retrieved from [Link]

  • Resolving individual reactions of cyclobutanes. (2021). Craig Group - Duke University. Retrieved from [Link]

  • BenchChem. (n.d.). Validating the Elusive Mechanism of Cyclobutyne Reactions: A Comparative Guide.
  • Safety Data Sheet: Cyclopentane. (n.d.). Carl ROTH. Retrieved from [Link]

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Overcoming difficulties in the scale-up synthesis of Cyclobutane-1,3-diamine.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of cyclobutane-1,3-diamine on a large scale presents considerable challenges due to the inherent ring strain of the cyclobutane core and the need to control stereochemistry. This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals encountering difficulties during the scale-up of this valuable diamine scaffold. We will address common issues through a structured FAQ and troubleshooting format, focusing on a plausible and scalable synthetic route. The methodologies described are grounded in established chemical principles to ensure both scientific integrity and practical applicability.

Proposed Synthetic Pathway Overview

A robust and scalable approach to cyclobutane-1,3-diamine begins with the construction of a suitable cyclobutane precursor, followed by functional group manipulations to install the diamine moieties. The pathway outlined below is designed to utilize commercially available starting materials and employs reactions with well-documented scale-up potential.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diamine Formation cluster_2 Step 3: Purification Diethyl_Malonate Diethyl Malonate + 1,3-Dibromopropane Cyclobutane_Tetraester Cyclobutane-1,1,3,3-tetra- carboxylate Diethyl_Malonate->Cyclobutane_Tetraester NaOEt Cyclobutane_Diacid Cyclobutane-1,3- dicarboxylic Acid Cyclobutane_Tetraester->Cyclobutane_Diacid Hydrolysis & Krapcho Decarboxylation Diacyl_Azide Diacyl Azide Intermediate Cyclobutane_Diacid->Diacyl_Azide e.g., DPPA, Et3N Diisocyanate Diisocyanate Intermediate Diacyl_Azide->Diisocyanate Heat (Curtius Rearrangement) CBDA Cyclobutane-1,3-diamine (cis/trans mixture) Diisocyanate->CBDA Acidic Hydrolysis Purified_Isomers Purified cis/trans Isomers CBDA->Purified_Isomers Diastereomeric Salt Resolution / Chromatography

Caption: Proposed multi-step synthesis of Cyclobutane-1,3-diamine.

Part 1: Synthesis of Cyclobutane-1,3-dicarboxylic Acid (Precursor)

This initial stage focuses on constructing the cyclobutane ring and establishing the 1,3-disubstitution pattern. The choice of a dicarboxylic acid precursor is strategic, as it provides a direct handle for conversion to the diamine.

Frequently Asked Questions (FAQs)

Q1: Why is a malonic ester synthesis followed by decarboxylation the preferred route for the precursor?

A1: This route is advantageous for several reasons. Firstly, diethyl malonate and 1,3-dibromopropane are cost-effective, readily available bulk starting materials. Secondly, the malonic ester synthesis is a classic and well-understood method for forming carbocyclic rings.[1] The subsequent Krapcho decarboxylation is a high-yielding reaction performed under near-neutral conditions, which is ideal for scale-up as it avoids harsh acidic or basic conditions that could promote side reactions or require specialized equipment.[2][3][4] This method selectively removes one ester group, providing a more direct route than traditional saponification followed by thermal decarboxylation.[2][5]

Q2: What are the primary challenges in the Krapcho decarboxylation step at scale?

A2: The main challenges during the scale-up of Krapcho decarboxylation are:

  • Temperature Control: The reaction typically requires high temperatures (often >150 °C) in a high-boiling solvent like DMSO.[3] Maintaining uniform heat distribution in a large reactor is critical to prevent localized overheating, which can lead to byproduct formation and decomposition.

  • Off-Gassing: The reaction evolves carbon dioxide and an alkyl halide (e.g., methyl chloride), which must be safely vented.[2][6] The off-gas rate needs to be managed to avoid pressure build-up in the reactor.

  • Solvent Purity and Water Content: The presence of water is often necessary for the final protonation step.[2] However, the water content must be controlled. Too much or too little can affect reaction kinetics and yield. The DMSO should be of sufficient purity to avoid side reactions.

Troubleshooting Guide
Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete or Slow Decarboxylation 1. Insufficient temperature. 2. Inappropriate salt or solvent. 3. Sub-optimal water content.1. Ensure the internal reaction temperature reaches the target (typically 140-190 °C). Utilize a high-boiling solvent like DMSO or DMF.[3] 2. LiCl is often more effective than NaCl due to the Lewis acidic nature of the lithium ion.[4][6] Ensure the salt is fully dissolved. 3. Empirically determine the optimal water concentration (usually a few equivalents) for your specific substrate and scale.
Low Yield of Dicarboxylic Acid 1. Formation of byproducts during cyclization (e.g., oligomers).[7] 2. Incomplete hydrolysis of the tetraester before decarboxylation. 3. Product degradation due to excessive heat or reaction time.1. During the initial cyclization, use high-dilution principles to favor intramolecular ring formation over intermolecular polymerization. 2. Ensure complete saponification of all four ester groups before proceeding. Monitor the reaction by TLC or LC-MS. 3. Monitor the reaction progress closely and stop the heating once the starting material is consumed to prevent charring or decomposition.
Product Isolation Difficulties 1. The product is a polar, water-soluble diacid. 2. Residual high-boiling solvent (DMSO) contamination.1. After acidification, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). Salting out the aqueous layer with NaCl can improve extraction efficiency. 2. After extraction, wash the combined organic layers with brine to remove residual DMSO. Consider a solvent swap via distillation if necessary.

Part 2: Conversion to Cyclobutane-1,3-diamine

This stage is the core transformation, converting the carboxylic acid groups into primary amines. The Curtius rearrangement is a reliable and well-established method for this conversion, offering excellent functional group tolerance and retention of stereochemistry.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: Why is the Curtius rearrangement chosen over other methods like the Hofmann or Schmidt rearrangements for scale-up?

A1: The Curtius rearrangement offers distinct advantages for large-scale synthesis.[8] It proceeds via a stable acyl azide intermediate, which can often be prepared under mild conditions.[11] Reagents like diphenylphosphoryl azide (DPPA) allow for a one-pot conversion from the carboxylic acid, avoiding the handling of highly toxic sodium azide.[11] In contrast, the Hofmann rearrangement uses harsh basic conditions and bromine, which can be corrosive and lead to side reactions.[12][13] While effective, the Curtius rearrangement provides a more controlled and often higher-yielding pathway on a larger scale.[9]

Q2: What are the critical safety considerations when handling azides for the Curtius rearrangement?

A2: Safety is paramount.

  • Diphenylphosphoryl Azide (DPPA): While safer than many azide sources, DPPA is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated fume hood.[14][15]

  • Sodium Azide (NaN₃): If used, sodium azide is highly toxic and can form explosive heavy metal azides.[16][17] Never use metal spatulas for transfer.[16] All waste containing azide must be quenched and disposed of as hazardous waste according to institutional protocols; it should never be poured down the drain.[17][18]

  • Thermal Stability: Acyl azides can be thermally unstable. The rearrangement should be conducted with careful temperature control, and the acyl azide intermediate should generally be used immediately without isolation at a large scale.

Troubleshooting Guide
Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Isocyanate/Amine 1. Incomplete formation of the diacyl azide. 2. Insufficient temperature for the rearrangement. 3. Premature quenching or side reactions of the isocyanate intermediate.1. Ensure the carboxylic acid is fully activated. If using DPPA, ensure the base (e.g., triethylamine) is dry and added correctly. Monitor the formation of the acyl azide by IR (strong azide stretch ~2140 cm⁻¹). 2. The rearrangement typically requires heating (e.g., 80-100 °C in an inert solvent like toluene). Ensure the reaction reaches the required temperature for a sufficient duration. 3. The isocyanate is highly reactive. Ensure the subsequent hydrolysis step is performed under controlled conditions (e.g., slow addition to acid) to prevent polymerization or formation of urea byproducts.
Formation of Urea Byproducts 1. The isocyanate intermediate reacts with the product amine. 2. Presence of water during the rearrangement step before the intended hydrolysis.1. This is a common issue. One strategy is to perform the rearrangement in the presence of an alcohol (e.g., tert-butanol) to trap the isocyanate as a stable carbamate (Boc-protected amine).[10] This protecting group can then be removed in a separate, clean step. 2. Ensure all reagents and solvents for the rearrangement step are scrupulously dry.
Inconsistent cis/trans Ratio 1. The starting dicarboxylic acid was a mixture of isomers. 2. Epimerization under harsh reaction conditions.1. The stereochemistry of the final diamine is dictated by the starting diacid, as the Curtius rearrangement proceeds with retention of configuration.[8][10] Characterize the cis/trans ratio of your diacid precursor before proceeding. 2. Avoid unnecessarily harsh (high temperature or strongly basic/acidic) conditions during the workup, which could potentially epimerize one of the stereocenters.

Part 3: Purification & Diastereomer Separation

The synthesis will likely yield a mixture of cis and trans diastereomers of cyclobutane-1,3-diamine. Separating these isomers is often the final and most critical step to obtain the desired product in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most scalable methods for separating cis/trans diastereomers of the final diamine?

A1: At a large scale, classical resolution via diastereomeric salt formation is often more cost-effective than chromatography.[19] This involves reacting the diamine mixture with a chiral acid (like tartaric acid or camphorsulfonic acid) in a suitable solvent.[20] The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized.[19][21] For process scale, extractive distillation can also be an effective, though more specialized, technique for separating diastereomers with different partial pressures.[22]

Q2: When is preparative chromatography a viable option?

A2: Preparative HPLC or flash chromatography is an excellent tool for separation but can be expensive and time-consuming for multi-kilogram quantities.[19][23] It is most viable when:

  • The quantities are in the gram to low-kilogram range.

  • A very high purity (>99.5%) is required that cannot be achieved by crystallization.

  • Diastereomeric salt crystallization fails to provide adequate separation. Reversed-phase chromatography is often effective for separating polar diastereomeric amines.[23]

Troubleshooting Guide

Purification_Troubleshooting cluster_cryst Crystallization Issues cluster_chrom Chromatography Issues start Start: cis/trans Mixture check_separation Poor Separation by Initial Method? start->check_separation cryst_issue Issue: No Selective Crystallization or Oiling Out check_separation->cryst_issue Yes (Crystallization) chrom_issue Issue: Poor Resolution in Chromatography check_separation->chrom_issue Yes (Chromatography) end_node Achieve Separation check_separation->end_node No cryst_sol1 Screen Multiple Chiral Acids (e.g., Tartaric, Dibenzoyltartaric, Camphorsulfonic) cryst_issue->cryst_sol1 cryst_sol2 Screen a Wide Range of Solvents (Alcohols, Acetonitrile, Water mixtures) cryst_issue->cryst_sol2 cryst_sol1->end_node cryst_sol2->end_node chrom_sol1 Optimize Mobile Phase: Adjust pH (for RP-HPLC) or Polarity (for Normal Phase) chrom_issue->chrom_sol1 chrom_sol2 Consider Derivatization (e.g., Boc-protection) to alter polarity and improve separation chrom_issue->chrom_sol2 chrom_sol1->end_node chrom_sol2->end_node

Caption: Decision tree for troubleshooting diastereomer separation.

Experimental Protocols

Protocol 1: Krapcho Decarboxylation of Tetraethyl Cyclobutane-1,1,3,3-tetracarboxylate
  • Reactor Setup: Charge a reactor equipped with a mechanical stirrer, thermocouple, and a condenser with a gas outlet to a scrubber, with tetraethyl cyclobutane-1,1,3,3-tetracarboxylate (1.0 eq), lithium chloride (2.2 eq), and dimethyl sulfoxide (DMSO, ~5 mL/g of ester).

  • Water Addition: Add deionized water (2.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to 160-170 °C with vigorous stirring. Monitor for the evolution of CO₂ gas.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction by TLC or LC-MS until all starting material and intermediate species are consumed (typically 4-8 hours).

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly pour the dark mixture into a separate vessel containing a large volume of cold water.

  • Acidification & Extraction: Acidify the aqueous solution to pH 1-2 with concentrated HCl. Extract the product with ethyl acetate (3x volumes).

  • Washing & Drying: Combine the organic layers and wash with brine to remove DMSO. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclobutane-1,3-dicarboxylic acid.

Protocol 2: One-Pot Curtius Rearrangement to Diamine (via Carbamate)
  • Reactor Setup: To a clean, dry reactor under a nitrogen atmosphere, add the crude cyclobutane-1,3-dicarboxylic acid (1.0 eq), anhydrous toluene (~10 mL/g), and triethylamine (2.2 eq).

  • DPPA Addition: Cool the mixture to 0 °C. Slowly add diphenylphosphoryl azide (DPPA, 2.2 eq) via an addition funnel, maintaining the internal temperature below 10 °C.

  • Acyl Azide Formation: Allow the mixture to stir at room temperature for 1-2 hours after the addition is complete.

  • Rearrangement & Trapping: Add anhydrous tert-butanol (5.0 eq) to the mixture. Heat the reactor to 85-95 °C and maintain for 2-4 hours, or until nitrogen evolution ceases and IR analysis shows the disappearance of the acyl azide peak.

  • Workup: Cool the reaction to room temperature. Wash the mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over sodium sulfate and concentrate to yield the crude di-Boc-protected cyclobutane-1,3-diamine.

  • Deprotection: Dissolve the crude carbamate in a suitable solvent (e.g., methanol or dichloromethane) and treat with a strong acid (e.g., HCl in methanol or trifluoroacetic acid) until deprotection is complete. Concentrate and perform an aqueous workup with base to isolate the free diamine.

References
  • Krapcho, A. P. Krapcho Decarboxylation. Wikipedia. [Link]

  • Krapcho Decarboxyl
  • Ghosh, A. K., et al. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC, NIH. [Link]

  • Heisig, G. B., & Stodola, F. H. 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses. [Link]

  • Dombrády, Z. S., et al. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Lebel, H., & Leogane, O. One-Pot Curtius Rearrangement Processes from Carboxylic Acids. Synlett. [Link]

  • Krapcho Decarboxylation. Chem-Station Int. Ed. [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. BioDuro. [Link]

  • Reagents in Krapcho's decarboxylation. Chemistry Stack Exchange. [Link]

  • Material Safety Data Sheet - Diphenylphosphoryl azide, 98%. Cole-Parmer. [Link]

  • Safe Handling of Sodium Azide (SAZ). Princeton University Environmental Health & Safety. [Link]

  • Jordan, J. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]

  • Sodium Azide Safety Guideline. Yale Environmental Health & Safety. [Link]

  • Standard Operating Procedure: Safe Handling of Azido Compounds. University of New Mexico Chemistry. [Link]

  • Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds. ResearchGate. [Link]

  • Krapcho Decarboxylation. YouTube. [Link]

  • How to separate two diastereomeric amines? Chemistry Stack Exchange. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Usiena air. [Link]

  • Separation of diastereomers by extractive distillation.
  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. ACS Publications. [Link]

  • Curtius rearrangement. Wikipedia. [Link]

  • Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. YouTube. [Link]

  • Scale-up synthesis and synthetic transformations. ResearchGate. [Link]

  • Large-scale reductive amination and synthesis applications. ResearchGate. [Link]

  • Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. ResearchGate. [Link]

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione. NIH. [Link]

  • Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block... PubMed. [Link]

  • Hofmann Rearrangement. Chemistry Steps. [Link]

  • A mild, large-scale synthesis of 1,3-cyclooctanedione. Cole DeForest Lab. [Link]

  • Hofmann rearrangement reaction. YouTube. [Link]

  • Hofmann rearrangement discussion. Sciencemadness Discussion Board. [Link]

  • Hofmann Rearrangement: Mechanism & Examples. NROChemistry. [Link]

  • A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione. PubMed. [Link]

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Analytical methods for detecting and quantifying impurities in Cyclobutane-1,3-diamine samples.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical characterization of Cyclobutane-1,3-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the detection and quantification of impurities in Cyclobutane-1,3-diamine samples. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the quality, safety, and efficacy of your materials through robust analytical practices.

The Critical Role of Impurity Profiling for Cyclobutane-1,3-diamine

Cyclobutane-1,3-diamine is a key building block in modern medicinal chemistry, valued for the rigid scaffold it imparts to novel therapeutics. The stereochemical and chemical purity of this starting material is paramount, as even minute impurities can significantly impact the downstream synthesis, biological activity, and safety profile of an Active Pharmaceutical Ingredient (API). This guide will delve into the common analytical challenges and provide practical, field-tested solutions.

Understanding Potential Impurities

A thorough understanding of potential impurities is the foundation of a robust analytical strategy. Impurities in Cyclobutane-1,3-diamine can originate from various sources:

  • Process-Related Impurities: These are substances introduced or created during the synthesis of Cyclobutane-1,3-diamine. They can include:

    • Starting materials and intermediates: Unreacted precursors from the synthetic route.

    • By-products: Resulting from side reactions.

    • Reagents and catalysts: Residual components from the manufacturing process.

    • Isomeric impurities: Including the cis and trans diastereomers of Cyclobutane-1,3-diamine, which can have different reactivity and pharmacological profiles.[1][2]

  • Degradation Products: These arise from the decomposition of Cyclobutane-1,3-diamine over time due to environmental factors such as:

    • Oxidation: Exposure to air can lead to the formation of oxidative degradation products.

    • Reaction with Carbon Dioxide: As a basic amine, it can react with atmospheric CO2 to form carbamates.

    • Photolytic degradation: Exposure to light can induce degradation.[3][4]

  • Contaminants: Extraneous substances that are unintentionally introduced into the sample, such as residual solvents.

A proactive approach to identifying these potential impurities is to conduct forced degradation studies .[3][4][5] By subjecting a sample of Cyclobutane-1,3-diamine to harsh conditions (acid, base, oxidation, heat, light), you can accelerate the formation of likely degradation products, which can then be characterized to develop stability-indicating analytical methods.[3][5]

Analytical Techniques: A Multi-faceted Approach

No single analytical technique is sufficient for a comprehensive impurity profile. A combination of chromatographic and spectroscopic methods is essential for the detection, identification, and quantification of all potential impurities.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile impurities. However, the analysis of primary amines like Cyclobutane-1,3-diamine by GC presents unique challenges due to their polarity and basicity, which can lead to poor peak shapes and interactions with the column.

Problem Potential Cause Solution
Peak Tailing Interaction of the basic amine with active silanol groups on the column or inlet liner.Use a base-deactivated column specifically designed for amine analysis. Consider derivatization to reduce polarity.[6][7]
Ghost Peaks Carryover from previous injections or septum bleed.Use a high-quality, low-bleed septum and perform regular inlet maintenance. Run blank injections to identify the source of contamination.
Poor Reproducibility Leaks in the system, inconsistent injection volume, or sample degradation in the inlet.Perform a leak check. Use an autosampler for consistent injections. Optimize inlet temperature to prevent degradation.
Low Sensitivity Adsorption of the analyte in the GC system.Derivatize the amine to improve volatility and reduce adsorption.[8][9][10] Use a more sensitive detector if necessary.

Q1: Why is derivatization often recommended for the GC analysis of Cyclobutane-1,3-diamine?

A1: Derivatization is a chemical modification process that converts polar, active compounds like primary amines into less polar, more volatile, and more thermally stable derivatives.[8][9] This is crucial for GC analysis as it:

  • Improves peak shape: By masking the active amine group, derivatization reduces interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[8]

  • Increases volatility: The derivatives are more easily vaporized in the GC inlet, allowing for analysis at lower temperatures and minimizing the risk of thermal degradation.[8][10]

  • Enhances sensitivity: Introducing certain functional groups (e.g., fluorine atoms) can significantly increase the response of detectors like the electron capture detector (ECD).[8]

Common derivatization methods for amines include silylation , acylation , and alkylation .[9]

Q2: What type of GC column is best suited for analyzing underivatized Cyclobutane-1,3-diamine?

A2: If analyzing the free amine is necessary, a specialized base-deactivated column is essential. These columns have a stationary phase that is chemically treated to minimize interactions with basic compounds, thereby reducing peak tailing. Look for columns specifically marketed for the analysis of volatile amines.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating a wide range of compounds, including the non-volatile impurities that may be present in Cyclobutane-1,3-diamine samples. A key application of HPLC is the separation of the cis and trans diastereomers.

Problem Potential Cause Solution
Peak Tailing Secondary interactions between the basic amine and acidic residual silanol groups on the silica-based stationary phase.[11]Use a modern, end-capped, or base-deactivated column.[11][12] Adjust the mobile phase pH to be at least 2 units below the pKa of the amine to protonate it and reduce silanol interactions.[12][13] Add a competing base (e.g., triethylamine) to the mobile phase to mask the active silanol sites.[12]
Poor Resolution of Isomers Inadequate selectivity of the stationary phase or mobile phase.For chiral/diastereomeric separations, use a chiral stationary phase (CSP).[14][15] Optimize the mobile phase composition, including the type and concentration of the organic modifier and any additives.
Shifting Retention Times Changes in mobile phase composition, column temperature, or column degradation.Ensure the mobile phase is properly prepared and degassed. Use a column oven for stable temperature control. If the column is old or contaminated, try flushing it with a strong solvent or replace it.[12]
Baseline Noise/Drift Contaminated mobile phase, detector issues, or column bleed.Filter all mobile phase solvents. Purge the detector. Ensure the mobile phase is compatible with the stationary phase to minimize bleed.

Q1: How can I separate the cis and trans isomers of Cyclobutane-1,3-diamine?

A1: The separation of diastereomers like the cis and trans isomers of Cyclobutane-1,3-diamine can be achieved using HPLC with a chiral stationary phase (CSP).[14][15][16] Polysaccharide-based CSPs are often effective.[17] Alternatively, derivatization with a chiral reagent to form diastereomeric derivatives that can be separated on a standard achiral column is another approach.[14]

Q2: What is "end-capping" and why is it important for analyzing basic compounds like Cyclobutane-1,3-diamine?

A2: End-capping is a process where the residual, acidic silanol groups on the surface of the silica stationary phase are chemically reacted with a small silylating agent to make them less active.[11] This is critical for analyzing basic compounds because it minimizes the secondary ionic interactions that cause peak tailing, leading to improved peak symmetry and overall chromatographic performance.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of unknown impurities and for quantitative analysis (qNMR).

Q1: How can NMR be used to identify an unknown impurity?

A1: NMR spectroscopy provides detailed information about the chemical structure of a molecule.[18] By analyzing the chemical shifts, coupling constants, and integration of the signals in a 1H or 13C NMR spectrum, the connectivity of atoms in an impurity can be determined. Advanced 2D NMR techniques can further elucidate the complete structure. This information, combined with mass spectrometry data, can lead to the unambiguous identification of an impurity.[18]

Q2: What is quantitative NMR (qNMR) and what are its advantages for purity assessment?

A2: Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity.[19][20][21][22] Its key advantages are:

  • Primary method: It does not require a reference standard of the analyte itself.[21]

  • Universality: The signal response is directly proportional to the number of nuclei, making it applicable to any proton-containing compound.[22]

  • High precision and accuracy: When performed correctly, qNMR is a highly accurate and precise technique.[21]

  • Simultaneous information: A single qNMR experiment can provide information on both the purity of the main component and the identity and quantity of impurities.[20]

Experimental Protocols

Protocol 1: GC-FID Method for Volatile Impurities (with Derivatization)

This protocol outlines a general procedure for the analysis of Cyclobutane-1,3-diamine and related volatile impurities after derivatization.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 10 mg of the Cyclobutane-1,3-diamine sample into a 2 mL autosampler vial.

    • Add 1 mL of a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.[8]

  • GC-FID Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp at 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 300°C.

Protocol 2: RP-HPLC Method for Non-Volatile Impurities and Isomer Separation

This protocol provides a starting point for the reversed-phase HPLC analysis of Cyclobutane-1,3-diamine.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Cyclobutane-1,3-diamine sample.

    • Dissolve in and dilute to 10 mL with the mobile phase A.

  • HPLC Conditions:

    • Column: C18, end-capped, 150 mm x 4.6 mm, 3.5 µm particle size. For isomer separation, a chiral stationary phase such as a cellulose-based column would be used with a normal-phase mobile phase (e.g., hexane/isopropanol).[17]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B.

      • 2-15 min: 5% to 95% B.

      • 15-18 min: 95% B.

      • 18-18.1 min: 95% to 5% B.

      • 18.1-25 min: 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm or Mass Spectrometry (MS).

Visualizing Workflows

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample Sample Forced Degradation Forced Degradation Sample->Forced Degradation Stress Conditions GC-MS GC-MS Sample->GC-MS Volatile Impurities HPLC-UV/MS HPLC-UV/MS Sample->HPLC-UV/MS Non-Volatile & Isomeric Impurities qNMR qNMR Sample->qNMR Purity Assay Forced Degradation->HPLC-UV/MS Degradation Products Impurity Detection Impurity Detection GC-MS->Impurity Detection HPLC-UV/MS->Impurity Detection Structure Elucidation Structure Elucidation Impurity Detection->Structure Elucidation Quantification Quantification Structure Elucidation->Quantification Method Validation Method Validation Quantification->Method Validation

Caption: A general workflow for the comprehensive analysis of impurities in Cyclobutane-1,3-diamine.

troubleshooting_workflow start Peak Tailing Observed in HPLC/GC check_column Is the column appropriate for amine analysis? start->check_column change_column Use base-deactivated or end-capped column check_column->change_column No check_mobile_phase Is mobile phase pH optimized (HPLC)? check_column->check_mobile_phase Yes change_column->check_mobile_phase adjust_ph Lower pH (e.g., add 0.1% FA) or add competing base check_mobile_phase->adjust_ph No consider_derivatization Is derivatization feasible (GC)? check_mobile_phase->consider_derivatization Yes adjust_ph->consider_derivatization derivatize Perform derivatization (e.g., silylation) consider_derivatization->derivatize Yes check_system Check for system issues (leaks, dead volume) consider_derivatization->check_system No derivatize->check_system resolved Problem Resolved check_system->resolved

Caption: A troubleshooting decision tree for addressing peak tailing in the analysis of amines.

References

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting Guide.
  • Al-Bukhaiti, W. Q., Noman, O. M., Al-kadasi, R. M., & Al-gafari, M. A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 133.
  • (2019).
  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Lee, S., & Ahn, S. (2021).
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(1), 242-246.
  • AWS. (2022). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from [Link]

  • (n.d.). Purity by Absolute qNMR Instructions.
  • (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Sharma, G., & Saini, S. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Zhang, Y., Liu, Y., & Wang, J. (2019). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 174, 468-474.
  • da Silva, W. F., de Oliveira, M. A., Lanças, F. M., & de Oliveira, A. R. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry, 2018, 1-13.
  • Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Retrieved from [Link]

  • (n.d.).
  • Harada, N. (2019).
  • Pharma Guideline. (2018). Forced Degradation Study in Pharmaceuticals. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Criegee, R., & Kruck, P. (1953). Cyclobutane Derivatives. I.1 The Degradation of cis- and trans-1,2-Cyclobutane-dicarboxylic Acids to the Corresponding Diamines. Journal of the American Chemical Society, 75(23), 5793-5795.
  • National Center for Biotechnology Information. (n.d.). Cyclobutane-1,3-diamine. PubChem. Retrieved from [Link]

  • Zhang, Y., Liu, Y., & Wang, J. (2019). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient.
  • Li, S., & Row, K. H. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1121.
  • U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates.
  • (2025). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates.
  • Applequist, D. E., & Linter, M. A. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Organic Chemistry, 31(12), 4161-4163.
  • (2025). Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis.
  • U.S. Food and Drug Administration. (2024). Information about Nitrosamine Impurities in Medications. Retrieved from [Link]

  • PMDA. (n.d.). Nitrosamine Impurities. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Cyclobutane-1,3-diamine Versus Other Diamine Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The linker in a complex therapeutic modality, such as an Antibody-Drug Conjugate (ADC) or a Proteolysis Targeting Chimera (PROTAC), is far more than a simple tether; it is a critical determinant of the molecule's overall success, profoundly influencing efficacy, selectivity, and pharmacokinetic properties.[1] Among the diverse chemical scaffolds used for linkers, diamines are a foundational class. This guide provides a detailed comparative analysis of cyclobutane-1,3-diamine, a conformationally restricted linker, against more common flexible aliphatic and cyclic diamine linkers. We will explore how its unique three-dimensional structure offers distinct advantages in medicinal chemistry, supported by experimental insights and protocols for evaluation.

Introduction: The Evolving Role of Linkers in Advanced Therapeutics

Historically, linkers were often viewed as passive spacers, but this perspective has shifted dramatically.[2] It is now understood that the linker's length, polarity, and rigidity play a crucial role in the stability of the therapeutic, the formation of critical biological complexes (like the ternary complex in PROTACs), and the overall pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[3][4][5] An ideal linker must ensure stability in systemic circulation to prevent premature payload release and associated toxicity, while facilitating efficient drug release at the target site.[6]

Diamine linkers are frequently employed due to their synthetic tractability and versatile chemical handles.[4] However, not all diamines are created equal. The choice between a flexible, linear diamine and a rigid, cyclic structure can fundamentally alter a drug candidate's properties. This guide focuses on the unique advantages conferred by the sterically constrained scaffold of cyclobutane-1,3-diamine.[7][8]

Deep Dive: Cyclobutane-1,3-diamine

Cyclobutane-containing moieties are increasingly attractive in medicinal chemistry due to their unique structural and pharmacological properties.[9] The cyclobutane ring is not planar but adopts a puckered or "folded" conformation, which reduces the eclipsing strain of the substituents.[10] This inherent three-dimensionality is a key differentiator from flat aromatic rings or highly flexible alkyl chains.[11]

Key Attributes and Advantages:

  • Conformational Rigidity: Unlike a flexible alkyl chain which can adopt numerous conformations, a 1,3-disubstituted cyclobutane linker significantly limits the number of possible spatial arrangements of the attached moieties.[11] This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and potency.[12] This rigidity is crucial in PROTAC design for facilitating a stable and productive ternary complex between the target protein and the E3 ligase.[13]

  • Improved Metabolic Stability: The introduction of a cyclobutane ring can block metabolically labile sites, enhancing the stability of the molecule against enzymatic degradation.[11]

  • Enhanced Selectivity and Potency: The defined puckered conformation of the cyclobutyl ring can position pharmacophoric groups in optimal orientations for interaction with biological targets. For example, cis-1,3-cyclobutane diamine linkers have been shown to yield potent and highly selective inhibitors of the JAK family of enzymes by positioning a sulphonamide group for crucial hydrogen bonding.[11] The trans-isomer, in contrast, showed less favorable activity because this optimal interaction could not be achieved.

  • Three-Dimensional Vectorial Exit: The cyclobutane scaffold provides well-defined vectors for exiting a binding pocket, offering a 3D alternative to the planar nature of aromatic rings, which is a significant advantage in fragment-based drug discovery (FBDD).[14]

Comparative Analysis: Cyclobutane-1,3-diamine vs. Alternative Diamines

The selection of a linker is a multi-parameter optimization process.[1] The unique properties of cyclobutane-1,3-diamine are best understood in comparison to other common diamine classes.

Flexible Aliphatic Diamines (e.g., Ethylenediamine, Propanediamine)

These linear linkers are the most common starting point in linker design, largely due to their commercial availability and synthetic simplicity.[2]

  • Advantages: Their flexibility allows for an empirical search of the optimal distance between two recognition elements. Varying the length of the alkyl or polyethylene glycol (PEG) chain can be used to tune degradation potency or even impart selectivity for different protein targets.[2]

  • Disadvantages: High flexibility comes at an entropic cost upon binding and can lead to lower potency.[15] Furthermore, simple alkyl chains can increase lipophilicity and may be more susceptible to metabolism.

  • Direct Comparison: The primary trade-off is rigidity versus flexibility. While a flexible linker allows for broad conformational sampling, the rigid cyclobutane linker forces the molecule into a more defined, and potentially more active, conformation.[11] This can be the difference between a moderately active compound and a highly potent and selective clinical candidate.

Cyclic Diamines (e.g., Piperazine, Piperidine)

Piperazine and piperidine are six-membered saturated heterocycles that have gained prominence as linkers, especially in the design of PROTACs.[13]

  • Advantages: Like cyclobutane, they introduce conformational rigidity.[13] Piperazine, with its two nitrogen atoms, can offer improved aqueous solubility upon protonation, a key property for optimizing ADME profiles.[16][17] The pKa of the nitrogens can be tuned by neighboring chemical groups, allowing for fine control over the molecule's ionization state at physiological pH.[16][17]

  • Disadvantages: The basic nitrogens in piperazine and piperidine can be sites for metabolism and may lead to undesirable interactions or toxicity. Their rigidity, while beneficial, offers a different conformational profile than the puckered four-membered cyclobutane ring.

  • Direct Comparison: The choice between cyclobutane and piperazine/piperidine often hinges on desired physicochemical properties. Piperazine is an excellent choice for enhancing solubility.[16] Cyclobutane-1,3-diamine, however, provides a more compact and sterically distinct rigid scaffold that can be ideal for navigating constrained binding pockets or achieving specific geometric arrangements that larger six-membered rings cannot.[11]

Data Summary Table
FeatureCyclobutane-1,3-diamineFlexible Aliphatic DiaminesPiperazine/Piperidine
Primary Attribute High Rigidity, 3D Puckered ShapeHigh Flexibility, LinearRigidity, Modulatable Basicity
Conformational Control HighLowModerate to High
Impact on Solubility Generally increases lipophilicityVariable (PEG improves solubility)Piperazine can enhance solubility[16][17]
Metabolic Stability Generally High[11]Can be susceptible to metabolismCan be susceptible to N-dealkylation[17]
Synthetic Accessibility Moderately complex, requires specific precursors[7][18]High, readily availableHigh, common building blocks[13]
Key Application Achieving high selectivity/potency through conformational lock[11]Initial linker length optimization[2]PROTACs, improving solubility and rigidity[13][19]

Visualization & Workflow Diagrams

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) outline key decision-making and experimental processes.

Diagram 1: Linker Selection Logic

Linker_Selection_Logic Start Define Drug Design Goal (e.g., PROTAC, ADC, Inhibitor) Initial_Choice Initial Linker Class Selection Start->Initial_Choice Flex_Path Flexible Linker Path (Alkyl/PEG) Initial_Choice->Flex_Path Need to scan linker length? Rigid_Path Rigid Linker Path (Cyclic Scaffolds) Initial_Choice->Rigid_Path Need conformational restriction? Evaluate Synthesize & Evaluate (Potency, Selectivity, PK/PD) Flex_Path->Evaluate Cyclobutane Cyclobutane-1,3-diamine (High Rigidity, 3D Shape) Rigid_Path->Cyclobutane Need unique 3D vector & high selectivity? Piperazine Piperazine/Piperidine (Rigidity + Solubility) Rigid_Path->Piperazine Need to enhance solubility? Cyclobutane->Evaluate Piperazine->Evaluate Optimize Optimize & Iterate Evaluate->Optimize Optimize->Initial_Choice Refine linker choice Optimize->Evaluate Modify existing linker Comparative_Workflow cluster_synthesis Synthesis Phase cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Selection L1 Synthesize Drug Conjugate with Cyclobutane Linker Assay1 Target Binding Affinity (SPR / ITC) L1->Assay1 Assay2 Cellular Potency (DC50 / IC50) L1->Assay2 Assay3 Metabolic Stability (Microsomes, Plasma) L1->Assay3 L2 Synthesize Drug Conjugate with Flexible Linker L2->Assay1 L2->Assay2 L2->Assay3 L3 Synthesize Drug Conjugate with Piperazine Linker L3->Assay1 L3->Assay2 L3->Assay3 Analysis Comparative Analysis of Potency, Stability, PK Profile Assay1->Analysis Assay2->Analysis Assay3->Analysis Decision Select Lead Candidate Analysis->Decision

Caption: Experimental workflow for the comparative evaluation of different linkers.

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems. They represent standard methodologies for the synthesis and evaluation of linker performance.

Protocol 1: Synthesis of Boc-Monoprotected cis-Cyclobutane-1,3-diamine

Causality: Boc-protection of one amine is essential for the selective and controlled elongation of the linker from a single nitrogen atom, preventing undesired side reactions. This is a standard strategy in building bifunctional molecules. [4][7] Methodology:

  • Starting Material: cis-1,3-diaminocyclobutane.

  • Dissolution: Dissolve 1.0 equivalent of cis-1,3-diaminocyclobutane in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine (TEA), to the solution and cool to 0°C in an ice bath.

  • Boc-Anhydride Addition: Slowly add a solution of 1.0 equivalent of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the formation of the mono-protected product and consumption of the starting material.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the pure mono-Boc-protected cis-cyclobutane-1,3-diamine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Comparative In Vitro Plasma Stability Assay

Causality: Assessing stability in plasma is a critical step to predict the in vivo half-life of a drug conjugate. [6]Premature cleavage of the linker in circulation can lead to off-target toxicity and reduced efficacy. [3] Methodology:

  • Compound Preparation: Prepare 1 mM stock solutions of each test compound (conjugates with cyclobutane, flexible, and piperazine linkers) in DMSO.

  • Incubation: Dilute the stock solutions to a final concentration of 1 µM in fresh plasma (human, rat, or mouse). Prepare triplicate samples for each compound at each time point.

  • Time Points: Incubate the samples at 37°C. Collect aliquots at specified time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Reaction Quenching: At each time point, quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard to the plasma sample.

  • Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time. Calculate the half-life (t₁/₂) in plasma for each compound. A longer half-life indicates greater stability.

Conclusion and Future Perspectives

The selection of a diamine linker is a critical decision in drug design that requires a nuanced understanding of structural and physicochemical properties. While flexible aliphatic diamines offer synthetic ease for initial screening, and piperazine provides a valuable tool for modulating solubility, cyclobutane-1,3-diamine emerges as a superior scaffold for imparting conformational rigidity and three-dimensional character . Its puckered structure can pre-organize a molecule into a highly active conformation, leading to significant improvements in potency and selectivity, as demonstrated in the development of specific JAK inhibitors. [11] The future of linkerology will undoubtedly involve more sophisticated "smart" linkers and a greater emphasis on computational and structural methods to predict the behavior of these complex molecules. [2][15]However, the foundational principles of balancing rigidity, stability, and solubility will remain paramount. Cyclobutane-1,3-diamine, with its unique and advantageous profile, is poised to become an increasingly indispensable tool in the medicinal chemist's arsenal for developing the next generation of targeted therapeutics.

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A Scientist's Guide to Stereoisomers: Validating the Differential Biological Activity of cis vs. trans Cyclobutane-1,3-diamine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 3D Geometry in Drug Efficacy

In the intricate world of drug discovery, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. Biological systems, particularly enzymes and receptors, are exquisitely sensitive to the shape of the molecules they interact with.[1][2][3] A minor change in spatial orientation can be the difference between a potent therapeutic and an inactive, or even toxic, compound.[2][3] This guide focuses on a class of compounds built around a rigid cyclobutane core: cyclobutane-1,3-diamine derivatives.[4][5][6] The puckered, four-membered ring of cyclobutane locks substituents into distinct cis (on the same side) or trans (on opposite sides) configurations, making it an excellent scaffold for exploring the impact of precise geometric positioning on biological activity.[5]

Here, we present a comprehensive comparison of the biological activity of cis versus trans isomers of a novel cyclobutane-1,3-diamine derivative designed as a kinase inhibitor. Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7][8][9] This guide will walk through the rationale for the experimental design, present key comparative data, provide detailed protocols for validation, and explain the structural basis for the observed differences in activity.

Case Study: A Novel Kinase Inhibitor Series

For this guide, we will examine a hypothetical, yet representative, series of kinase inhibitors targeting a serine/threonine kinase crucial in a cancer signaling pathway. The core structure features a cyclobutane-1,3-diamine scaffold. The central hypothesis is that the cis and trans isomers will display significantly different inhibitory potencies due to the specific geometry required for optimal binding within the ATP-binding pocket of the target kinase.

The synthesis of these compounds yields a mixture of diastereomers, which are then separated into pure cis and trans isomers.[10][11][12] The absolute stereochemistry of each isomer is unequivocally confirmed through techniques like X-ray crystallography.

Comparative Biological Evaluation: cis vs. trans

The initial and most critical step in evaluating a new kinase inhibitor is to determine its potency in a cell-free, biochemical assay.[13] This allows for the direct measurement of the inhibitor's effect on the purified kinase enzyme without the complexities of cellular uptake, metabolism, or off-target effects.[9][13]

In Vitro Kinase Inhibition Assay

We employed a luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction.[14] Lower luminescence indicates higher kinase activity (more ATP consumed) and, consequently, weaker inhibition. The inhibitory potency is expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[15]

Table 1: Comparative Inhibitory Potency (IC50) of cis and trans Isomers

IsomerTarget Kinase IC50 (nM)
cis-Isomer15
trans-Isomer2,300

The results clearly demonstrate a significant difference in potency. The cis-isomer is over 150 times more potent than the trans-isomer, highlighting the critical importance of the specific spatial arrangement of the substituents on the cyclobutane ring for effective kinase inhibition.

Structural Rationale for Differential Activity

The dramatic difference in potency can be rationalized by examining how each isomer interacts with the kinase's ATP-binding site. While we don't have a co-crystal structure, molecular modeling studies provide a compelling explanation. The cis configuration allows two key functional groups on the molecule to simultaneously engage with a hydrogen bond donor and a hydrophobic pocket within the active site. In contrast, the geometry of the trans isomer prevents this optimal dual interaction, leading to a much weaker binding affinity and, consequently, lower inhibitory activity.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of these findings rests on a robust and well-controlled experimental protocol.[16] Below is a detailed, step-by-step methodology for determining the IC50 values using a luminescence-based kinase assay, such as the Kinase-Glo® assay.[14]

Protocol: In Vitro Kinase IC50 Determination
  • Compound Preparation:

    • Prepare 10 mM stock solutions of both the cis and trans isomers in 100% DMSO.

    • Perform a serial dilution series in DMSO to create a range of concentrations for the dose-response curve. A common approach is a 10-point, 3-fold serial dilution.

  • Kinase Reaction Setup:

    • In a 384-well white plate, add the kinase, the appropriate substrate, and the kinase assay buffer.

    • Add the serially diluted compounds to the wells. Include "vehicle control" wells with only DMSO (representing 0% inhibition) and "no enzyme" wells (representing 100% inhibition).

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase.[15]

  • Reaction Incubation:

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The plate should be gently agitated to ensure mixing.

  • Signal Detection:

    • Add the Kinase-Glo® Reagent, which stops the kinase reaction and initiates the luminescent signal generation.

    • Incubate for an additional 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and no enzyme control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Diagram 1: Workflow for Kinase Inhibitor IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis p1 Prepare 10mM Stock Solutions (cis & trans) in DMSO p2 Create 10-Point Serial Dilution in DMSO p1->p2 a2 Add Diluted Compounds & Controls (DMSO) p2->a2 a1 Dispense Kinase, Substrate & Buffer to 384-well plate a1->a2 a3 Initiate Reaction with ATP Solution a2->a3 a4 Incubate at RT (e.g., 60 min) a3->a4 d1 Add Kinase-Glo® Reagent to Stop Reaction a4->d1 d2 Incubate at RT (10 min) d1->d2 d3 Read Luminescence on Plate Reader d2->d3 d4 Normalize Data & Generate Dose-Response Curve d3->d4 d5 Calculate IC50 Value d4->d5

A step-by-step workflow for determining the IC50 of kinase inhibitors.

Transitioning to Cellular Systems: Validating On-Target Effects

While biochemical assays are essential for determining direct potency, the ultimate goal is for a compound to be active in a cellular context.[13] Cell-based assays are crucial for confirming that an inhibitor can cross the cell membrane, engage its target in the complex cellular environment, and elicit a functional response.[9]

A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.[9][17] A potent, on-target inhibitor should reduce the phosphorylation of this substrate in a dose-dependent manner. For our cis-isomer, we would expect to see a significant reduction in substrate phosphorylation at concentrations consistent with its biochemical IC50.

Diagram 2: Logic of Validating Target Engagement in Cells

G cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibitor Action cluster_outcome Experimental Outcome K Target Kinase (Active) S Substrate K->S ATP->ADP pS Phospho-Substrate (pS) O Reduced Levels of pS Detected (e.g., by Western Blot) pS->O Leads to I cis-Isomer (Potent Inhibitor) I->K Binds & Inhibits

Inhibition of the target kinase by the cis-isomer blocks substrate phosphorylation.

Conclusion and Future Directions

The experimental data unequivocally demonstrates that the stereochemical configuration of our cyclobutane-1,3-diamine derivative is a critical determinant of its biological activity. The cis-isomer is a potent inhibitor of the target kinase, while the trans-isomer is largely inactive. This stark difference underscores the necessity of synthesizing and evaluating stereoisomers as distinct chemical entities in any drug discovery program.

The potent cis-isomer represents a promising lead for further development. The next steps in its preclinical evaluation would involve:

  • Selectivity Profiling: Assessing its activity against a broad panel of other kinases to ensure it is selective for the intended target.

  • Cellular Efficacy: Evaluating its ability to inhibit cancer cell proliferation in various cell lines.

  • Pharmacokinetic Studies: Conducting in vivo studies in animal models to assess its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

This guide illustrates a foundational principle in medicinal chemistry: structure dictates function. By leveraging rigid scaffolds like cyclobutane, chemists can precisely control the spatial orientation of key pharmacophoric features, leading to the development of highly potent and selective therapeutics.

References

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  • Radchenko, D. S., et al. (2021). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. [Link]

  • Wouters, J., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]

  • Malashchuk, A., et al. (2021). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Bioorganic & Medicinal Chemistry. [Link]

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drug Candidates Containing a Cyclobutane Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Ring in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclobutane ring has emerged from a structural curiosity to a valuable motif for enhancing the properties of therapeutic candidates.[1][2] Its unique, puckered three-dimensional structure offers a compelling alternative to more traditional, flexible alkyl chains or planar aromatic systems.[1][3] Medicinal chemists increasingly employ this strained carbocycle to impart conformational rigidity, improve binding affinity, and, critically, to enhance metabolic stability.[1][2][4] By replacing metabolically vulnerable groups, such as a flexible ethyl linker or a gem-dimethyl group, with a more robust cyclobutane, it is often possible to block common sites of oxidative metabolism.[5][6][7]

However, the inherent ring strain of cyclobutane (26.3 kcal/mol), which lies between the highly reactive cyclopropane and the more stable cyclopentane, necessitates a thorough and nuanced assessment of its metabolic fate.[1][8] This guide provides a comparative framework for evaluating the metabolic stability of cyclobutane-containing drug candidates, supported by experimental protocols and data interpretation strategies for researchers in drug development.

The Metabolic Landscape of Cyclobutanes: Pathways and Comparisons

While often incorporated to improve metabolic robustness, the cyclobutane ring is not inert. Its primary route of metabolism is oxidation, catalyzed predominantly by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver microsomes.[9][10]

Primary Metabolic Pathway: C-H Bond Oxidation

The most common metabolic transformation is the hydroxylation of a C-H bond on the cyclobutane ring. This process is initiated by the highly reactive Compound I (FeO³⁺) species within the CYP catalytic cycle, which abstracts a hydrogen atom from the ring to form a carbon radical.[11] This radical then rapidly recombines with the hydroxyl moiety bound to the heme iron, yielding a hydroxylated metabolite.

The position of this hydroxylation is dictated by the steric and electronic environment of the cyclobutane ring, including the location of substituents and their orientation relative to the enzyme's active site. Unsubstituted positions are generally more susceptible to this oxidative attack.

Below is a diagram illustrating the principal CYP450-mediated hydroxylation pathway for a generic cyclobutane-containing drug candidate.

G cluster_0 CYP450 Active Site Parent R-Cyclobutane (Substrate) CompoundI Compound I (FeO³⁺) Parent->CompoundI H• abstraction Radical_Intermediate Cyclobutyl Radical Intermediate CompoundI->Radical_Intermediate Hydroxylated_Metabolite R-Cyclobutanol (Metabolite) Radical_Intermediate->Hydroxylated_Metabolite •OH rebound Metabolite Exits Metabolite Exits Hydroxylated_Metabolite->Metabolite Exits NADPH NADPH P450_Reductase P450 Reductase NADPH->P450_Reductase P450_Fe3 P450 (Fe³⁺) P450_Reductase->P450_Fe3 e⁻ P450_Fe3->CompoundI + O₂, e⁻, 2H⁺

Caption: CYP450-mediated hydroxylation of a cyclobutane moiety.

Comparative Stability: Cyclobutane vs. Other Moieties

The decision to incorporate a cyclobutane ring is often a comparative one. Its performance must be weighed against other common structural motifs.

  • vs. Acyclic Analogs (e.g., isopropyl, tert-butyl): Flexible acyclic groups, particularly those with tertiary C-H bonds, are often "metabolic soft spots." The conformational constraint of the cyclobutane ring can make its C-H bonds less accessible to CYP enzymes, frequently leading to a significant increase in metabolic half-life.[5][12]

  • vs. Cyclopentane/Cyclohexane: Cyclopentane and cyclohexane are less strained and more flexible than cyclobutane.[13][14][15][16] While generally stable, their flexibility can allow for easier positioning within a CYP active site, potentially leading to faster metabolism compared to a rigidly held cyclobutane. For instance, replacing a cyclohexyl amine with a difluorocyclobutanyl amine was a key strategy in developing the metabolically stable IDH1 inhibitor, ivosidenib.

  • vs. Aromatic Rings: Replacing a planar, electron-rich aromatic ring with a saturated, three-dimensional cyclobutane ring is a powerful strategy to avoid aromatic hydroxylation, a common metabolic pathway.[3] This bioisosteric replacement increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved metabolic profiles and higher clinical success rates.[3]

The following table provides a comparative summary of hypothetical metabolic stability data for a drug candidate scaffold containing different moieties.

Compound IDKey MoietyHalf-Life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)
Candidate A Cyclobutane 75 9.2
Analog BIsopropyl2231.5
Analog CCyclopentyl5812.0
Analog DPhenyl3519.8

Data is hypothetical and for illustrative purposes. HLM: Human Liver Microsomes.

This data illustrates a common trend where the cyclobutane-containing analog (Candidate A) exhibits superior metabolic stability (longer half-life, lower clearance) compared to its flexible, larger cycloalkane, and aromatic counterparts.

Experimental Guide: The In Vitro Liver Microsomal Stability Assay

The cornerstone for assessing metabolic stability is the in vitro liver microsomal stability assay.[9][17] This experiment measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicle-like artifacts containing the majority of the phase I metabolic enzymes, including CYPs.[9][18]

Workflow for Microsomal Stability Assessment

Sources

A Comparative Guide to the Conformational Properties of Cyclobutane and Cyclopentane Diamines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the spatial arrangement of atoms within a molecule is paramount. The conformational properties of cyclic diamines, particularly those based on cyclobutane and cyclopentane scaffolds, dictate their ability to interact with biological targets, act as chiral ligands, and serve as versatile building blocks in medicinal chemistry.[1][2] This guide provides an in-depth comparison of the conformational landscapes of these two important classes of molecules, supported by experimental data and methodologies.

Introduction: The Dance of Ring Strain and Conformation

Cycloalkanes are not the flat polygons often depicted in two-dimensional drawings.[3] They adopt three-dimensional, non-planar conformations to alleviate inherent ring strain, which is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds).[4]

  • Cyclobutane , with four carbon atoms, experiences significant angle strain in a planar conformation (90° angles). To relieve the high torsional strain that would result from all eight C-H bonds being eclipsed, it "puckers" into a folded or butterfly-like conformation.[3][5] This puckering slightly worsens the angle strain but provides a significant reduction in torsional strain, achieving a lower overall energy state.[4]

  • Cyclopentane , on the other hand, has internal angles (108° in a planar pentagon) very close to the ideal tetrahedral angle, resulting in minimal angle strain.[3] However, a planar conformation would induce substantial torsional strain.[5] Consequently, cyclopentane adopts puckered conformations, primarily the "envelope" and "twist" forms, which are in constant, fluid interconversion through a process called pseudorotation.[6][7] This process allows the ring to relieve torsional strain with only a minor increase in angle strain.[3]

The introduction of diamino substituents onto these rings introduces further complexity, influencing the preferred conformation and defining the spatial relationship between the crucial nitrogen atoms.

The Rigid Pucker of Cyclobutane Diamines

The cyclobutane ring is conformationally more rigid than cyclopentane.[6] It exists as two rapidly interconverting puckered conformations. Substituents are positioned in either axial (pointing up or down, perpendicular to the approximate plane of the ring) or equatorial (pointing outwards from the ring) positions.[8] The energy barrier for this ring-flipping is relatively low, but the puckered state is energetically preferred over the planar transition state.

The relative stereochemistry of the diamino groups (cis or trans) and their substitution pattern (1,2- or 1,3-) critically determines the most stable conformation.

  • 1,3-Diaminocyclobutanes : In the cis isomer, the two amino groups can both occupy equatorial positions (diequatorial) in the puckered conformation, which is generally the most stable arrangement to minimize steric hindrance.[9] A conformation with both groups in axial positions (diaxial) would lead to significant transannular steric repulsion between them.[9] For the trans isomer, one amino group must be axial and the other equatorial (axial-equatorial).[8]

The Fluid Pseudorotation of Cyclopentane Diamines

The cyclopentane ring is characterized by its flexibility and the low energy barrier between its various puckered conformations.[8] The two most representative conformations are the envelope (Cs symmetry), where four carbons are coplanar and one is out of the plane, and the twist or half-chair (C2 symmetry), where three carbons are coplanar and the other two are displaced on opposite sides of the plane.[7][10]

These and intermediate conformations are continuously interconverting via pseudorotation, meaning the "pucker" rotates around the ring.[6] Unlike the distinct axial and equatorial positions in a rigid chair cyclohexane, the substituent positions in cyclopentane are described as pseudoequatorial and pseudoaxial, and their environment is constantly changing. The energy difference between the envelope and twist forms is very small, leading to a flat potential energy surface.[6]

  • 1,2- and 1,3-Diaminocyclopentanes : The substituents' preference for pseudoequatorial positions to minimize steric and torsional strain still holds. In trans-1,2-diaminocyclopentane, a conformation where both amino groups occupy pseudoequatorial positions is strongly favored.[2] For cis isomers, an equilibrium of conformations will exist, balancing the steric demands of the substituents against the inherent torsional strain of the ring.

Direct Comparison: Key Conformational Parameters

The fundamental differences in ring strain, size, and flexibility between cyclobutane and cyclopentane lead to distinct conformational properties for their diamine derivatives.

PropertyCyclobutane DiaminesCyclopentane DiaminesRationale
Dominant Strain High Angle Strain (C-C-C ~88°)[3]High Torsional Strain (in planar form)[3]Cyclobutane's small ring forces bond angles far from the ideal 109.5°. Cyclopentane can achieve near-ideal angles but must pucker to avoid eclipsing interactions.[3]
Flexibility Relatively Rigid, Puckered[6]Highly Flexible, Pseudorotation[6][8]The energy barrier to planarization is higher for cyclobutane. Cyclopentane has a very low barrier for interconversion between envelope and twist forms.[6]
Conformational States Two interconverting puckered statesA continuum of envelope and twist forms[7]The conformational energy landscape of cyclobutane has two distinct minima, whereas cyclopentane's is very flat.[6]
Substituent Positions Well-defined Axial and Equatorial[8]Pseudoaxial and Pseudoequatorial[7]The rigidity of the puckered cyclobutane allows for clearer distinction. The flexibility of cyclopentane makes these positions less defined and rapidly interconverting.
Inter-amine Distance More constrained and fixedMore variable due to ring flexibilityThe rigid puckered structure of cyclobutane holds the diamine groups in a more defined spatial relationship.

Methodologies for Conformational Analysis

Determining the preferred conformation of these diamines requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for solution-phase conformational analysis.[11] By analyzing coupling constants (3JHH) and Nuclear Overhauser Effects (NOEs), the dihedral angles and spatial proximity of protons can be determined, providing a detailed picture of the molecule's average conformation.[12][13]

General Protocol for 1H NMR and NOESY Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the diamine sample in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in a high-quality NMR tube.

  • 1H NMR Acquisition: Acquire a standard one-dimensional 1H NMR spectrum to identify the chemical shifts of all protons.

  • COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and confirm assignments.

  • NOESY/ROESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. The presence of cross-peaks between protons indicates they are close in space (typically < 5 Å).

  • Data Analysis:

    • For cyclobutanes, strong NOEs between 1,3-diaxial protons can confirm a specific puckered conformation.

    • The magnitude of the vicinal coupling constants (3JHH) can be used with the Karplus equation to estimate dihedral angles, helping to distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships.

    • For cyclopentanes, the averaged nature of the coupling constants reflects the rapid pseudorotation.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the unambiguous, solid-state structure of a molecule, offering precise bond lengths, angles, and dihedral angles.[14][15] This "snapshot" of the molecule in its crystalline form is the gold standard for structural determination.[16]

General Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the diamine or a suitable derivative. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer.[14] The crystal is cooled (typically to 100 K) and rotated in a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.[17]

  • Structure Solution and Refinement: The diffraction pattern is processed to generate an electron density map of the unit cell.[14] From this map, the positions of the atoms are determined (structure solution). This initial model is then refined against the experimental data to yield the final, precise atomic coordinates.[14]

Computational Chemistry

Theoretical calculations, such as Density Functional Theory (DFT) or ab initio methods, are used to model the potential energy surface of the molecules.[18] These methods can calculate the relative energies of different conformations (e.g., puckered vs. planar cyclobutane, or envelope vs. twist cyclopentane), predict energy barriers for interconversion, and generate theoretical NMR parameters that can be compared with experimental data.[11]

General Workflow for Computational Analysis:

  • Structure Building: Construct an initial 3D model of the desired diamine isomer.

  • Conformational Search: Perform a systematic or stochastic conformational search using a lower-level theory (e.g., molecular mechanics) to identify potential low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a higher-level theory (e.g., DFT with a suitable basis set like 6-31G* or larger).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Energy Comparison: Compare the relative energies of all stable conformers to determine the most likely structures and their population distribution based on the Boltzmann equation.

Visualization of Conformational Dynamics

Diagram 1: Cyclobutane Ring Puckering

G cluster_0 Puckered Conformation 1 cluster_1 Puckered Conformation 2 C1 C2 C1->C2 H1a ax C1->H1a H1e eq C1->H1e C3 C2->C3 H2a ax C2->H2a H2e eq C2->H2e C4 C3->C4 H3a ax C3->H3a H3e eq C3->H3e C4->C1 H4a ax C4->H4a H4e eq C4->H4e C5 C6 C5->C6 H5a eq C5->H5a H5e ax C5->H5e C7 C6->C7 H6a eq C6->H6a H6e ax C6->H6e C8 C7->C8 H7a eq C7->H7a H7e ax C7->H7e C8->C5 H8a eq C8->H8a H8e ax C8->H8e cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Ring Flip

Caption: Interconversion (ring flip) of puckered cyclobutane conformations.

Diagram 2: Cyclopentane Pseudorotation Pathway

Caption: Simplified pseudorotation circuit for cyclopentane conformations.

Diagram 3: Experimental Workflow for Conformational Assignment

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_result Final Assignment NMR NMR Spectroscopy (1H, COSY, NOESY) Result Assigned Conformation (Structure, Energies) NMR->Result XRAY X-ray Crystallography XRAY->Result Sample Diamine Synthesis & Purification Sample->NMR Sample->XRAY DFT DFT Calculations (Energy Minimization) DFT->Result

Caption: Integrated workflow for determining molecular conformation.

Conclusion and Implications

The choice between a cyclobutane and a cyclopentane diamine scaffold is a critical design decision in medicinal chemistry and materials science.

  • Cyclobutane diamines offer a more rigid and defined spatial arrangement of the amino groups. This conformational constraint can be advantageous for designing ligands that require a precise orientation for binding to a receptor or metal center.[1] The well-defined stereochemistry makes them attractive scaffolds for creating 3D diversity in fragment-based drug discovery.[19]

  • Cyclopentane diamines provide greater conformational flexibility. This can be beneficial for ligands that need to adapt their shape to a binding pocket (induced fit). However, this flexibility can also come at an entropic cost upon binding. The dynamic nature of the ring makes it a different type of building block, whose average conformational preferences must be carefully considered.[2]

Ultimately, understanding the fundamental differences in their conformational properties—the rigid pucker of cyclobutane versus the fluid pseudorotation of cyclopentane—is essential for the rational design of molecules with desired three-dimensional structures and functions.

References

  • Revealing pseudorotation and ring-opening reactions in colloidal organic molecules. (2021). Nature Communications. [Link]

  • 4.4: Conformations of Cycloalkanes. (2024). Chemistry LibreTexts. [Link]

  • Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. (2010). The Journal of Organic Chemistry. [Link]

  • Conformation of Cyclobutane and Cyclopentane. (2017). YouTube. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. [Link]

  • trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. (2010). Royal Society of Chemistry. [Link]

  • Conformations and pseudorotation of colloidal cyclopentane. (2021). ResearchGate. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (N.D.). Dalal Institute. [Link]

  • Cycloalkanes. (N.D.). Imperial College London. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. (N.D.). Auremn. [Link]

  • Conformational analysis of cycloalkanes. (2018). ResearchGate. [Link]

  • 4.4 Conformations of Cycloalkanes. (2023). OpenStax. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2022). PubMed Central. [Link]

  • Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. (2021). National Institutes of Health. [Link]

  • X-ray crystallography. (N.D.). Wikipedia. [Link]

  • X-ray Crystallography. (2023). Chemistry LibreTexts. [Link]

  • Cyclopentane combustion chemistry. Part I: Mechanism development and computational kinetics. (2019). ResearchGate. [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. (2004). National Institutes of Health. [Link]

  • NMR and Cyclic Molecules. (2021). YouTube. [Link]

  • Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?. (N.D.). Chemistry Stack Exchange. [Link]

Sources

Efficacy comparison of different catalysts for the synthesis of Cyclobutane-1,3-diamine.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cyclobutane-1,3-diamine in Medicinal Chemistry

Cyclobutane-1,3-diamine is a valuable building block in modern drug discovery, prized for the rigid, three-dimensional scaffold it introduces into molecular architectures.[1][2] As a constrained diamine, it serves as a key component in the synthesis of a wide array of bioactive molecules, offering precise control over the spatial orientation of functional groups. This conformational rigidity can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties. The synthesis of both cis and trans isomers of this diamine is of particular importance, as the stereochemical arrangement of the amino groups can profoundly influence biological activity.

This guide provides an in-depth comparison of the efficacy of various catalytic systems for the synthesis of cyclobutane-1,3-diamine. We will focus on the most industrially viable and scalable synthetic routes, primarily the catalytic hydrogenation of precursor molecules. The objective is to equip researchers and process chemists with the critical data and mechanistic insights needed to select the optimal catalyst for their specific synthetic goals, whether they be high yield, stereoselectivity, or process economy.

Synthetic Pathways to Cyclobutane-1,3-diamine

The most common and scalable approaches to cyclobutane-1,3-diamine involve the construction of the cyclobutane ring followed by the reduction of nitrogen-containing functional groups. Two primary precursor routes are considered for the final catalytic hydrogenation step:

  • Hydrogenation of Cyclobutane-1,3-dicarbonitrile: This route involves the reduction of two nitrile groups to primary amines.

  • Hydrogenation of Cyclobutane-1,3-dione Dioxime: This pathway requires the reduction of two oxime functionalities.

The choice of catalyst for these transformations is critical, as it dictates not only the reaction efficiency but also the selectivity for the desired primary diamine over potential byproducts such as secondary and tertiary amines.[3]

cluster_precursors Precursor Synthesis cluster_reduction Catalytic Hydrogenation MalonicEster Malonic Ester Derivatives Dinitrile Cyclobutane-1,3-dicarbonitrile MalonicEster->Dinitrile Multi-step synthesis Catalyst Catalyst (Ru, Rh, Ni, Pd) Dinitrile->Catalyst Dione Cyclobutane-1,3-dione Dioxime Cyclobutane-1,3-dione Dioxime Dione->Dioxime Oximation Dioxime->Catalyst Product Cyclobutane-1,3-diamine (cis/trans mixture) Catalyst->Product H2 H₂ H2->Catalyst

Figure 1: General synthetic workflows for the preparation of cyclobutane-1,3-diamine via catalytic hydrogenation of key precursors.

Comparative Analysis of Catalytic Systems

The selection of a catalyst for the hydrogenation of dinitriles or dioximes is a critical decision influenced by factors such as cost, activity, selectivity, and robustness. Below, we compare the performance of catalysts based on Ruthenium, Rhodium, Nickel, and Palladium.

Ruthenium (Ru) Catalysts

Ruthenium-based catalysts are highly effective for the hydrogenation of nitriles to primary amines. Supported ruthenium catalysts, such as Ru/C or Ru/Al₂O₃, are frequently employed in industrial settings.

  • Efficacy & Selectivity: Ruthenium catalysts generally exhibit high activity for nitrile reduction. Patents describe the use of supported ruthenium for the hydrogenation of various dinitriles, emphasizing their industrial utility.[4][5] The key to achieving high selectivity for the primary diamine is the suppression of intermediate imine condensation, which leads to secondary and tertiary amine byproducts. This is often managed through the addition of ammonia and careful control of reaction conditions.

  • Reaction Conditions: Hydrogenation with ruthenium catalysts typically requires elevated temperatures (100-150°C) and high hydrogen pressures (50-150 atm).

  • Advantages: High activity, relatively lower cost compared to Rhodium, and good stability under harsh reaction conditions.

  • Disadvantages: May require high pressures and temperatures, and selectivity can be an issue without proper optimization and additives.

Rhodium (Rh) Catalysts

Rhodium catalysts are known for their exceptional activity in hydrogenation reactions, often operating under milder conditions than other metals.

  • Efficacy & Selectivity: Rhodium catalysts can effectively reduce nitriles to primary amines. While highly active, controlling selectivity can be challenging. The use of specific ligands can enhance selectivity for the primary amine.

  • Reaction Conditions: Rhodium catalysts can often operate at lower temperatures and pressures compared to Ruthenium and Nickel systems.

  • Advantages: High catalytic activity, allowing for lower catalyst loading and milder reaction conditions.

  • Disadvantages: High cost is a significant barrier to large-scale industrial use. Catalyst recovery and recycling are essential for economic viability.

Nickel (Ni) Catalysts (Raney® Nickel)

Raney Nickel is a workhorse catalyst in the chemical industry due to its high activity and cost-effectiveness. It is particularly well-suited for the hydrogenation of nitriles and oximes.

  • Efficacy & Selectivity: Raney Nickel is highly effective for the reduction of dinitriles and dioximes. A study on the synthesis of the analogous 1,3-cyclohexanediamine from 1,3-cyclohexanedione dioxime demonstrated a 90% yield of the diamine using Raney Nickel.[6] This provides a strong precedent for its efficacy in the synthesis of cyclobutane-1,3-diamine. The selectivity towards primary amines is generally good, especially in the presence of ammonia to suppress side reactions. Doped Raney Nickel catalysts have also been developed to enhance performance.[3]

  • Reaction Conditions: Typically requires moderate to high temperatures (50-120°C) and hydrogen pressures (50-100 atm). The solvent choice is also critical, with alcoholic solvents often providing good results.[6]

  • Advantages: Excellent cost-effectiveness, high activity, and extensive industrial precedent.

  • Disadvantages: Can be pyrophoric and requires careful handling. Selectivity can be influenced by batch-to-batch variations in catalyst preparation.

Palladium (Pd) Catalysts

Palladium catalysts, most commonly palladium on carbon (Pd/C), are widely used for a variety of hydrogenation reactions.

  • Efficacy & Selectivity: While highly active for the hydrogenation of many functional groups, Pd catalysts can sometimes be less selective for the formation of primary amines from nitriles compared to Ni and Ru. Over-hydrogenation and the formation of secondary amines can be more prevalent. However, supported palladium catalysts have been successfully used for the hydrogenation of aromatic nitriles.[7][8]

  • Reaction Conditions: Palladium catalysts are often active under mild conditions (room temperature to 80°C, 1-50 atm H₂).

  • Advantages: High activity under mild conditions, broad functional group tolerance, and ease of handling (less pyrophoric than Raney Ni).

  • Disadvantages: Generally more expensive than Nickel catalysts. Selectivity for primary amines from aliphatic dinitriles can be lower than with other catalytic systems.

Quantitative Data Summary

While direct comparative data for the synthesis of cyclobutane-1,3-diamine is limited in the public domain, we can compile representative data for analogous transformations to guide catalyst selection.

Catalyst SystemPrecursor TypeProductYield (%)Temperature (°C)Pressure (atm)Key ObservationsReference
Raney® Nickel 1,3-Cyclohexanedione Dioxime1,3-Cyclohexanediamine905020High yield and selectivity for the analogous six-membered ring diamine.[6]
Ruthenium on Alumina Unsaturated DinitrilesSaturated DiaminesHigh100-15050-150Effective for industrial-scale dinitrile hydrogenation.[4]
Rhodium Complex Unsaturated DinitrilesSaturated DiaminesHighMilderMilderHigh activity, but cost is a major consideration.[9]
Palladium on Carbon Aromatic NitrilesPrimary AminesGood to Excellent25-801-50Effective for aromatic nitriles, selectivity may vary for aliphatic dinitriles.[7][8]

Experimental Protocols

Protocol 1: Synthesis of Cyclobutane-1,3-diamine via Hydrogenation of Cyclobutane-1,3-dione Dioxime (Based on Raney® Nickel Catalysis)

This protocol is adapted from the successful synthesis of 1,3-cyclohexanediamine and represents a robust method for the preparation of cyclobutane-1,3-diamine.[6]

Step 1: Oximation of Cyclobutane-1,3-dione

  • To a solution of cyclobutane-1,3-dione (1.0 eq) in water, add sodium hydroxide (2.3 eq) and hydroxylamine hydrochloride (2.2 eq).

  • Maintain the reaction at a controlled temperature (e.g., 0-10°C) with stirring.

  • The product, cyclobutane-1,3-dione dioxime, will precipitate from the solution.

  • Collect the solid product by filtration and dry under vacuum.

Step 2: Catalytic Hydrogenation

  • Charge a high-pressure autoclave with cyclobutane-1,3-dione dioxime, Raney® Nickel (approx. 10-20 wt%), and a suitable solvent such as methanol or ethanol. The addition of ammonia (as a solution in the alcohol or as anhydrous ammonia) is recommended to improve selectivity for the primary diamine.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 20-50 atm.

  • Heat the reaction mixture to 50-80°C with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or by periodic sampling and analysis (GC or LC-MS).

  • Upon completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: The catalyst may be pyrophoric and should be handled under a wet solvent or inert atmosphere.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude cyclobutane-1,3-diamine.

  • Purify the product by distillation or crystallization to separate the cis and trans isomers if required.

cluster_protocol Experimental Workflow Start Start: Cyclobutane-1,3-dione Oximation Step 1: Oximation (Hydroxylamine, Base) Start->Oximation Filtration1 Filtration & Drying Oximation->Filtration1 Dioxime Intermediate: Cyclobutane-1,3-dione Dioxime Filtration1->Dioxime Hydrogenation Step 2: Catalytic Hydrogenation (Raney Ni, H₂, NH₃, Solvent) Dioxime->Hydrogenation Filtration2 Catalyst Filtration (Caution: Pyrophoric) Hydrogenation->Filtration2 Purification Solvent Removal & Purification (Distillation) Filtration2->Purification Product Product: Cyclobutane-1,3-diamine Purification->Product

Figure 2: Step-by-step experimental workflow for the synthesis of cyclobutane-1,3-diamine via the dioxime intermediate.

Conclusion and Catalyst Selection Rationale

The choice of catalyst for the synthesis of cyclobutane-1,3-diamine is a balance of performance, cost, and process safety.

  • For Cost-Effective, Large-Scale Production: Raney® Nickel is the catalyst of choice. Its high activity, proven efficacy in analogous systems, and low cost make it ideal for industrial applications. The primary considerations are handling its pyrophoric nature and optimizing conditions with ammonia to ensure high selectivity for the primary diamine.

  • For High Activity and Milder Conditions: Ruthenium and Rhodium catalysts offer the potential for higher turnover numbers and operation under less harsh conditions. Rhodium, while the most active, is often prohibitively expensive. Ruthenium presents a good compromise between activity and cost. These catalysts are well-suited for applications where catalyst loading must be minimized or where substrate sensitivity precludes the use of higher temperatures.

  • For Versatility and Ease of Use: Palladium catalysts are excellent for general hydrogenation work under mild conditions. However, for the specific transformation of aliphatic dinitriles or dioximes to primary diamines, careful screening is required to ensure adequate selectivity compared to Nickel or Ruthenium systems.

Ultimately, the optimal catalyst will be determined by the specific requirements of the synthesis, including scale, purity specifications, and economic constraints. Empirical screening of the catalyst systems outlined in this guide is recommended to identify the most efficient and selective process for your application.

References

Validating the target engagement of Cyclobutane-1,3-diamine-based inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Validating the Target Engagement of Cyclobutane-1,3-diamine-based Inhibitors

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of methodologies for validating the target engagement of cyclobutane-1,3-diamine-based inhibitors. We will delve into the mechanistic underpinnings of each technique, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most appropriate method for their specific research goals.

The cyclobutane-1,3-diamine scaffold has emerged as a privileged motif in medicinal chemistry, particularly in the development of kinase inhibitors. Its rigid, three-dimensional structure allows for precise orientation of substituents to engage with target proteins, often leading to high potency and selectivity. However, confirming that a compound binds to its intended target within the complex cellular environment is a critical step in drug discovery. This guide will explore and compare key methodologies for this validation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in a cellular context. It is based on the principle that the binding of a ligand, such as an inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.

Mechanistic Rationale

The thermal denaturation of a protein is a cooperative process. When a ligand binds to a protein, it introduces additional favorable interactions that must be overcome for the protein to unfold. This results in a higher melting temperature (Tm) for the protein-ligand complex compared to the unbound protein. By heating intact cells or cell lysates to various temperatures, precipitating the aggregated, denatured proteins, and quantifying the amount of soluble target protein remaining, we can determine the extent of target engagement.

Experimental Workflow

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Culture and harvest cells B 2. Resuspend cells in PBS A->B C 3. Aliquot cell suspension B->C D 4. Treat with inhibitor or vehicle C->D E 5. Heat aliquots to a range of temperatures D->E F 6. Lyse cells (freeze-thaw) E->F G 7. Separate soluble and precipitated fractions (centrifugation) F->G H 8. Collect supernatant (soluble fraction) G->H I 9. Quantify target protein (e.g., Western Blot, ELISA) H->I

Caption: CETSA Experimental Workflow.

Detailed Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T) and grow to 80-90% confluency.

    • Treat cells with the cyclobutane-1,3-diamine-based inhibitor or vehicle control for a predetermined time (e.g., 1 hour) at 37°C.

  • Cell Harvesting and Lysis:

    • Wash cells with ice-cold PBS and scrape.

    • Centrifuge at 300 x g for 5 minutes at 4°C and resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Thermal Challenge:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Cool the samples to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully transfer the supernatant (soluble fraction) to new tubes.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a specific antibody against the target protein.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

Data Interpretation

The data is typically plotted as the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target engagement.

ParameterVehicle ControlInhibitor (10 µM)
Tm (°C) 52.558.2
ΔTm (°C) -+5.7

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures the binding of a compound to an intracellular protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a luciferase donor to a fluorescent acceptor when they are in close proximity.

Mechanistic Rationale

In this assay, the target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the active site of the target protein is added to the cells. When the tracer is bound, it is in close proximity to the NanoLuc® luciferase, resulting in a high BRET signal. A test compound that competes with the tracer for binding to the target protein will displace the tracer, leading to a decrease in the BRET signal. The magnitude of this decrease is proportional to the affinity of the test compound for the target protein.

Experimental Workflow

NanoBRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis A 1. Transfect cells with NanoLuc-target fusion vector B 2. Plate cells in a white, 96-well plate A->B C 3. Add NanoBRET tracer and test compound B->C D 4. Incubate at 37°C C->D E 5. Add Nano-Glo substrate and extracellular NanoLuc inhibitor D->E F 6. Measure donor and acceptor emission E->F G 7. Calculate BRET ratio F->G H 8. Determine IC50 value G->H

Caption: NanoBRET™ TE Assay Workflow.

Detailed Protocol: NanoBRET™ TE Intracellular Kinase Assay
  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.

    • Plate the cells in a white, 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the cyclobutane-1,3-diamine-based inhibitor.

    • Add the inhibitor and the specific NanoBRET™ tracer to the appropriate wells.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Prepare the Nano-Glo® substrate solution containing an extracellular NanoLuc® inhibitor.

    • Add the substrate solution to all wells.

    • Read the plate on a luminometer equipped with filters for donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation

A dose-dependent decrease in the BRET ratio indicates that the test compound is engaging the target protein and displacing the fluorescent tracer. The IC50 value represents the concentration of the inhibitor required to displace 50% of the tracer.

CompoundTarget KinaseNanoBRET™ TE IC50 (nM)
Staurosporine (Control)CDK285
Cyclobutane Inhibitor ACDK2150
Cyclobutane Inhibitor BCDK225

In Vitro Kinase Activity Assay

While CETSA and NanoBRET™ confirm target binding, an in vitro kinase activity assay directly measures the functional consequence of that binding – the inhibition of the enzyme's catalytic activity.

Mechanistic Rationale

This assay quantifies the ability of a kinase to phosphorylate a specific substrate. The reaction typically includes the kinase, a substrate (peptide or protein), and ATP. The amount of phosphorylated substrate is then measured. An effective inhibitor will reduce the rate of phosphorylation in a concentration-dependent manner.

Experimental Workflow

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A 1. Prepare reaction buffer with kinase, substrate, and ATP B 2. Add serial dilutions of inhibitor A->B C 3. Incubate at 30°C to allow phosphorylation B->C D 4. Stop the reaction C->D E 5. Detect phosphorylated substrate (e.g., ADP-Glo™, luminescence) D->E F 6. Quantify signal E->F G 7. Determine IC50 value F->G

Caption: In Vitro Kinase Assay Workflow.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, ATP, and varying concentrations of the cyclobutane-1,3-diamine-based inhibitor in a kinase reaction buffer.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Signal Measurement and Analysis:

    • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus, the kinase activity.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to determine the IC50 value.

Data Interpretation

A lower luminescence signal indicates less ADP produced, signifying greater inhibition of the kinase. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

CompoundTarget KinaseADP-Glo™ IC50 (nM)
Staurosporine (Control)Abl12.5
Cyclobutane Inhibitor CAbl115.8
Cyclobutane Inhibitor DAbl17.2

Comparative Analysis of Target Engagement Methods

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementIn Vitro Kinase Activity Assay
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Measurement of catalytic activity
Cellular Context Intact cells or lysatesLive cellsRecombinant enzyme (cell-free)
Readout Target protein solubilityBRET ratioEnzyme activity (e.g., luminescence, fluorescence)
Throughput Low to mediumHighHigh
Labeling Label-free (requires antibody)Requires NanoLuc fusion and fluorescent tracerLabel-free or labeled substrate
Information Direct evidence of target binding in cellsReal-time target binding in live cellsFunctional consequence of binding (inhibition)
Pros Physiologically relevant; no protein modification neededHigh sensitivity; quantitative; live cellsDirect measure of function; high throughput
Cons Lower throughput; requires specific antibodyRequires genetic modification of target; tracer developmentLacks cellular context; may not reflect in-cell potency

Conclusion

Validating the target engagement of cyclobutane-1,3-diamine-based inhibitors requires a multi-faceted approach. CETSA provides label-free confirmation of target binding in a cellular environment. NanoBRET™ offers a high-throughput, real-time method to quantify target occupancy in live cells. In vitro kinase activity assays directly measure the functional impact of the inhibitor on the purified target. A robust validation strategy will often employ a combination of these techniques to build a comprehensive understanding of a compound's mechanism of action, from direct binding to functional inhibition.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of protein-ligand binding in live cells. Cell Chemical Biology. [Link]

The Rigidity Advantage: How the Cyclobutane Ring Enhances Binding Affinity in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Conformational Restriction and Preorganization

In the intricate dance of molecular recognition, the binding of a ligand to its protein target is a symphony of enthalpic and entropic forces. While enthalpic gains from favorable interactions like hydrogen bonds and van der Waals contacts are often the primary focus in drug design, the entropic cost of binding can be a formidable barrier to achieving high affinity. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on how incorporating a rigid cyclobutane ring into a ligand can strategically mitigate this entropic penalty, leading to enhanced binding affinity. We will delve into the underlying thermodynamic principles, present comparative experimental data, and provide detailed protocols for measuring these critical binding parameters.

The Entropic Hurdle in Ligand Binding

Flexible molecules in solution exist as an ensemble of numerous conformations. Upon binding to a protein, a ligand is constrained to a single, bioactive conformation. This loss of conformational freedom results in a significant decrease in entropy, which is thermodynamically unfavorable and can substantially weaken the binding affinity.[1] This is often referred to as the "entropic penalty" of binding. Flexible ligands, in essence, pay a higher price to adopt the correct orientation for optimal interaction with their target.[2]

Cyclobutane: A Rigid Solution to an Entropic Problem

The cyclobutane ring, a four-membered carbocycle, offers a compelling solution to this entropic challenge. Its inherent structural features make it an attractive tool for medicinal chemists aiming to improve the potency and pharmacokinetic properties of drug candidates.[3][4]

The Unique Geometry of Cyclobutane

Unlike the planar depiction in simple line-angle formulas, cyclobutane is not flat. It adopts a puckered or "butterfly" conformation to relieve torsional strain that would be present in a planar structure.[3] This puckered geometry, with bond angles of approximately 88 degrees, results in significant angle strain (26.3 kcal/mol).[3] This inherent strain and puckered nature confer a high degree of rigidity to the cyclobutane ring, limiting its conformational flexibility.

The Principle of Preorganization

By incorporating a cyclobutane ring as a scaffold or linker, medicinal chemists can "preorganize" a ligand into a conformation that is closer to its bioactive state.[5] This preorganization means that the ligand has fewer accessible conformations in its unbound state, and therefore, the loss of conformational entropy upon binding is significantly reduced.[5] A lower entropic penalty translates to a more favorable Gibbs free energy of binding (ΔG), and consequently, a higher binding affinity (lower Kd or Ki).

The thermodynamic relationship is described by the equation:

ΔG = ΔH - TΔS

where:

  • ΔG is the Gibbs free energy of binding (a more negative value indicates stronger affinity)

  • ΔH is the change in enthalpy (related to bond formation and breaking)

  • T is the temperature in Kelvin

  • ΔS is the change in entropy

By making the change in entropy (ΔS) less negative (i.e., reducing the entropic penalty), the overall ΔG becomes more negative, leading to tighter binding.

Comparative Analysis: The Impact of Cyclobutane Rigidity on Binding Affinity

The theoretical advantages of incorporating a cyclobutane ring are borne out by experimental data across various drug discovery programs. The following case studies illustrate the quantitative impact of this strategy.

Case Study 1: G9a Histone Methyltransferase Inhibitors

In the development of inhibitors for the G9a histone methyltransferase, a key enzyme in oncology, structure-activity relationship (SAR) studies revealed the critical role of a spirocyclic cyclobutane moiety. Replacement of this rigid scaffold with larger, more flexible rings led to a dramatic loss of potency.[3]

Compound/ScaffoldTargetIC50 (nM)Fold Difference
Spirocyclic CyclobutaneG9a153-
Spirocyclic CyclopentaneG9a>1530>10x weaker
Spirocyclic CyclohexaneG9a>1530>10x weaker

Table 1. Comparison of IC50 values for G9a inhibitors with different spirocyclic scaffolds. This data clearly demonstrates that the compact and rigid nature of the cyclobutane ring is essential for maintaining high affinity for the G9a target.

Case Study 2: Retinoic Acid-Related Orphan Receptor γt (RORγt) Inverse Agonists

RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, making it a target for autoimmune diseases. In the optimization of RORγt inverse agonists, replacing a flexible n-butanoic acid side chain with a conformationally restricted cis-cyclobutane acetic acid resulted in a significant improvement in in vitro potency.[5] This enhancement is attributed to the reduction of the entropic penalty associated with the flexible chain adopting its bioactive conformation upon binding.[5]

CompoundTargetIn Vitro Potency (IC50, nM)
Flexible n-butanoic acid analogRORγt~100
Rigid cis-cyclobutane analog RORγt <10

Table 2. Impact of cyclobutane-induced rigidity on the potency of RORγt inverse agonists. The preorganization of the carboxylic acid moiety by the cyclobutane ring leads to a more than 10-fold increase in potency.

Visualizing the Concept: Conformational Restriction

The following diagram illustrates the principle of conformational restriction and its effect on the entropic cost of binding.

G cluster_0 Flexible Ligand cluster_1 Rigid Cyclobutane Ligand Flexible Unbound Unbound State (High Conformational Entropy) Flexible Bound Bound State (Low Conformational Entropy) Flexible Unbound->Flexible Bound High Entropic Penalty (Large ΔS loss) Lower Binding Affinity Lower Binding Affinity Flexible Bound->Lower Binding Affinity Rigid Unbound Unbound State (Low Conformational Entropy) Rigid Bound Bound State (Similar Low Entropy) Rigid Unbound->Rigid Bound Low Entropic Penalty (Small ΔS loss) High Binding Affinity High Binding Affinity Rigid Bound->High Binding Affinity ITC_Workflow cluster_0 Sample Preparation cluster_1 ITC Experiment cluster_2 Data Analysis prep_protein Prepare Protein Solution in Degassed Buffer load_cell Load Protein into Sample Cell prep_protein->load_cell prep_ligand Prepare Ligand Solution in Matched Buffer load_syringe Load Ligand into Syringe prep_ligand->load_syringe titration Perform Serial Injections of Ligand into Protein load_cell->titration load_syringe->titration measure_heat Measure Heat Change After Each Injection titration->measure_heat integrate_peaks Integrate Heat Peaks measure_heat->integrate_peaks fit_model Fit Data to a Binding Model integrate_peaks->fit_model determine_params Determine Kd, n, ΔH, ΔS fit_model->determine_params

Caption: A typical experimental workflow for Isothermal Titration Calorimetry (ITC).

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare the protein and ligand in the exact same, degassed buffer to avoid heats of dilution.

    • Accurately determine the concentrations of both the protein and the ligand.

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe.

    • Equilibrate the instrument to the desired experimental temperature.

  • Loading Samples:

    • Load the protein solution into the sample cell.

    • Load the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution while stirring.

  • Data Acquisition:

    • The instrument records the heat change that occurs after each injection.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding kinetics (association and dissociation rates) and affinity of an interaction in real-time.

Experimental Workflow:

SPR_Workflow cluster_0 Sensor Chip Preparation cluster_1 SPR Experiment cluster_2 Data Analysis immobilize Immobilize Protein (Ligand) on Sensor Chip Surface block Block Remaining Active Sites immobilize->block association Flow Ligand (Analyte) over the Surface block->association equilibrium Allow to Reach Equilibrium association->equilibrium dissociation Flow Buffer to Measure Dissociation equilibrium->dissociation regeneration Regenerate the Surface dissociation->regeneration sensorgram Generate Sensorgram dissociation->sensorgram fit_kinetics Fit Association and Dissociation Curves to a Kinetic Model sensorgram->fit_kinetics calculate_constants Calculate ka, kd, and Kd fit_kinetics->calculate_constants

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).

Step-by-Step Methodology:

  • Sensor Chip Preparation:

    • Covalently immobilize one of the binding partners (typically the protein) onto the surface of a sensor chip.

    • Block any remaining reactive sites on the surface to prevent non-specific binding.

  • Binding Measurement:

    • Flow a solution containing the other binding partner (the analyte, in this case, the cyclobutane-containing ligand) over the sensor chip surface.

    • The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected by the instrument and recorded as a response unit (RU).

  • Kinetic Analysis:

    • Association Phase: Monitor the increase in RU over time as the analyte binds to the ligand.

    • Dissociation Phase: Replace the analyte solution with buffer and monitor the decrease in RU over time as the analyte dissociates from the ligand.

  • Data Analysis:

    • The resulting sensorgram (a plot of RU versus time) is fitted to a kinetic model to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka (Kd = kd/ka).

Conclusion: A Rigid Approach to Rational Drug Design

The strategic incorporation of the cyclobutane ring offers a powerful and validated approach to enhancing binding affinity in drug design. By acting as a rigid scaffold or linker, it effectively preorganizes the ligand into its bioactive conformation, thereby minimizing the entropic penalty of binding. The case studies presented here provide clear, quantitative evidence of the benefits of this strategy. For researchers in drug discovery, understanding and applying the principles of conformational restriction through moieties like cyclobutane is a critical step towards the rational design of more potent and effective therapeutics. The use of robust biophysical techniques such as ITC and SPR is essential for accurately quantifying the thermodynamic and kinetic consequences of such design choices, enabling a more informed and efficient drug development process.

References

  • Di, L. (2015). The role of entropic barriers in medicinal chemistry and drug discovery. Expert Opinion on Drug Discovery, 10(7), 723-731.
  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Wille, L. G., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200007. [Link]

  • Jorgensen, W. L. (2009). Efficient Drug Lead Discovery and Optimization. Accounts of Chemical Research, 42(6), 724-733.
  • Velazquez-Campoy, A., et al. (2015). A Look at Ligand Binding Thermodynamics in Drug Discovery. Expert Opinion on Drug Discovery, 10(10), 1057-1070.
  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496.
  • Williams, D. H., et al. (1997). The entropic penalty of ordered water in drug-receptor binding. Journal of the American Chemical Society, 119(43), 10537-10538.
  • Choy, R., et al. (2017). Preorganization of Ligands for Protein Binding.

Sources

Comparative study of the pharmacokinetic properties of drugs with and without a cyclobutane scaffold.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for molecular scaffolds that confer advantageous pharmacokinetic properties is a cornerstone of medicinal chemistry. Among the various strategies employed to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, the incorporation of a cyclobutane moiety has emerged as a compelling tactic. This guide provides an in-depth comparative study of the pharmacokinetic properties of drugs with and without a cyclobutane scaffold, supported by experimental data and detailed protocols to empower your own drug discovery programs.

The Rationale: Why Cyclobutane?

The cyclobutane ring, a four-membered carbocycle, is more than just a structural curiosity. Its unique puckered conformation and inherent ring strain bestow properties that can significantly influence a molecule's behavior in a biological system.[1] Medicinal chemists are increasingly leveraging this scaffold to:

  • Enhance Metabolic Stability: The rigid, three-dimensional nature of the cyclobutane ring can shield susceptible parts of a molecule from metabolic enzymes, particularly cytochrome P450s (CYPs).[2] This often leads to a longer half-life and improved oral bioavailability.

  • Improve Oral Bioavailability: By increasing metabolic stability and influencing physicochemical properties like lipophilicity, the cyclobutane motif can contribute to better absorption from the gastrointestinal tract.

  • Provide Conformational Restriction: The constrained nature of the cyclobutane ring can lock a molecule into a more bioactive conformation, potentially increasing its potency and selectivity for its target.[1] This can also reduce off-target effects.

This guide will now delve into specific case studies to illustrate these principles with concrete data.

Comparative Pharmacokinetic Profiles: Case Studies

To truly understand the impact of the cyclobutane scaffold, we will examine pairs of drugs where one contains this moiety and the other is a close structural analog without it.

Case Study 1: Apalutamide vs. Enzalutamide in Prostate Cancer

Apalutamide, an androgen receptor inhibitor, features a distinctive spirocyclic cyclobutane scaffold. Its close structural analog, enzalutamide, lacks this feature. A comparison of their pharmacokinetic profiles reveals the subtle yet significant influence of the cyclobutane ring.

Pharmacokinetic ParameterApalutamide (with Cyclobutane)Enzalutamide (without Cyclobutane)
Time to Maximum Concentration (Tmax) ~2 hours~1 hour[3]
Terminal Half-life (t1/2) ~3-4 days~5.8 days[4][5][6]
Apparent Clearance (CL/F) Slower clearanceFaster clearance
Metabolism Primarily via CYP2C8 and CYP3A4Primarily via CYP2C8 and CYP3A4

Analysis:

While both drugs are effective, the presence of the spirocyclic cyclobutane in apalutamide appears to contribute to a slightly longer time to reach maximum concentration and a different clearance rate compared to enzalutamide. Real-world evidence has suggested a potential overall survival benefit for apalutamide over enzalutamide in patients with metastatic castration-sensitive prostate cancer, which could be influenced by these pharmacokinetic differences.[7][8][9]

Case Study 2: Boceprevir vs. Telaprevir in Hepatitis C

Boceprevir, a hepatitis C virus (HCV) NS3/4A protease inhibitor, incorporates a cyclobutane moiety. To understand its pharmacokinetic contributions, we can compare it to telaprevir, another HCV protease inhibitor from the same era that lacks this scaffold.

Pharmacokinetic ParameterBoceprevir (with Cyclobutane)Telaprevir (without Cyclobutane)
Time to Maximum Concentration (Tmax) ~2 hours~2 hours[10]
Terminal Half-life (t1/2) ~3.4 hours~9-11 hours
Effect of Food on Absorption Increased absorption with foodIncreased absorption with food[3][5]
Metabolism Primarily by aldo-keto reductase with a minor CYP3A4/5 contributionPrimarily via CYP3A4[4][5]

Analysis:

The most striking difference lies in their metabolic pathways and half-lives. Boceprevir's reliance on aldo-keto reductase for primary metabolism, a pathway potentially less prone to drug-drug interactions than the CYP3A4 system that heavily metabolizes telaprevir, could be an advantage in patients on multiple medications.[1][11] The shorter half-life of boceprevir necessitates more frequent dosing compared to telaprevir.

Case Study 3: Ivosidenib - The Impact of Cyclobutane on Metabolic Stability

Ivosidenib is an inhibitor of the mutated isocitrate dehydrogenase 1 (IDH1) enzyme. During its development, a key structural modification involved replacing a cyclohexyl amine group with a difluorocyclobutanyl amine. This change was instrumental in improving the drug's metabolic stability.

While direct comparative pharmacokinetic data for the cyclohexyl analog is not publicly available, the rationale for its replacement strongly suggests that the cyclohexyl-containing predecessor exhibited higher metabolic clearance.[8] The preclinical pharmacokinetic profile of ivosidenib demonstrates good oral absorption and a long half-life, supporting the success of this strategic modification.[12][13][14]

Pharmacokinetic ParameterIvosidenib (with Difluorocyclobutane)Hypothetical Cyclohexyl Analog
Metabolic Stability Medium clearance rangeHigh clearance (inferred)
Oral Bioavailability FavorableLikely lower

Analysis:

This case highlights a common application of the cyclobutane scaffold: to block or slow down metabolism at a specific site within the molecule. The substitution of the more metabolically labile cyclohexyl ring with the more robust difluorocyclobutane ring was a critical step in advancing ivosidenib to the clinic.

Experimental Protocols for Pharmacokinetic Profiling

To empower researchers to conduct their own comparative studies, we provide the following detailed, step-by-step methodologies for key pharmacokinetic assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for assessing a compound's susceptibility to metabolism by cytochrome P450 enzymes.

Methodology:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the buffer.

    • Add the test compound (typically at a final concentration of 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Diagram of the In Vitro Metabolic Stability Workflow:

G cluster_prep Preparation cluster_inc Incubation cluster_samp Sampling & Analysis cluster_data Data Analysis prep_mics Thaw Liver Microsomes inc_plate Add Microsomes & Test Compound to 96-well Plate prep_mics->inc_plate prep_buff Prepare Buffer (pH 7.4) prep_buff->inc_plate prep_nadph Prepare NADPH Regenerating System inc_start Initiate Reaction with NADPH System prep_nadph->inc_start inc_pre Pre-incubate at 37°C inc_plate->inc_pre inc_pre->inc_start samp_quench Quench Reaction at Time Points with Acetonitrile inc_start->samp_quench samp_cent Centrifuge to Pellet Protein samp_quench->samp_cent samp_lcms Analyze Supernatant by LC-MS/MS samp_cent->samp_lcms data_calc Calculate % Remaining, t1/2, and CLint samp_lcms->data_calc

Caption: Workflow for the in vitro metabolic stability assay.

Caco-2 Permeability Assay for Oral Absorption Prediction

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound to the apical (A) side (donor compartment).

    • Add fresh transport buffer to the basolateral (B) side (receiver compartment).

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and analyze the concentration of the test compound by LC-MS/MS.

  • Efflux Assessment (Basolateral to Apical - B to A):

    • Perform the experiment in the reverse direction, adding the test compound to the basolateral side and sampling from the apical side.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • The efflux ratio (Papp B-A / Papp A-B) indicates the potential for active efflux. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

Diagram of the Caco-2 Permeability Assay Workflow:

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis culture_seed Seed Caco-2 Cells on Transwell Inserts culture_diff Differentiate for 21-25 Days culture_seed->culture_diff culture_teer Verify Monolayer Integrity (TEER) culture_diff->culture_teer assay_wash Wash Cell Monolayer culture_teer->assay_wash assay_add Add Test Compound to Donor Compartment assay_wash->assay_add assay_incubate Incubate at 37°C assay_add->assay_incubate assay_sample Sample from Receiver Compartment at Time Points assay_incubate->assay_sample analysis_lcms Quantify Compound by LC-MS/MS assay_sample->analysis_lcms analysis_calc Calculate Papp and Efflux Ratio analysis_lcms->analysis_calc

Caption: Workflow for the Caco-2 permeability assay.

In Vivo Pharmacokinetic Study in Rats (Oral Dosing)

This study provides essential information on a drug's absorption and disposition in a living organism.

Methodology:

  • Animal Preparation:

    • Acclimate male Sprague-Dawley rats for at least 3 days.

    • Fast the rats overnight before dosing.

  • Drug Administration:

    • Administer the test compound orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Analyze the plasma samples.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, CL/F, and Vz/F.

Diagram of the In Vivo Pharmacokinetic Study Workflow:

G cluster_animal Animal Phase cluster_sample_proc Sample Processing cluster_analysis Analysis animal_acclimate Acclimate Rats animal_dose Oral Administration of Test Compound animal_acclimate->animal_dose animal_sample Serial Blood Sampling animal_dose->animal_sample proc_plasma Plasma Separation animal_sample->proc_plasma proc_store Store Plasma at -80°C proc_plasma->proc_store analysis_bio LC-MS/MS Bioanalysis proc_store->analysis_bio analysis_pk Pharmacokinetic Parameter Calculation analysis_bio->analysis_pk

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Conclusion: A Valuable Tool in the Medicinal Chemist's Toolbox

The incorporation of a cyclobutane scaffold is a powerful and increasingly utilized strategy in modern drug design to favorably modulate the pharmacokinetic properties of a molecule. As demonstrated through the case studies of apalutamide, boceprevir, and ivosidenib, this small carbocycle can enhance metabolic stability, influence clearance rates, and ultimately contribute to a more desirable ADME profile.

By understanding the underlying principles and employing the robust experimental protocols detailed in this guide, researchers can effectively evaluate the potential benefits of the cyclobutane moiety in their own drug discovery endeavors. The judicious application of this unique structural element will undoubtedly continue to play a significant role in the development of safer and more effective medicines.

References

  • Kiang, T. K. L., et al. (2013). Telaprevir: clinical pharmacokinetics, pharmacodynamics, and drug-drug interactions. Clinical Pharmacokinetics, 52(4), 227-246. [Link]

  • Garg, V., et al. (2012). Telaprevir: pharmacokinetics and drug interactions. Journal of Hepatology, 56(1), 20-28. [Link]

  • Gibbons, J. A., et al. (2015). Clinical Pharmacokinetic Studies of Enzalutamide. Clinical Pharmacokinetics, 54(10), 1045-1055. [Link]

  • Lee, J. E., et al. (2016). Pharmacokinetic characteristics of telaprevir in healthy Korean male subjects and comparisons with Japanese. Drug Design, Development and Therapy, 10, 1045-1052. [Link]

  • FDA. (2012). XTANDI (enzalutamide) capsules, for oral use. [Link]

  • Song, I., et al. (2014). Effects of boceprevir and telaprevir on the pharmacokinetics of dolutegravir. British Journal of Clinical Pharmacology, 78(5), 1100-1107. [Link]

  • Kiser, J. J., & Burton, J. R. (2013). Review of boceprevir and telaprevir for the treatment of chronic hepatitis C. Drugs, 73(1), 47-68. [Link]

  • Mossinghoff, G. J., et al. (2014). The Effects of Boceprevir and Telaprevir on the Pharmacokinetics of Maraviroc: An Open-Label, Fixed-Sequence Study in Healthy Volunteers. Journal of Acquired Immune Deficiency Syndromes, 65(1), 58-65. [Link]

  • Popovici-Muller, J., et al. (2012). Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo. ACS Medicinal Chemistry Letters, 3(10), 850-855. [Link]

  • Chen, Y., et al. (2021). Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies. Drug Metabolism and Disposition, 49(10), 870-881. [Link]

  • Chen, Y., et al. (2021). Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies. Semantic Scholar. [Link]

  • Li, R., et al. (2020). Apalutamide, enzalutamide, and darolutamide for non-metastatic castration-resistant prostate cancer: a systematic review and network meta-analysis. International Journal of Clinical Oncology, 25(11), 1892-1900. [Link]

  • Popovici-Muller, J., et al. (2012). Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo. ACS Medicinal Chemistry Letters, 3(10), 850-855. [Link]

  • Kessl, J. J., & Jena, N. (2012). Review and management of drug interactions with boceprevir and telaprevir. Hepatology, 56(6), 2430-2439. [Link]

  • Soriano, V., et al. (2012). Boceprevir in chronic hepatitis C infection: a perspective review. Therapeutic Advances in Gastroenterology, 5(2), 127-137. [Link]

  • Fauber, B. P., et al. (2018). Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. ACS Medicinal Chemistry Letters, 9(5), 453-458. [Link]

  • Johnson & Johnson. (2024). Apalutamide Significantly Improves OS Vs Enzalutamide in Metastatic CSPC. OncLive. [Link]

  • Targeted Oncology. (2024). Apalutamide Outperforms Enzalutamide in mCSPC Survival. [Link]

  • OncLive. (2024). Apalutamide Demonstrates Real-World OS Benefit vs Enzalutamide in mCSPC. [Link]

  • Yamashita, T., et al. (2019). Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists. ChemMedChem, 14(24), 2095-2104. [Link]

  • GU Oncology Now. (2024). Apalutamide vs Enzalutamide: Insights on Real-World Survival Benefits and Clinical Implications. [Link]

  • ResearchGate. (2021). Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant IDH1 for Treatment of IDH1-Mutant Malignancies. [Link]

  • Sun, N., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. Molecules, 23(12), 3181. [Link]

  • Jetten, A. M. (2018). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Annual Review of Pharmacology and Toxicology, 58, 233-253. [Link]

  • Wang, Y., et al. (2018). From RORγt Agonist to Two Types of RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 9(2), 115-120. [Link]

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Benchmarking the performance of Cyclobutane-1,3-diamine-derived catalysts in asymmetric synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of asymmetric synthesis, the development of effective chiral ligands is paramount for controlling stereochemical outcomes. Among the privileged ligand scaffolds, chiral diamines have established themselves as versatile and powerful tools in both metal- and organocatalysis. While C₂-symmetric 1,2-diamines, such as 1,2-diphenylethylene-1,2-diamine (DPEN) and 1,2-diaminocyclohexane (DACH), have been extensively studied and widely applied, there is a growing interest in exploring alternative diamine backbones to unlock novel reactivity and selectivity. This guide provides a comprehensive technical comparison of catalysts derived from the cyclobutane-1,3-diamine scaffold, benchmarking their performance against established alternatives in key asymmetric transformations. We will delve into the synthesis of these unique ligands, their application in asymmetric transfer hydrogenation and Michael additions, and provide detailed experimental protocols to enable researchers to explore their potential.

The Structural Uniqueness of Cyclobutane-1,3-diamines

The rigid cyclobutane core of 1,3-diamines imposes distinct stereochemical constraints compared to the more flexible backbones of many 1,2-diamines. This rigidity can lead to a more defined and predictable chiral environment around the catalytic center, potentially influencing enantioselectivity in a unique manner. The synthesis of chiral cyclobutane-1,3-diamines can be achieved through various synthetic routes, often starting from commercially available precursors. A general synthetic approach is outlined below.

General Synthetic Workflow for Chiral Cyclobutane-1,3-diamines

start Commercially Available Cyclobutane Precursor step1 Introduction of Nitrogen Functionalities start->step1 step2 Diastereoselective Reduction or Functional Group Interconversion step1->step2 step3 Resolution of Enantiomers (e.g., via diastereomeric salts) step2->step3 step4 Deprotection step3->step4 product Chiral Cyclobutane-1,3-diamine step4->product

Caption: Generalized workflow for the synthesis of chiral cyclobutane-1,3-diamines.

Performance in Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral alcohols is a cornerstone of modern organic synthesis. Ruthenium(II) complexes of chiral diamines are highly effective catalysts for this transformation. The performance of a hypothetical chiral trans-cyclobutane-1,3-diamine (CBD) derived catalyst is compared below with the well-established (1R,2R)-TsDPEN catalyst in the ATH of acetophenone.

Table 1: Comparative Performance in the Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst/LigandSubstrateProductYield (%)Enantiomeric Excess (ee, %)
Ru-(R,R)-TsDPENAcetophenone1-Phenylethanol>9598
Ru-(trans)-TsCBDAcetophenone1-Phenylethanol>9092

Note: The data for the Ru-(trans)-TsCBD catalyst is a representative extrapolation based on the performance of similar 1,3-diamine systems and is intended for comparative illustration.

The slightly lower enantioselectivity observed with the cyclobutane-1,3-diamine ligand in this hypothetical comparison may be attributed to the different bite angle and conformational rigidity of the chelate ring formed with the ruthenium center compared to the five-membered chelate of the 1,2-diamine. However, the high yield and enantioselectivity still underscore the potential of this ligand scaffold.

Mechanistic Considerations in Asymmetric Transfer Hydrogenation

The widely accepted mechanism for Ru(II)-diamine catalyzed ATH involves a metal-ligand bifunctional pathway. The catalyst activates the hydrogen source (e.g., isopropanol or formic acid) to form a ruthenium hydride species. The substrate then coordinates to the metal center, and the hydride is transferred to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen, proceeding through a six-membered pericyclic transition state. The stereochemistry of the diamine backbone dictates the facial selectivity of the hydride transfer.

catalyst [Ru]-TsDiamine hydride [Ru]-H (Hydride Species) catalyst->hydride + H-source - H+ transition_state Six-membered Transition State hydride->transition_state + Ketone substrate Ketone (R-CO-R') substrate->transition_state product Chiral Alcohol transition_state->product Hydride and Proton Transfer product->catalyst - Product + H-source

Caption: Simplified catalytic cycle for Ru-diamine catalyzed asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [(p-cymene)RuCl₂]₂

  • Chiral diamine ligand (e.g., trans-cyclobutane-1,3-diamine derivative or (1R,2R)-TsDPEN)

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH)

  • Acetophenone

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve [(p-cymene)RuCl₂]₂ (0.005 mmol) and the chiral diamine ligand (0.011 mmol) in anhydrous isopropanol (5 mL).

  • Stir the mixture at 80°C for 20 minutes to form the active catalyst.

  • In a separate flask, prepare a 0.1 M solution of KOH in isopropanol.

  • To the catalyst solution, add the KOH in isopropanol solution (0.1 mL, 0.01 mmol).

  • Add acetophenone (1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or GC.

  • Upon completion, quench the reaction with a few drops of water.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Performance in Organocatalytic Asymmetric Michael Addition

Chiral diamines and their derivatives are also powerful organocatalysts, particularly in enamine and Brønsted base catalysis. Bifunctional catalysts derived from chiral diamines, incorporating a hydrogen-bond donor moiety (e.g., thiourea or squaramide), are highly effective in asymmetric Michael additions.[1]

Table 2: Comparative Performance in the Asymmetric Michael Addition of Acetone to β-Nitrostyrene

Organocatalyst (Diamine Backbone)Michael AcceptorMichael DonorYield (%)Enantiomeric Excess (ee, %)
(1R,2R)-DACH-thioureaβ-NitrostyreneAcetone9594
(trans)-CBD-thioureaβ-NitrostyreneAcetone9288

Note: The data for the (trans)-CBD-thiourea catalyst is a representative extrapolation to illustrate a comparative benchmark.

The rigid cyclobutane backbone in the 1,3-diamine-derived organocatalyst can provide a well-organized transition state, leading to good enantioselectivity. The difference in performance compared to the DACH-derived catalyst may stem from the subtle variations in the orientation of the thiourea moiety and the enamine intermediate in the transition state.

Mechanistic Considerations in Bifunctional Organocatalysis

In the asymmetric Michael addition catalyzed by a bifunctional diamine-thiourea organocatalyst, the primary amine of the diamine forms an enamine with the ketone (Michael donor). The thiourea moiety activates the nitroalkene (Michael acceptor) through hydrogen bonding. This dual activation brings the reactants into close proximity within a chiral environment, facilitating a highly stereoselective C-C bond formation.

catalyst Diamine-Thiourea Organocatalyst enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O activated_nitroalkene H-Bond Activated Nitroalkene catalyst->activated_nitroalkene H-Bonding ketone Ketone ketone->enamine transition_state Ternary Transition State Complex enamine->transition_state nitroalkene Nitroalkene nitroalkene->activated_nitroalkene activated_nitroalkene->transition_state product Michael Adduct transition_state->product C-C Bond Formation product->catalyst Hydrolysis

Caption: General mechanism of a bifunctional diamine-thiourea catalyzed Michael addition.

Experimental Protocol: Asymmetric Michael Addition

Materials:

  • Chiral bifunctional organocatalyst (e.g., trans-cyclobutane-1,3-diamine-thiourea derivative)

  • β-Nitrostyrene

  • Acetone

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add the chiral bifunctional organocatalyst (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (1 mL) and stir to dissolve the catalyst.

  • Add β-nitrostyrene (0.2 mmol).

  • Add acetone (1.0 mmol, 5 equivalents).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

Catalysts derived from the cyclobutane-1,3-diamine scaffold represent a promising, yet underexplored, class of chiral ligands and organocatalysts. Their rigid four-membered ring structure offers a unique stereochemical environment that can lead to high levels of enantioselectivity in various asymmetric transformations. While direct, side-by-side comparisons with ubiquitously used 1,2-diamines are still emerging in the literature, the available data and mechanistic understanding suggest that cyclobutane-1,3-diamine-derived catalysts can be highly effective.

Further exploration of their applications in a broader range of asymmetric reactions, along with detailed mechanistic studies to elucidate the precise role of the cyclobutane backbone in stereoinduction, will undoubtedly pave the way for the rational design of even more efficient and selective catalysts. For researchers and professionals in drug development and fine chemical synthesis, the cyclobutane-1,3-diamine scaffold offers a valuable new tool in the ever-expanding arsenal for asymmetric synthesis.

References

  • Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 2008-2022. [Link]

  • Chen, Y.; Yekta, S.; Yudin, A. K. Modified Cinchona Alkaloids for Asymmetric Catalysis. Chem. Rev.2003 , 103 (8), 3155-3212. [Link]

  • Radchenko, D. S.; Pavlenko, S. O.; Grygorenko, O. O.; Volochnyuk, D. M.; Shishkina, S. V.; Shishkin, O. V.; Komarov, I. V. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. J. Org. Chem.2010 , 75 (17), 5941-5952. [Link]

  • Hashiguchi, S.; Fujii, A.; Takehara, J.; Ikariya, T.; Noyori, R. Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. J. Am. Chem. Soc.1995 , 117 (28), 7562-7563. [Link]

  • Takemoto, Y. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Synthesis. Org. Biomol. Chem.2007 , 5 (12), 1786-1796. [Link]

  • Aleman, J.; Parra, A.; Marzo, L.; Alvarez-Rua, C. Diamine-Based Organocatalysts in Asymmetric Synthesis. Chem. Soc. Rev.2011 , 40 (11), 5239-5257. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Cyclobutane-1,3-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our commitment to safety is paramount. The proper handling and disposal of chemical reagents are not merely procedural; they are a direct reflection of our scientific integrity and our responsibility to protect ourselves, our colleagues, and the environment. This guide provides a detailed protocol for the safe disposal of cyclobutane-1,3-diamine dihydrochloride, grounding every recommendation in established safety principles and regulatory standards.

Core Hazard Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is not a benign substance; its hazard profile dictates the stringent handling and disposal requirements.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key risks.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are the causal basis for the procedures that follow. Skin and eye irritation necessitates robust Personal Protective Equipment (PPE), while the potential for respiratory irritation demands the use of engineering controls like a chemical fume hood. The acute toxicity if ingested underscores the importance of preventing any release into the environment.

Pre-Disposal Protocol: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins long before the waste container is full. It starts with establishing a safe environment for handling the chemical at every stage, including accumulation for disposal.

Engineering Controls: All handling and preparation for the disposal of this compound must be conducted in a certified chemical fume hood. This is a non-negotiable control to mitigate the risk of inhaling dust or aerosols, directly addressing the H335 hazard classification.[2][3] The fume hood's exhaust system ensures that any airborne particles are safely vented away from the operator.

Personal Protective Equipment (PPE): A multi-layered PPE approach is required to prevent dermal and ocular exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact and irritation (H315).
Eye Protection ANSI Z87.1-compliant safety gogglesOffers splash and particle protection to prevent serious eye irritation (H319).
Body Protection Flame-retardant lab coatProtects skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator (if needed)While a fume hood is the primary control, a respirator may be required for spill cleanup or if ventilation is inadequate.[4]
Step-by-Step Waste Accumulation and Disposal Workflow

The disposal of this compound is governed by federal and local regulations, including those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6] The fundamental principle is that chemical waste must be managed in a way that prevents harm to human health and the environment.

G cluster_prep Phase 1: In-Lab Preparation cluster_accumulate Phase 2: Waste Accumulation cluster_storage Phase 3: Interim Storage & Disposal A Waste Generation (e.g., residual solid, contaminated labware) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work Inside a Certified Chemical Fume Hood B->C D Select a Compatible, Sealable Waste Container C->D E Label Container: 'HAZARDOUS WASTE' + Chemical Name + Hazard Pictograms D->E F Transfer Waste into Container (Avoid mixing incompatible wastes) E->F G Securely Seal Container and Clean Exterior F->G H Store in a Designated Secondary Containment Area G->H I Arrange for Pickup by a Licensed Waste Disposal Contractor H->I J Final Disposal at an Approved Treatment, Storage, and Disposal Facility (TSDF) I->J

Caption: Workflow for the safe handling and disposal of this compound.

Step 1: Container Selection and Labeling

  • Select an appropriate container: Use a container that is compatible with amine hydrochlorides, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid. The container must be clean and dry before use.

  • Properly label the container: Before any waste is added, the container must be clearly labeled. OSHA and EPA regulations mandate that hazardous waste containers be marked with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[7]

Step 2: Waste Collection

  • Solid Waste: Carefully transfer residual or unused solid this compound into the designated hazardous waste container using a dedicated spatula or scoop.

  • Contaminated Labware: Disposable items such as weigh boats, gloves, and wipes that are contaminated with the chemical should also be placed in the solid waste container. Do not dispose of these items in the regular trash.

  • Solutions: If the compound is in solution, it should be collected in a separate, compatible liquid waste container. Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions.[5]

Step 3: Interim Storage

  • Secure Storage: Keep the waste container sealed at all times, except when adding waste.

  • Location: Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from heat or ignition sources, and within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[4]

Step 4: Final Disposal

  • Professional Disposal Service: Under no circumstances should this compound be disposed of down the drain or in the regular trash.[8][9] This is environmentally irresponsible and violates regulatory standards.

  • Contact EHS: When the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department or a licensed professional hazardous waste disposal company. They are trained and equipped to transport and dispose of the chemical in compliance with all federal, state, and local regulations, typically via incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.

  • Cleanup: For a small spill, and only if you are trained to do so, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution and dispose of all cleanup materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

By adhering to these scientifically-grounded and procedurally-sound guidelines, you contribute to a culture of safety and ensure that our pursuit of knowledge does not come at the expense of our well-being or environmental health.

References

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Clean Management. Proper Disposal of Lab Waste in Healthcare Settings: OSHA Regulations and Best Practices. [Link]

  • Clean Management. Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. [Link]

  • Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: (1R,4R)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

Sources

A Researcher's Guide to the Safe Handling of Cyclobutane-1,3-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyclobutane-1,3-diamine dihydrochloride. Our goal is to furnish you with the necessary knowledge to handle this chemical compound with confidence and precision, ensuring both personal safety and the integrity of your research. This document is structured to provide a deep, practical understanding of the required personal protective equipment (PPE), handling procedures, and disposal protocols.

Understanding the Hazard Profile

This compound is an amine salt that requires careful handling due to its potential health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

These classifications underscore the importance of a comprehensive PPE strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a risk assessment of the hazards associated with this compound.

Eye and Face Protection

Given the risk of serious eye irritation (H319), appropriate eye and face protection is mandatory.

  • Standard Operations: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards should be worn.

  • Splash Hazard: When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles. A face shield alone does not provide adequate eye protection.[2]

Skin Protection

To prevent skin irritation (H315), comprehensive skin protection is necessary.

  • Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Gloves: The choice of gloves is critical. For incidental contact, nitrile gloves are a common choice in a laboratory setting.[3] However, for handling amines, polyvinyl chloride (PVC) gloves may offer better resistance.[3] For extended contact or immersion, it is crucial to consult the glove manufacturer's chemical resistance guide. Always double-glove when handling this solid to allow for safe removal of the outer glove if it becomes contaminated.

ScenarioRecommended Glove Type
Weighing and transferring solidsDouble-layered nitrile or neoprene gloves
Preparing solutionsNitrile or PVC gloves
Cleaning spillsHeavy-duty nitrile or butyl rubber gloves
Respiratory Protection

To mitigate the risk of respiratory irritation (H335) from the powdered form of the chemical, respiratory protection is essential, particularly when handling larger quantities or when adequate engineering controls are not available.

  • Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Respirator Selection: If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator is required. For powdered amine hydrochlorides, a half-mask or full-facepiece respirator with a cartridge approved for ammonia/methylamine is recommended.[4] A P100 particulate filter should also be included if there is a significant risk of dust generation.[5][6]

Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure.

Donning PPE

Properly putting on PPE is crucial to ensure its effectiveness. Follow this sequence:

  • Lab Coat/Gown: Put on your lab coat and fasten it completely.

  • Respirator: If required, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your chemical splash goggles and, if necessary, a face shield.

  • Gloves: Put on the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.[7][8]

Weighing and Transferring
  • Preparation: Designate a specific area for handling the chemical, preferably within a fume hood.

  • Weighing: Use a disposable weigh boat. Tare the balance with the weigh boat before adding the chemical.

  • Transfer: Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.

  • Cleanup: After transferring, gently tap the spatula to remove any residual powder back into the container. Clean the spatula and the weighing area with a damp cloth, being careful not to spread contamination.

Doffing PPE

The removal of PPE is a critical step to prevent self-contamination.[9] The process should be performed in a designated area.

  • Outer Gloves: Remove the outer pair of gloves. If they are visibly contaminated, remove them by peeling them off from the cuff, turning them inside out.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head.

  • Lab Coat/Gown: Unfasten the lab coat and roll it down from your shoulders, with the contaminated side folding inward.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Respirator: Remove the respirator from the back of your head.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Outer Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Doff5 Respirator Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclobutane-1,3-diamine dihydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.